Arachidonamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBSCAZCQDLUDU-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347885 | |
| Record name | Arachidonoyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85146-53-8 | |
| Record name | Arachidonoyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dawn of Endocannabinoid Research: A Technical History of the Discovery and Isolation of Arachidonamide (Anandamide)
The identification of N-arachidonoylethanolamine, more commonly known as anandamide (B1667382), in 1992 marked a pivotal moment in neuroscience and pharmacology. It confirmed the existence of an endogenous signaling system that utilizes the same receptors as Δ⁹-tetrahydrocannabinol (THC), the psychoactive component of cannabis. This discovery opened the door to the vast and complex field of the endocannabinoid system. This guide provides a detailed technical account of the seminal work that led to the isolation and characterization of this novel neurotransmitter.
The Breakthrough Discovery
In a landmark 1992 paper published in Science, a team led by Raphael Mechoulam, and including researchers William A. Devane and Lumír Hanuš, reported the successful isolation and structural elucidation of a brain constituent that binds to the cannabinoid receptor.[1][2][3] This molecule, isolated from porcine brain, was named "anandamide," derived from the Sanskrit word "ananda," meaning "bliss" or "joy," coupled with the chemical term "amide".[4][5]
The research was the culmination of a search for a natural, endogenous ligand for the cannabinoid receptor (CB1), which had been identified a few years prior.[6] The existence of a specific receptor in the brain strongly implied that the body must produce its own compounds to interact with it.
Experimental Protocols: From Tissue to Pure Compound
The isolation of anandamide was a meticulous process involving classical biochemical techniques to separate a single active compound from a complex biological matrix.[1][7] The primary source material for the initial discovery was porcine brain.[1][8]
Experimental Workflow for Isolation and Identification
The overall process can be summarized in the following key stages:
-
Tissue Homogenization and Lipid Extraction: The process began with the homogenization of porcine brain tissue. This was followed by a lipid extraction procedure, likely using a chloroform-methanol mixture, to separate the lipid-soluble components from the aqueous phase.
-
Chromatographic Fractionation: The crude lipid extract was subjected to multiple rounds of column chromatography to progressively purify the active component. Researchers used a bioassay-guided fractionation approach. At each step, the resulting fractions were tested for their ability to bind to the cannabinoid receptor.
-
High-Performance Liquid Chromatography (HPLC): The most active fractions from column chromatography were further purified using HPLC, a high-resolution technique that separates compounds based on their polarity and interaction with the stationary phase. This step was crucial for isolating the compound to near homogeneity.
-
Structural Elucidation: The pure, active compound was then analyzed to determine its chemical structure. This was achieved through a combination of:
-
Mass Spectrometry (MS): This technique provided information about the molecular weight and fragmentation pattern of the molecule, offering clues to its atomic composition.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provided detailed information about the arrangement of atoms and the connectivity within the molecule, allowing for the definitive determination of its structure as N-arachidonoylethanolamine.[1][3]
-
-
Confirmation by Synthesis: To confirm the identified structure, the team chemically synthesized N-arachidonoylethanolamine.[1][3] This synthetic compound was then compared to the isolated natural compound. The fact that both compounds exhibited identical chemical properties and biological activity provided the final confirmation of the structure.[1]
References
- 1. Isolation and structure of a brain constituent that binds to the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structure of a brain constituent that binds to the cannabinoid receptor. | Semantic Scholar [semanticscholar.org]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Anandamide - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Partial purification and characterization of the porcine brain enzyme hydrolyzing and synthesizing anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Complete Biosynthesis of N-arachidonoylethanolamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoylethanolamine (AEA), commonly known as anandamide (B1667382), is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain sensation, appetite, mood, and memory. As a key component of the endocannabinoid system, understanding its biosynthesis is paramount for the development of novel therapeutics targeting this system. This technical guide provides a comprehensive overview of the complete biosynthesis pathway of AEA, detailing the canonical and alternative routes, quantitative enzymatic data, and methodologies for its study.
Biosynthetic Pathways of N-arachidonoylethanolamine (AEA)
The biosynthesis of AEA is a multi-step process that can occur through several distinct pathways, providing a robust and regulated supply of this important signaling molecule. The primary and most well-characterized route is the canonical pathway involving the sequential action of N-acyltransferase (NAT) and N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). However, several alternative pathways have been identified, highlighting the complexity and redundancy of AEA synthesis.
The Canonical Pathway: NAT and NAPE-PLD
The canonical pathway for AEA biosynthesis begins with the formation of N-arachidonoyl-phosphatidylethanolamine (NAPE) from the transfer of an arachidonic acid molecule from a donor phospholipid, such as phosphatidylcholine (PC), to the amine headgroup of phosphatidylethanolamine (B1630911) (PE).[1][2] This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT).[3][4] Subsequently, NAPE is hydrolyzed by N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield AEA and phosphatidic acid.[1][2]
Alternative Biosynthetic Pathways
In addition to the canonical pathway, several alternative routes for AEA synthesis have been elucidated, demonstrating the metabolic flexibility of the endocannabinoid system. These pathways often utilize different enzymes and intermediate molecules.
1. Phospholipase C (PLC) / Protein Tyrosine Phosphatase (PTPN22) Pathway:
In this pathway, NAPE is hydrolyzed by a phospholipase C (PLC) to generate phosphoanandamide.[5] This intermediate is then dephosphorylated by a protein tyrosine phosphatase, such as PTPN22, to yield AEA.[5]
2. α/β-hydrolase 4 (Abhd4) / Glycerophosphodiesterase 1 (GDE1) Pathway:
This alternative route involves the sequential deacylation of NAPE by α/β-hydrolase 4 (Abhd4) to form glycerophospho-N-arachidonoylethanolamine (GP-NAE).[6][7][8] Subsequently, glycerophosphodiesterase 1 (GDE1) hydrolyzes GP-NAE to produce AEA and glycerol-3-phosphate.[9][10]
3. Phospholipase A2 (PLA2) / Lysophospholipase D (lysoPLD) Pathway:
In this pathway, NAPE is first hydrolyzed by a phospholipase A2 (PLA2) to generate lyso-NAPE.[11][12] This intermediate is then acted upon by a lysophospholipase D (lysoPLD) to produce AEA.[11][12]
Quantitative Data on AEA Biosynthetic Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in AEA biosynthesis. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as substrate presentation (e.g., micelles, vesicles) and the source of the enzyme.
| Enzyme | Substrate | Km | Vmax | Source |
| N-Acyltransferase (NAT) | Arachidonic Acid | ~10-50 µM | Not reported | Bovine Brain Membranes |
| Ethanolamine (B43304) | ~27 mM | 2230 pmol/min/mg | Bovine Brain Membranes | |
| NAPE-PLD | N-Palmitoyl-PE | Not reported | ~2.5 nmol/min/mg | Rat Brain Homogenate |
| N-Arachidonoyl-PE | Not reported | ~1.5 nmol/min/mg | Rat Brain Homogenate | |
| Phospholipase C (PLC) | N-Arachidonoyl-PE | Not reported | Not reported | RAW264.7 Macrophages |
| PTPN22 | Phosphoanandamide | Not reported | Not reported | Recombinant |
| Abhd4 | N-Palmitoyl-PE | Not reported | Not reported | Mouse Brain Lysates |
| GDE1 | GP-NAE | Not reported | Not reported | Recombinant |
| Phospholipase A2 (PLA2) | N-Palmitoyl-PE | Not reported | Not reported | Porcine Pancreas |
| Lysophospholipase D (lysoPLD) | N-Palmitoyl-lysoPE | Not reported | Not reported | Rat Brain Homogenate |
Note: The kinetic data for many of these enzymes with their specific substrates in the AEA pathway are not extensively characterized in the literature, hence some values are not reported.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of AEA biosynthesis.
N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) Activity Assay
This protocol is adapted from a method using radiolabeled substrates and thin-layer chromatography (TLC) for product separation.[13][14]
Materials:
-
Tissue homogenates or cell lysates
-
Radiolabeled N-acyl-phosphatidylethanolamine (e.g., N-[14C]arachidonoyl-PE)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
TLC plates (silica gel)
-
Developing solvent (e.g., chloroform/methanol (B129727)/water, 65:25:4, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare reaction mixtures containing tissue homogenate/cell lysate (e.g., 50-100 µg of protein) and radiolabeled NAPE substrate in assay buffer.
-
Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v) to extract the lipids.
-
Vortex the samples and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol (1:1, v/v).
-
Spot the resuspended extract onto a silica (B1680970) gel TLC plate alongside an AEA standard.
-
Develop the TLC plate in the appropriate solvent system until the solvent front reaches the top.
-
Allow the plate to dry and visualize the separated lipids (e.g., using a phosphorimager or by scraping the silica corresponding to the AEA standard and performing scintillation counting).
-
Quantify the amount of radiolabeled AEA produced to determine NAPE-PLD activity.
Anandamide Extraction from Biological Samples for LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction of AEA from tissues and cells for subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17]
Materials:
-
Biological sample (tissue or cells)
-
Internal standard (e.g., AEA-d8)
-
Extraction solvent (e.g., chloroform/methanol/Tris buffer (50 mM, pH 7.4) in a 2:1:1 ratio)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Homogenize the tissue or lyse the cells in a suitable buffer on ice.
-
Add a known amount of the internal standard (e.g., AEA-d8) to the homogenate/lysate.
-
Add the extraction solvent to the sample, vortex vigorously, and incubate on ice.
-
Centrifuge the sample to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Repeat the extraction of the aqueous phase with the organic solvent to maximize recovery.
-
Combine the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or acetonitrile).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Quantification of Anandamide
This section provides a general overview of the parameters for quantifying AEA using LC-MS/MS. Specific conditions will need to be optimized for the instrument used.
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for AEA and its internal standard.
-
AEA: e.g., m/z 348.3 → 62.1
-
AEA-d8: e.g., m/z 356.3 → 62.1
-
-
Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.
Conclusion
The biosynthesis of N-arachidonoylethanolamine is a complex and multifaceted process involving multiple enzymatic pathways. This redundancy ensures a tightly regulated supply of this critical endocannabinoid. The canonical pathway via NAT and NAPE-PLD is considered the primary route, but alternative pathways involving PLC/PTPN22, Abhd4/GDE1, and PLA2/lysoPLD provide additional layers of control and may be cell-type or context-specific. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate the endocannabinoid system for therapeutic benefit. Further research is needed to fully elucidate the kinetic parameters of all the enzymes involved and to understand the precise regulation and interplay of these different biosynthetic routes in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple pathways involved in the biosynthesis of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABHD4 regulates multiple classes of N-acyl phospholipids in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABHD4 regulates adipocyte differentiation in vitro but does not affect adipose tissue lipid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anandamide Biosynthesis Catalyzed by the Phosphodiesterase GDE1 and Detection of Glycerophospho-N-acyl Ethanolamine Precursors in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anandamide biosynthesis catalyzed by the phosphodiesterase GDE1 and detection of glycerophospho-N-acyl ethanolamine precursors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Brain's Alternative Routes to Anandamide Production: A Technical Guide
For Immediate Release
A deep dive into the lesser-known enzymatic pathways responsible for the synthesis of arachidonamide (anandamide) in the brain reveals a complex and redundant network, offering new targets for therapeutic intervention. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these alternative routes, complete with quantitative data, detailed experimental protocols, and novel pathway visualizations.
The canonical pathway for anandamide (B1667382) synthesis, involving the hydrolysis of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) by N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), is now understood to be only one of several mechanisms for the production of this critical endocannabinoid. Evidence from NAPE-PLD knockout mice, which exhibit largely unaltered brain anandamide levels, has spurred investigation into alternative, NAPE-PLD-independent pathways.[1][2][3] This guide elucidates these crucial alternative enzymatic routes, providing a foundational resource for the scientific community.
Key Alternative Enzymatic Pathways
Several parallel pathways contribute to the anandamide pool in the brain. These routes involve a host of different enzymes and intermediate substrates, highlighting the robustness and complexity of endocannabinoid signaling. The primary alternative pathways identified are:
-
The Phospholipase C (PLC) / Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) Pathway: This pathway involves the hydrolysis of NAPE by PLC to generate phosphoanandamide. Subsequently, the phosphatase PTPN22 dephosphorylates this intermediate to yield anandamide.[1][4][5][6]
-
The α/β-hydrolase 4 (Abhd4) / Glycerophosphodiesterase (GDE1) Pathway: In this route, Abhd4 sequentially deacylates NAPE to form glycerophospho-N-arachidonoylethanolamine (GpAEA).[1][4][5] This intermediate is then cleaved by a phosphodiesterase, such as GDE1, to produce anandamide.[5][6]
-
The Phospholipase A2 (PLA2) / Lysophospholipase D (lysoPLD) Pathway: This pathway is initiated by the hydrolysis of NAPE by phospholipase A2 (PLA2), resulting in the formation of lyso-NAPE.[1][7][8] A distinct lysophospholipase D (lysoPLD) then acts on lyso-NAPE to generate anandamide.[4][7][8]
-
Reverse Fatty Acid Amide Hydrolase (FAAH) Activity: While primarily known for its role in anandamide degradation, under specific conditions, FAAH can catalyze the reverse reaction, synthesizing anandamide from arachidonic acid and ethanolamine.[6][9]
-
Indirect Regulation by Cyclooxygenase-2 (COX-2): COX-2 is involved in the metabolic degradation of anandamide.[10][11][12] Inhibition of COX-2 can lead to an increase in anandamide levels, suggesting that this enzyme plays a significant role in regulating the tone of this endocannabinoid.[11][13]
Quantitative Data Summary
The following table summarizes the key enzymes involved in the alternative pathways for anandamide production and their observed effects.
| Pathway | Key Enzyme(s) | Substrate(s) | Product(s) | Observed Effect on Anandamide Levels | References |
| PLC/PTPN22 | Phospholipase C (PLC), PTPN22 | NAPE, Phosphoanandamide | Phosphoanandamide, Anandamide | Contributes to LPS-induced anandamide synthesis in macrophages.[1][4] | [1][4][5][6] |
| Abhd4/GDE1 | α/β-hydrolase 4 (Abhd4), GDE1 | NAPE, GpAEA | GpAEA, Anandamide | Appears to be a dominant pathway for long-term anandamide synthesis.[1] | [1][4][5][6] |
| PLA2/lysoPLD | Phospholipase A2 (PLA2), lysoPLD | NAPE, lyso-NAPE | lyso-NAPE, Anandamide | Constitutes a potential two-step pathway for NAE biosynthesis.[7][8] | [1][4][7][8] |
| Reverse FAAH | Fatty Acid Amide Hydrolase (FAAH) | Arachidonic Acid, Ethanolamine | Anandamide | Can synthesize anandamide under high substrate concentrations.[6] | [6][9] |
| COX-2 Regulation | Cyclooxygenase-2 (COX-2) | Anandamide | Prostaglandin-ethanolamides | Inhibition of COX-2 enhances anandamide signaling.[11][13] | [10][11][12][13] |
Visualizing the Pathways
To facilitate a clearer understanding of these complex interactions, the following diagrams illustrate the enzymatic steps involved in each alternative pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further investigation. The following outlines a general approach for characterizing these alternative pathways.
1. Cell Culture and Tissue Preparation:
-
Cell Lines: Utilize relevant neuronal cell lines (e.g., SH-SY5Y, Neuro-2a) and macrophage cell lines (e.g., RAW 264.7) known to produce anandamide.
-
Primary Cultures: Isolate and culture primary neurons from specific brain regions (e.g., hippocampus, cortex) of wild-type and genetically modified (e.g., NAPE-PLD knockout) mice.
-
Brain Homogenates: Prepare brain homogenates from different regions of interest to assay enzymatic activities.
2. siRNA-mediated Gene Knockdown:
-
Target Genes: Design and validate siRNAs targeting the key enzymes in the alternative pathways (e.g., PLC, PTPN22, Abhd4, GDE1, PLA2, lysoPLD).
-
Transfection: Transfect cultured cells with specific siRNAs or non-targeting control siRNAs using appropriate lipid-based reagents.
-
Validation: Confirm knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.
3. Measurement of Anandamide Levels:
-
Lipid Extraction: Extract lipids from cell lysates or brain homogenates using a modified Bligh-Dyer method.
-
LC-MS/MS Analysis: Quantify anandamide levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Utilize a deuterated anandamide internal standard for accurate quantification.
4. Enzyme Activity Assays:
-
Substrate Incubation: Incubate cell lysates or brain homogenates with the appropriate NAPE substrate (e.g., N-arachidonoyl-PE).
-
Time-Course Analysis: Collect samples at different time points to determine the rate of anandamide formation.
-
Inhibitor Studies: Use selective inhibitors for each enzyme (where available) to confirm their role in anandamide production.
5. Western Blotting:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe membranes with primary antibodies specific to the enzymes of interest, followed by incubation with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Logical Workflow for Investigating Alternative Pathways:
Conclusion
The existence of multiple, redundant pathways for anandamide synthesis in the brain underscores the critical importance of this endocannabinoid in neuronal function. A thorough understanding of these alternative enzymatic routes is paramount for the development of novel therapeutic strategies that can precisely modulate anandamide signaling. This guide provides a foundational framework for researchers to explore these pathways, offering the necessary data, protocols, and conceptual visualizations to drive future discoveries in this exciting field. The enzymes involved in these alternative pathways represent a rich source of potential drug targets for a variety of neurological and psychiatric disorders.
References
- 1. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane microdomains and metabolic pathways that define anandamide and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoids in Feeding Behavior and Energy Homeostasis - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-2 Mediates Anandamide Metabolism in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 13. Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation - PMC [pmc.ncbi.nlm.nih.gov]
The Endocannabinoid Anandamide: A Detailed Mechanistic Guide to its Interaction with CB1 and CB2 Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-arachidonoylethanolamine (Anandamide or Arachidonamide), an endogenous cannabinoid neurotransmitter, plays a crucial role in a myriad of physiological processes through its interaction with the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the mechanism of action of this compound at these two key G-protein coupled receptors. It delves into the specifics of receptor binding, G-protein coupling, and the subsequent downstream signaling cascades, including the modulation of adenylyl cyclase, ion channels, and mitogen-activated protein kinase (MAPK) pathways. Quantitative binding and functional data are systematically presented, and detailed experimental methodologies for key assays are outlined. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of the molecular pharmacology of this compound.
Introduction
This compound, derived from the Sanskrit word "ananda" meaning "internal bliss," was the first endogenous cannabinoid to be identified.[1] It is a lipid messenger that is synthesized on demand from membrane phospholipids (B1166683) and acts as a signaling molecule in the endocannabinoid system. The primary targets of this compound are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are members of the Class A G-protein coupled receptor (GPCR) family.[2][3] CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system and peripheral tissues, playing a role in immunomodulation.[4][5] Understanding the detailed mechanism of action of this compound at these receptors is pivotal for the development of novel therapeutics targeting the endocannabinoid system for a variety of pathological conditions.
Quantitative Analysis of this compound Interaction with CB1 and CB2 Receptors
The interaction of this compound with CB1 and CB2 receptors has been quantified through various in vitro assays, primarily radioligand binding assays to determine binding affinity (Ki) and functional assays to measure potency (EC50) in eliciting a cellular response.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell Line/Tissue | Reference |
| This compound | CB1 | Radioligand Binding | Ki | 89 | - | [6] |
| This compound | CB1 | Radioligand Binding | Ki | 61 | - | [1] |
| This compound | CB1 | Functional Assay | EC50 | 31 | GPR55, CB1 | [6] |
| This compound | CB2 | Radioligand Binding | Ki | 371 | - | [6] |
| This compound | CB2 | Radioligand Binding | Ki | 1930 | - | [1] |
| This compound | CB2 | Functional Assay | EC50 | 27 | CB2 | [6] |
| This compound | CB2 | Functional Assay | EC50 | 261 (Partial Agonist) | CHO-hCB2 | [7] |
Table 1: Binding Affinity and Functional Potency of this compound at CB1 and CB2 Receptors. This table summarizes key quantitative data for the interaction of this compound with cannabinoid receptors.
Mechanism of Action at the CB1 Receptor
Upon binding to the CB1 receptor, this compound, acting as a partial agonist, induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, predominantly of the Gi/o subtype.[5][8] This activation initiates a cascade of intracellular signaling events.
G-Protein Coupling and Downstream Signaling
-
Inhibition of Adenylyl Cyclase: The primary and most well-characterized downstream effect of CB1 receptor activation by this compound is the inhibition of adenylyl cyclase activity via the Gi alpha subunit.[4][9][10] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation directly modulate the activity of several ion channels.[4] This includes the inhibition of voltage-gated N-type and P/Q-type calcium channels, leading to a reduction in neurotransmitter release, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.[2][8][11]
-
Activation of MAPK Pathways: this compound-induced CB1 receptor activation also stimulates the mitogen-activated protein kinase (MAPK) signaling cascade, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4][8][11] This pathway is implicated in regulating gene expression and cellular processes like proliferation and apoptosis.
References
- 1. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]
- 7. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anandamide, a brain endogenous compound, interacts specifically with cannabinoid receptors and inhibits adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
The Role of Arachidonamide in Central Nervous System Signaling: A Technical Guide
Introduction
Arachidonamide, more commonly known as anandamide (B1667382) (AEA), is an endogenous fatty acid neurotransmitter that plays a pivotal role in the central nervous system (CNS). As the first identified endocannabinoid, it is a key component of the endocannabinoid system (ECS), a complex lipid signaling network that modulates a wide array of physiological processes. This technical guide provides an in-depth exploration of the function of this compound in CNS signaling, intended for researchers, scientists, and drug development professionals. We will delve into its signaling pathways, quantitative data on its interactions, and detailed experimental protocols for its study.
Core Concepts of this compound Signaling
This compound is synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons in response to an increase in intracellular calcium levels.[1] It functions primarily as a retrograde messenger, traveling backward across the synapse to modulate the activity of presynaptic neurons.[2][3][4][5] This retrograde signaling mechanism allows for fine-tuning of synaptic transmission and plasticity.
Biosynthesis of this compound
The primary pathway for this compound synthesis involves the enzymatic cleavage of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), a membrane phospholipid.[6][7][8] This process is primarily mediated by a specific phospholipase D (NAPE-PLD).[6][7]
Inactivation of this compound
The signaling actions of this compound are terminated by a two-step process: cellular uptake and enzymatic degradation. A putative transporter facilitates the uptake of this compound from the synaptic cleft into the postsynaptic neuron.[9] Once inside the cell, it is primarily hydrolyzed by the enzyme fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine, which are inactive metabolites.[10]
This compound's Interaction with Cannabinoid Receptors
This compound exerts its effects primarily by binding to and activating cannabinoid receptors, which are G protein-coupled receptors (GPCRs). The two main cannabinoid receptors are CB1 and CB2.
-
CB1 Receptors: These are among the most abundant GPCRs in the CNS, with high expression in the hippocampus, basal ganglia, cerebellum, and cortex.[4] The psychotropic effects of cannabinoids are mediated by CB1 receptors.
-
CB2 Receptors: These are predominantly found in the peripheral nervous system and on immune cells, though they are also present in the CNS, particularly in microglia.
This compound is considered a partial agonist at CB1 receptors.[11] Its binding affinity (Ki) for CB1 receptors has been reported in various studies, with values typically in the nanomolar range.
Quantitative Data on this compound Interactions
The following tables summarize key quantitative data related to this compound's interaction with its primary receptor and degrading enzyme.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) for CB1 Receptor | |||
| 89 nM | Rat brain synaptosomes | [8] | |
| 39.2 ± 5.7 nM | Not specified | [12] | |
| 70 nM | Not specified | [11] | |
| 87.7 nM | Rat | [13] | |
| 239.2 nM | Human | [13] |
Table 1: Binding Affinity of this compound for the CB1 Receptor. This table presents the reported inhibitory constant (Ki) values for this compound binding to the CB1 receptor from various studies. The variability in values can be attributed to different experimental conditions and methodologies.
| Parameter | Value | Species/System | Reference |
| FAAH Hydrolysis Kinetics | |||
| Km | 2.0 ± 0.2 µM | Human brain | [14] |
| Vmax | 800 ± 75 pmol/min/mg protein | Human brain | [14] |
Table 2: Kinetic Parameters for FAAH-mediated Hydrolysis of this compound. This table provides the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the hydrolysis of this compound by fatty acid amide hydrolase (FAAH).
Signaling Pathways of this compound
Upon binding to presynaptic CB1 receptors, this compound initiates a signaling cascade that typically leads to the inhibition of neurotransmitter release. This is a key mechanism by which it modulates synaptic strength.
Figure 1: this compound Retrograde Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound's function. Below are protocols for key experiments.
CB1 Receptor Binding Assay
This assay determines the affinity of a ligand for the CB1 receptor by measuring its ability to displace a radiolabeled cannabinoid agonist.
Materials:
-
Membrane preparations from cells expressing CB1 receptors or from brain tissue.
-
Radioligand: [³H]CP55,940.
-
Unlabeled this compound (or other test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP55,940, and varying concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 agonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[15]
Figure 2: Experimental Workflow for CB1 Receptor Binding Assay.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This assay measures the activity of FAAH by quantifying the hydrolysis of a substrate. A common method uses a fluorogenic substrate.[16][17]
Materials:
-
Enzyme source: Cell or tissue homogenates, or purified FAAH.
-
Fluorogenic substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).
-
Fluorometer.
Procedure:
-
Prepare the enzyme sample in the assay buffer.
-
Add the AAMCA substrate to the enzyme preparation to start the reaction.
-
Incubate at 37°C.
-
Measure the increase in fluorescence over time at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm. The fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is released upon hydrolysis of AAMCA.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
A standard curve of AMC is used to convert the fluorescence units to the amount of product formed.
-
Enzyme activity is typically expressed as pmol of AMC produced per minute per mg of protein.
Figure 3: Experimental Workflow for FAAH Activity Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to CB1 receptors upon agonist binding.[18][19][20]
Materials:
-
Membrane preparations expressing CB1 receptors.
-
[³⁵S]GTPγS.
-
This compound (or other test agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
Unlabeled GTPγS (for non-specific binding).
Procedure:
-
Pre-incubate membranes with GDP to ensure G proteins are in their inactive state.
-
In a 96-well plate, add assay buffer, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Add the pre-treated membrane preparation to start the reaction.
-
Incubate at 30°C for 1 hour.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Agonist-stimulated specific binding is calculated and used to determine the EC50 and Emax of the agonist.
Conclusion and Future Directions
This compound is a critical signaling molecule in the central nervous system, with profound effects on synaptic function and plasticity. Its retrograde signaling via CB1 receptors provides a unique mechanism for the fine-tuning of neuronal communication. The endocannabinoid system, with this compound at its core, represents a promising target for the development of novel therapeutics for a range of neurological and psychiatric disorders. Future research should focus on further elucidating the complexities of this compound's synthesis, transport, and degradation, as well as its interactions with other neurotransmitter systems. A deeper understanding of these processes will be instrumental in the rational design of drugs that can selectively modulate the endocannabinoid system for therapeutic benefit.
References
- 1. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homeostasis - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrograde signalling by endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid receptor ligand, and related lipid molecules in the nervous tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular transport of anandamide, 2-arachidonoylglycerol and palmitoylethanolamide--targets for drug development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Degradation of Arachidonamide by Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a crucial integral membrane enzyme that plays a pivotal role in the termination of signaling cascades of a class of bioactive lipids known as fatty acid amides (FAAs).[1] Among its primary substrates is N-arachidonoylethanolamine, commonly known as anandamide (B1667382) or arachidonamide, an endogenous cannabinoid that modulates a wide array of physiological and pathological processes, including pain, inflammation, anxiety, and neuroprotection.[2][3] FAAH-mediated hydrolysis of this compound to arachidonic acid and ethanolamine (B43304) effectively terminates its biological activity.[4] Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents.[5][6] This technical guide provides a comprehensive overview of the enzymatic degradation of this compound by FAAH, including its mechanism, kinetics, experimental protocols for its study, and its role in the broader endocannabinoid signaling pathway.
The Catalytic Machinery of FAAH
FAAH belongs to the amidase signature family of serine hydrolases.[1] The catalytic site of FAAH features an unusual Ser-Ser-Lys catalytic triad (B1167595) (Ser241-Ser217-Lys142 in human FAAH) responsible for the hydrolysis of the amide bond of this compound. The catalytic mechanism proceeds through a two-step process involving acylation and deacylation of the active site serine.
The degradation of this compound by FAAH is a critical process in regulating endocannabinoid signaling. The efficiency of this enzymatic reaction is characterized by its kinetic parameters. While specific values can vary depending on the experimental conditions and the source of the enzyme (e.g., species, recombinant vs. native), representative kinetic constants for the hydrolysis of anandamide by rat brain FAAH have been reported.
Quantitative Data
Enzyme Kinetics
The enzymatic degradation of this compound by FAAH follows Michaelis-Menten kinetics. The key parameters that define the efficiency and capacity of this enzymatic reaction are the Michaelis constant (Km), the catalytic constant (kcat), and the maximum velocity (Vmax).
| Parameter | Value | Description |
| Km | ~4-15 µM | The concentration of this compound at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of FAAH for its substrate. |
| kcat | ~4-5 s⁻¹ | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per second at saturating substrate concentrations. |
| Vmax | Varies with enzyme concentration | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
Note: The values presented are approximate and can vary based on the specific experimental conditions, such as pH, temperature, and the source of the enzyme.
Inhibition of FAAH Activity
The development of FAAH inhibitors is a major focus of drug discovery efforts. These inhibitors are classified as either reversible or irreversible, and their potency is typically quantified by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Type | IC50 (nM) | Species/Source |
| URB597 | Irreversible | 4.6[7] | Human FAAH |
| 31[2] | N1E115 cell homogenate | ||
| 33.5[3] | CHO cells expressing human FAAH | ||
| OL-135 | Reversible | ~5-10 | Rat Brain |
| PF-3845 | Irreversible | 7.2 (60 min preincubation)[6] | Human FAAH |
| 7.4 (60 min preincubation)[6] | Rat FAAH |
Experimental Protocols
Fluorometric Assay for FAAH Activity
This assay provides a continuous and high-throughput method for measuring FAAH activity using a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[3][8]
Materials:
-
FAAH enzyme source (e.g., rat brain microsomes, recombinant human FAAH)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
AAMCA substrate (stock solution in DMSO)
-
FAAH inhibitor (optional, for control experiments)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm)
Procedure:
-
Enzyme Preparation: Prepare dilutions of the FAAH enzyme source in cold Assay Buffer.
-
Reaction Setup: To each well of the microplate, add the following in order:
-
Assay Buffer
-
FAAH enzyme preparation
-
Test compound or vehicle (for inhibitor screening)
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the AAMCA substrate to each well to initiate the reaction. The final concentration of AAMCA is typically in the low micromolar range.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C for a defined period (e.g., 30 minutes).
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Radioactive Assay for FAAH Activity
This method offers high sensitivity and is considered a gold standard for measuring FAAH activity, utilizing a radiolabeled substrate like [³H]anandamide or [¹⁴C]anandamide.[9][10]
Materials:
-
FAAH enzyme source
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL fatty acid-free BSA
-
Radiolabeled this compound (e.g., [¹⁴C-ethanolamine]anandamide)
-
Unlabeled this compound
-
Stop Solution: Chloroform/Methanol (2:1, v/v)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Prepare the FAAH enzyme source in cold Assay Buffer.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Assay Buffer
-
FAAH enzyme preparation
-
Test compound or vehicle
-
-
Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Add the radiolabeled this compound to start the reaction. The final substrate concentration is typically a mixture of labeled and unlabeled this compound to achieve the desired specific activity and concentration.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold Stop Solution.
-
Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic phases. The radiolabeled ethanolamine product will be in the aqueous phase, while the unreacted substrate will be in the organic phase.
-
Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate. For inhibition studies, determine the percentage of inhibition and IC50 values.
Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling Pathway
This compound is a key signaling molecule in the endocannabinoid system. Its synthesis is triggered by neuronal activity, and it acts as a retrograde messenger, binding to presynaptic cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release. FAAH, located postsynaptically, is the primary enzyme responsible for terminating anandamide's signaling.[11]
Caption: Endocannabinoid signaling pathway involving this compound and FAAH.
Experimental Workflow for FAAH Inhibitor Screening
The process of identifying and characterizing FAAH inhibitors typically follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: A typical experimental workflow for screening and characterizing FAAH inhibitors.
Conclusion
The enzymatic degradation of this compound by FAAH is a fundamental process in the regulation of endocannabinoid signaling and represents a highly promising target for therapeutic intervention. A thorough understanding of the enzyme's mechanism, kinetics, and the availability of robust experimental protocols are essential for the successful development of novel FAAH-targeted therapeutics. This guide provides a foundational resource for researchers and scientists dedicated to advancing this exciting field of drug discovery.
References
- 1. Fatty acid amide hydrolase, the degradative enzyme for anandamide and oleamide, has selective distribution in neurons within the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. pnas.org [pnas.org]
- 6. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Endocannabinoid Anandamide: A Comprehensive Technical Guide to its Physiological and Pathological Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoylethanolamine, more commonly known as anandamide (B1667382) (AEA), was the first endogenous cannabinoid to be identified.[1] Derived from the Sanskrit word "ananda," meaning "bliss" or "happiness," this lipid neurotransmitter plays a crucial role in a vast array of physiological processes, including mood regulation, appetite, pain perception, memory, and fertility.[2] However, dysregulation of the anandamide signaling system is implicated in a variety of pathological conditions, ranging from neurological and cardiovascular disorders to cancer and inflammatory diseases. This technical guide provides an in-depth exploration of the multifaceted roles of anandamide, its signaling pathways, and its therapeutic potential. We present quantitative data, detailed experimental protocols, and visual representations of its complex mechanisms of action to serve as a valuable resource for researchers and drug development professionals.
Quantitative Data
The following tables summarize key quantitative parameters related to anandamide's interaction with its primary receptors and its endogenous levels in various tissues under both normal and disease states.
Table 1: Anandamide Receptor Binding and Potency
| Receptor | Ligand | Kᵢ (nM) | EC₅₀ (nM) | Species | Reference |
| CB1 | Anandamide | 89 | 31 | Human | [1] |
| CB1 | Anandamide | ~70 | - | Not Specified | [3] |
| CB2 | Anandamide | 371 | 27 | Human | [1] |
| GPR55 | Anandamide | - | 18 | Human | [1] |
| TRPV1 | Anandamide | pKᵢ = 5.68 | - | Rat | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher affinity. EC₅₀ (Half Maximal Effective Concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Endogenous Anandamide Levels in Physiological Conditions
| Tissue | Species | Concentration (pmol/g) | Reference |
| Hippocampus | Human | 29 | [4] |
| Hippocampus | Rat | 148 | [4] |
| Brain | Rat (P7) | 32.5 ± 6.5 | [5] |
| Brain (FAAH+/+) | Mouse | 50 ± 10 | [6] |
| Liver | Mouse (WT, control diet) | ~10 | [7] |
| Epididymal White Adipose Tissue | Mouse (WT, control diet) | ~25 | [7] |
| Subcutaneous White Adipose Tissue | Mouse (WT, control diet) | ~15 | [7] |
Table 3: Alterations in Anandamide Levels in Pathological Conditions
| Condition | Tissue/Fluid | Species | Change in Anandamide Levels | Reference |
| Ulcerative Colitis | Colon Biopsies | Human | Significantly elevated | [8] |
| Diverticulosis | Intestinal Samples | Human | Elevated | [8] |
| Celiac Disease (atrophic phase) | Intestinal Biopsies | Human | Elevated | [8] |
| Colorectal Cancer | Tumor Tissue | Human | Increased (threefold) | [9] |
| Endometrial Carcinoma | Tumor Tissue | Human | Decreased | [9] |
| Brain Cancer | Tumor Tissue | Human | Lower | [10] |
| Glioblastomas and Meningiomas | Tumor Tissue | Human | Higher | [10] |
| Pituitary Adenomas | Tumor Tissue | Human | Elevated | [10] |
| Acute COVID-19 Pneumonia | Blood Serum | Human | Significantly elevated | [11] |
| Doxorubicin-induced Cardiotoxicity | Cardiac Tissue | Not Specified | Significant increase | [12] |
| FAAH Knockout | Brain | Mouse | Greatly increased (775 ± 113 pmol/g) | [6] |
Signaling Pathways
Anandamide exerts its effects by interacting with a variety of receptors, primarily the cannabinoid receptors CB1 and CB2. These G-protein coupled receptors (GPCRs) trigger intracellular signaling cascades that modulate neurotransmitter release, gene expression, and cellular function.
Anandamide is synthesized "on-demand" from membrane lipid precursors. Its primary synthetic pathway involves the hydrolysis of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) by NAPE-specific phospholipase D (NAPE-PLD).[13]
Physiological Roles
Anandamide is a key modulator of numerous physiological processes, maintaining homeostasis throughout the body.
-
Neurotransmission: In the central nervous system, anandamide acts as a retrograde messenger, being released from postsynaptic neurons to activate presynaptic CB1 receptors.[4] This leads to the inhibition of neurotransmitter release, thereby regulating synaptic plasticity, memory formation, and motor control.[4]
-
Pain Modulation: Anandamide plays a significant role in analgesia by acting on both central and peripheral cannabinoid receptors. It can suppress pain signaling at various levels of the nervous system.[14]
-
Appetite and Metabolism: The endocannabinoid system is a well-established regulator of appetite and energy balance. Anandamide, through CB1 receptor activation in the hypothalamus and limbic system, can stimulate food intake.[14]
-
Mood and Emotion: Anandamide is implicated in the regulation of mood and emotional responses, with higher levels often associated with feelings of well-being and reduced anxiety.[2]
-
Cardiovascular Function: Anandamide can induce vasodilation and hypotension, primarily through the activation of CB1 receptors.[11][15] It also exhibits cardioprotective effects in certain contexts.[16]
-
Reproduction and Development: Anandamide levels are crucial for successful ovulation and embryo implantation.[2] It is also involved in fetal brain development.[17]
-
Immune Modulation: Through its interaction with CB2 receptors, predominantly found on immune cells, anandamide can modulate inflammatory responses.[18]
Pathological Roles
Dysregulation of the anandamide system is associated with a wide range of diseases.
-
Neurological and Psychiatric Disorders: Altered anandamide signaling has been linked to conditions such as anxiety, depression, schizophrenia, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[19] In chronic migraine sufferers, lower levels of circulating anandamide have been observed.[20]
-
Cardiovascular Diseases: While anandamide can have protective cardiovascular effects, its dysregulation is implicated in the pathophysiology of hypertension, atherosclerosis, and heart failure.[12][18][21]
-
Cancer: The role of anandamide in cancer is complex and often context-dependent. It has been shown to inhibit the proliferation of some cancer cells, including human breast and colon cancer cells, and glioma cells.[21][22][23] However, in other cancer types, it may promote tumor growth.[9] Altered levels of anandamide and its metabolizing enzymes are frequently observed in various tumors.[9][10]
-
Inflammatory Diseases: Given its immunomodulatory properties, anandamide is involved in inflammatory conditions. Elevated levels are found in the synovial fluid of patients with rheumatoid arthritis and osteoarthritis.[24] It has also been implicated in inflammatory bowel disease.[8]
-
Metabolic Disorders: The role of the endocannabinoid system in appetite and energy balance makes it a key player in obesity and type 2 diabetes.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying anandamide.
Anandamide Extraction from Tissues for LC-MS/MS Analysis
This protocol is adapted from methods described for aortic tissue and plasma.[15][25]
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in methanol (B129727) containing deuterated internal standards (e.g., [²H₄]-AEA) using a tissue homogenizer.[25]
-
-
Lipid Extraction (Liquid-Liquid Extraction):
-
Add chloroform (B151607) to the homogenate and vortex thoroughly.
-
Add ultra-purified water and centrifuge to separate the organic and aqueous phases.[25]
-
Collect the lower organic phase.
-
Repeat the chloroform wash on the remaining aqueous phase and combine the organic layers.[25]
-
Alternatively, a protein precipitation step with acetonitrile (B52724) can be performed prior to extraction with a solvent like toluene.[15]
-
-
Drying and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium (B1175870) acetate.[15]
-
Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization mode.
-
Cannabinoid Receptor Binding Assay
This protocol is a general outline based on standard receptor binding assay principles.[14]
-
Membrane Preparation:
-
Prepare cell membranes from tissues or cultured cells expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Homogenize the cells or tissues in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of unlabeled anandamide (or other test compounds).[14]
-
To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand.
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the Kᵢ of anandamide.
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
This protocol is based on commercially available assay kits.[17]
-
Sample Preparation:
-
Homogenize tissue or cells in an ice-cold assay buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the FAAH enzyme.
-
-
Assay Reaction:
-
In a 96-well microplate, add the sample supernatant.
-
Include a positive control (recombinant FAAH) and a negative control (with a specific FAAH inhibitor).
-
Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).[17]
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/450-465 nm).[17] The rate of fluorescence increase is proportional to the FAAH activity.
-
-
Data Analysis:
-
Calculate the FAAH activity in the samples by comparing the rate of fluorescence change to a standard curve generated with a known concentration of the fluorescent product (e.g., 7-amino-4-methylcoumarin).
-
Experimental Workflows
The following diagram illustrates a typical workflow for investigating the effects of anandamide on a specific cellular response.
Conclusion and Future Directions
Anandamide is a pivotal endogenous lipid mediator with a broad spectrum of physiological and pathological roles. Its intricate signaling network presents a wealth of opportunities for therapeutic intervention in a variety of diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the complexities of the anandamide system. Future research should focus on elucidating the precise context-dependent roles of anandamide in different disease states, identifying novel molecular targets within its signaling pathways, and developing selective modulators of anandamide activity with improved therapeutic profiles. A deeper understanding of this fascinating molecule holds the promise of novel treatments for a range of debilitating conditions.
References
- 1. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]
- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. Effects of the endogeneous cannabinoid, anandamide, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo | Journal of Neuroscience [jneurosci.org]
- 6. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endocannabinoid overactivity and intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the effects of the endocannabinoid system in cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ovid.com [ovid.com]
- 12. The emerging role of the endocannabinoid system in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The endocannabinoid anandamide has an anti-inflammatory effect on CCL2 expression in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. ahajournals.org [ahajournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Dr. Bala Subramaniam: Bridging neuroscience and yogic science [globalindian.com]
- 21. Anandamide and endocannabinoid system: an attractive therapeutic approach for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effects of Anandamide on Polyamine Levels and Cell Growth in Human Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 24. The endocannabinoid system in pain and inflammation: Its relevance to rheumatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
Arachidonamide as a Retrograde Messenger in Synaptic Transmission: A Technical Guide
Introduction
Arachidonamide, more commonly known as anandamide (B1667382) (AEA), is an endogenous cannabinoid neurotransmitter. It is a key modulator of synaptic function, primarily acting as a retrograde messenger.[1][2] This mechanism involves its synthesis and release from postsynaptic neurons to act on presynaptic cannabinoid receptors (CB1), thereby suppressing neurotransmitter release.[3][4] This process is fundamental to various forms of synaptic plasticity, including depolarization-induced suppression of inhibition (DSI) and depolarization-induced suppression of excitation (DSE).[5][6] This technical guide provides an in-depth overview of the core mechanisms, experimental evidence, and methodologies related to anandamide's role as a retrograde messenger, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Anandamide-Mediated Retrograde Signaling
Retrograde signaling is a form of synaptic communication where a signal travels from the postsynaptic neuron back to the presynaptic neuron.[4][7] Anandamide is a key player in this process, which can be broken down into the following steps:
-
On-Demand Synthesis: Unlike classical neurotransmitters that are stored in vesicles, anandamide is synthesized "on-demand" from membrane lipid precursors in the postsynaptic neuron.[5][8] This synthesis is triggered by a significant increase in intracellular calcium concentration ([Ca2+]i), often resulting from strong postsynaptic depolarization or activation of Gq/11-coupled receptors.[9][10][11]
-
Biosynthesis Pathway: The primary pathway for anandamide synthesis involves the conversion of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) to anandamide, a reaction catalyzed by a specific phospholipase D (NAPE-PLD).[12][13]
-
Release and Diffusion: Due to its lipophilic nature, anandamide is thought to be released from the postsynaptic membrane and diffuses across the synaptic cleft.[5][8]
-
Presynaptic CB1 Receptor Activation: In the presynaptic terminal, anandamide binds to and activates CB1 receptors, which are among the most abundant G-protein coupled receptors in the brain.[14][15]
-
Suppression of Neurotransmitter Release: Activation of presynaptic CB1 receptors, which are coupled to Gi/o proteins, leads to the inhibition of voltage-gated Ca2+ channels (N- and P/Q-type) and the activation of K+ channels.[5][16] This reduces calcium influx into the presynaptic terminal, thereby suppressing the release of neurotransmitters such as GABA (leading to DSI) or glutamate (B1630785) (leading to DSE).[5][17]
-
Inactivation: The signaling is terminated by the reuptake of anandamide into neurons and glial cells, followed by intracellular enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).[5][11]
Signaling Pathway of Anandamide Retrograde Transmission
Quantitative Data from Key Experiments
The following tables summarize quantitative findings from seminal studies on anandamide-mediated retrograde signaling.
Table 1: Effects of CB1 Receptor Modulation on Synaptic Transmission
| Brain Region/Neuron Type | Experimental Condition | Measured Parameter | Effect Size | Reference |
| Hippocampal Autapses | WIN 55212-2 (100 nM) | Excitatory Postsynaptic Currents (EPSCs) | Inhibition to 0.46 of control | [18] |
| Hippocampal Cultures | WIN 55212-2 | EPSCs | Inhibition to 0.43 of control | [18] |
| Hippocampal Cultures | WIN 55212-2 | Inhibitory Postsynaptic Currents (IPSCs) | Inhibition to < 0.10 of control | [18] |
| GnRH Neurons | WIN55,212 (1 µM) | Action Current Frequency | Decrease to 49 ± 15% of control | [19] |
| Cerebellar Purkinje Cells | SR141716A (CB1 Antagonist) | Depolarization-induced Suppression of Inhibition (DSI) | Totally eliminated | [9] |
| Cerebellar Purkinje Cells | CB1 Knock-out Mouse | Depolarization-induced Suppression of Inhibition (DSI) | Deficient | [9] |
Table 2: Behavioral and Physiological Effects in FAAH Knockout Mice
| Parameter | Treatment | Genotype | Observation | Reference |
| Rectal Temperature | Anandamide (50 mg/kg, i.p.) | FAAH-/- | Robust drop in temperature, peaking at 1-2 hours post-treatment | [20] |
| Catalepsy | Anandamide (50 mg/kg, i.p.) | FAAH-/- | Most extreme at 1 hour post-treatment, dissipating by 4 hours | [20] |
Detailed Experimental Protocols
Protocol 1: Electrophysiological Measurement of DSI in Brain Slices
This protocol outlines a typical whole-cell patch-clamp experiment to measure DSI in, for example, hippocampal CA1 pyramidal neurons.
1. Brain Slice Preparation:
- Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care guidelines.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
- Cut 300-400 µm thick horizontal or coronal slices using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
- Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
- Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution designed to measure inhibitory postsynaptic currents (IPSCs), e.g., containing (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH adjusted to 7.3 with CsOH. Glutamate receptor antagonists (e.g., CNQX and AP5) are added to the aCSF to isolate GABAergic IPSCs.
- Hold the neuron in voltage-clamp mode at -70 mV.
3. DSI Induction and Measurement:
- Evoke baseline IPSCs at a low frequency (e.g., 0.1 Hz) by stimulating nearby inhibitory interneurons with a bipolar stimulating electrode.
- To induce DSI, depolarize the postsynaptic neuron to 0 mV for a short duration (e.g., 5-10 seconds).
- Continue to record evoked IPSCs immediately after the depolarization pulse to observe the transient suppression of the current.
- Quantify the magnitude and duration of DSI by comparing the amplitude of IPSCs before and after the depolarizing step.
4. Pharmacological Validation:
- To confirm the involvement of anandamide and CB1 receptors, repeat the DSI protocol after bath application of a CB1 receptor antagonist (e.g., AM251 or SR141716A). A successful blockade of DSI confirms the endocannabinoid-mediated mechanism.
Protocol 2: Assay for Anandamide Uptake
This biochemical assay measures the uptake of radiolabeled anandamide into cultured cells or synaptosomes.[21]
1. Cell Culture and Preparation:
- Culture a suitable cell line (e.g., Neuro-2a cells) in appropriate media.
- Seed cells in multi-well plates and grow to a desired confluency.
2. Uptake Assay:
- Pre-incubate the cells with a vehicle or test compounds (e.g., an uptake inhibitor) in a serum-free medium for a specified time (e.g., 10 minutes).
- Initiate the uptake by adding a solution containing a known concentration of anandamide spiked with [³H]-anandamide.
- Incubate at 37°C for a short period (e.g., 15 minutes).
- To distinguish active transport from passive diffusion, run a parallel control experiment at 4°C.[21]
3. Measurement:
- Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-anandamide.
- Lyse the cells (e.g., with NaOH).
- Measure the radioactivity of the cell lysate using a scintillation counter.
4. Data Analysis:
- Subtract the radioactivity counts from the 4°C control (passive diffusion) from the 37°C samples (total uptake) to determine the active uptake.
- Compare the uptake in the presence of test compounds to the vehicle control to assess their effects.
Experimental Workflow for DSI/DSE Investigation
Conclusion
Anandamide's role as a retrograde messenger is a cornerstone of our understanding of synaptic modulation. The "on-demand" nature of its synthesis and release provides a rapid and localized negative feedback mechanism that regulates synaptic strength throughout the central nervous system. The experimental approaches detailed here, from electrophysiological characterization of DSI and DSE to biochemical assays of anandamide metabolism, have been pivotal in elucidating this pathway. For researchers and drug development professionals, understanding these mechanisms and methodologies is crucial for exploring the therapeutic potential of targeting the endocannabinoid system in a wide range of neurological and psychiatric disorders.
References
- 1. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Retrograde signaling in the regulation of synaptic transmission: focus on endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoid-mediated short-term synaptic plasticity: depolarization-induced suppression of inhibition (DSI) and depolarization-induced suppression of excitation (DSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The cannabinoid CB1 receptor mediates retrograde signals for depolarization-induced suppression of inhibition in cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Control of synaptic function by endocannabinoid-mediated retrograde signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effects of the endogeneous cannabinoid, anandamide, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Depolarization-induced suppression of inhibition - Wikipedia [en.wikipedia.org]
- 18. Depolarization-induced suppression of excitation in murine autaptic hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Pharmacological Profile of N-arachidonoylethanolamine (Anandamide) as a Neuromodulator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoylethanolamine (AEA), commonly known as anandamide (B1667382), is an endogenous fatty acid neurotransmitter that plays a crucial role as a neuromodulator within the endocannabinoid system.[1] Its name is derived from the Sanskrit word "ananda," meaning "joy, bliss, and delight," reflecting its influence on mood and motivational processes.[1] As the first identified endogenous ligand for the cannabinoid receptors, anandamide has garnered significant scientific interest for its diverse physiological effects, mediated primarily through the activation of cannabinoid receptor 1 (CB1) in the central nervous system and cannabinoid receptor 2 (CB2) in the periphery.[1] This technical guide provides a comprehensive overview of the pharmacological profile of anandamide, with a focus on its receptor interactions, signaling pathways, metabolic regulation, and the experimental methodologies employed in its study.
Quantitative Pharmacological Data
The pharmacological activity of anandamide is characterized by its binding affinity and functional potency at various molecular targets. The following tables summarize key quantitative data from multiple studies, providing a comparative overview of its interactions with cannabinoid and other receptors, as well as its enzymatic degradation.
Table 1: Receptor Binding Affinity of Anandamide (AEA)
| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Human CB1 | [³H]CP-55,940 | hCB1 transfected cells | 89 | Tocris Bioscience |
| Rat CB1 | [³H]CP-55,940 | Rat brain membranes | 89 ± 10 | Adams, 2016[2] |
| Human CB2 | [³H]CP-55,940 | hCB2 transfected cells | 371 | Tocris Bioscience |
| Rat TRPV1 | [³H]-Resiniferatoxin | rVR1 transfected CHO cells | 1660 (in the presence of 200 µM PMSF) | Ross et al., 2001[3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. PMSF (Phenylmethylsulfonyl fluoride): An inhibitor of serine proteases, including FAAH, used to prevent the degradation of anandamide during binding assays.[2]
Table 2: Functional Activity of Anandamide (AEA)
| Receptor/Channel | Assay Type | Cell Line/System | EC₅₀/IC₅₀ (nM) | Reference |
| Human GPR55 | Agonist Activity | hGPR55 transfected cells | 18 | Tocris Bioscience |
| Human CB1 | Agonist Activity | hCB1 transfected cells | 31 | Tocris Bioscience |
| Human CB2 | Agonist Activity | hCB2 transfected cells | 27 | Tocris Bioscience |
| Rat TRPV1 | ⁴⁵Ca²⁺ Uptake | rVR1 transfected CHO cells | pEC₅₀ = 5.80 ± 0.04 (in the presence of 100 µM PMSF) | Ross et al., 2001[3] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a biological process by 50%. pEC₅₀: The negative logarithm of the EC₅₀ value.
Table 3: Enzymatic Degradation of Anandamide (AEA) by FAAH
| Enzyme | Substrate | Tissue/System | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | [³H]Anandamide | Squirrel monkey brain regions | Not specified | Varies by region (e.g., ~150-350 in various regions) | Fowler et al., 2010 |
Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ (Maximum Reaction Velocity): The maximum rate of an enzyme-catalyzed reaction.
Signaling Pathways
Anandamide exerts its neuromodulatory effects by activating complex intracellular signaling cascades upon binding to its receptors. The primary signaling pathways are initiated through G-protein coupled receptors (GPCRs), namely CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) ion channel.
Anandamide Retrograde Signaling
A hallmark of endocannabinoid signaling is its retrograde nature.[4] Anandamide is synthesized and released from the postsynaptic neuron in response to an increase in intracellular calcium.[5] It then travels backward across the synaptic cleft to bind to presynaptic CB1 receptors, leading to the suppression of neurotransmitter release.[5][6]
Figure 1: Anandamide Retrograde Signaling Pathway.
CB1 Receptor Signaling Cascade
Upon binding of anandamide, the CB1 receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][7] Additionally, CB1 receptor activation can modulate various ion channels, including the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels, ultimately leading to a reduction in neuronal excitability and neurotransmitter release.[5]
Figure 2: CB1 Receptor Signaling Cascade.
TRPV1 Receptor Signaling Cascade
Anandamide also acts as an agonist at the TRPV1 receptor, a non-selective cation channel.[6] Activation of TRPV1 by anandamide leads to an influx of calcium ions, which can trigger a variety of cellular responses, including the release of pro-inflammatory neuropeptides. The interaction of anandamide with TRPV1 is complex and can be influenced by factors such as receptor phosphorylation and the presence of other endogenous lipids.
Figure 3: TRPV1 Receptor Signaling Cascade.
Experimental Protocols
The characterization of anandamide's pharmacological profile relies on a variety of in vitro and ex vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Cannabinoid Receptors
This protocol outlines the procedure for determining the binding affinity of anandamide for CB1 and CB2 receptors using a competitive binding assay with a radiolabeled cannabinoid ligand.
1. Membrane Preparation:
-
Homogenize brain tissue (for CB1) or spleen/transfected cells (for CB2) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (e.g., [³H]CP-55,940).
-
Increasing concentrations of unlabeled anandamide (or other competing ligand).
-
Membrane preparation.
-
-
To determine non-specific binding, use a high concentration of a potent unlabeled cannabinoid ligand instead of anandamide in a separate set of wells.
-
Incubate the plate at 30°C for 60-90 minutes.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the anandamide concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol describes a fluorometric assay to measure the enzymatic activity of FAAH.
1. Sample Preparation:
-
Homogenize tissue or cell samples in ice-cold FAAH assay buffer.
-
Centrifuge to remove cellular debris and collect the supernatant containing the enzyme.
2. Assay Procedure:
-
In a 96-well plate, add the sample supernatant.
-
For a negative control, pre-incubate a separate set of samples with a specific FAAH inhibitor.
-
Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., anandamide coupled to a fluorophore).
-
Incubate the plate at 37°C, protected from light.
3. Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.
-
The increase in fluorescence corresponds to the hydrolysis of the substrate by FAAH.
4. Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Determine the specific FAAH activity by subtracting the rate of the inhibited sample from the total rate and normalizing to the protein concentration of the sample.
-
For inhibitor studies, plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀.
Electrophysiological Recording of Anandamide's Neuromodulatory Effects
This protocol details the use of whole-cell patch-clamp electrophysiology in brain slices to investigate the effects of anandamide on synaptic transmission.
1. Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold aCSF.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of a microscope and perfuse with oxygenated aCSF at a constant flow rate.
-
Using visual guidance, establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record synaptic activity, such as excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs), evoked by electrical stimulation of afferent fibers or spontaneous events.
3. Drug Application:
-
After obtaining a stable baseline recording, apply anandamide to the slice via the perfusion system.
-
To prevent degradation, an FAAH inhibitor can be co-applied.
-
Record the changes in synaptic current amplitude, frequency, and kinetics in the presence of anandamide.
-
To confirm receptor-mediated effects, apply a specific antagonist (e.g., a CB1 antagonist) prior to or during anandamide application.
4. Data Analysis:
-
Measure the parameters of the synaptic events before, during, and after drug application.
-
Perform statistical analysis to determine the significance of the observed effects.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the neuromodulatory properties of a compound like anandamide.
References
- 1. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]
- 2. Pharmacological characterization of endocannabinoid transport and fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artificial Intelligence-Driven Neuromodulation in Neurodegenerative Disease: Precision in Chaos, Learning in Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anandamide acts as an intracellular messenger amplifying Ca2+ influx via TRPV1 channels | The EMBO Journal [link.springer.com]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Transport and Trafficking of Arachidonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonamide, more commonly known as anandamide (B1667382) (AEA), is an endogenous cannabinoid neurotransmitter that plays a crucial role in a myriad of physiological processes, including pain, mood, appetite, and memory. The signaling capabilities of this lipophilic molecule are tightly regulated by its synthesis, transport, and degradation. Unlike water-soluble neurotransmitters, the trafficking of AEA from the extracellular space to its intracellular targets presents a unique set of challenges and mechanisms. This technical guide provides a comprehensive overview of the current understanding of AEA's intracellular transport and trafficking, with a focus on the key proteins and cellular structures involved. We will delve into the proposed transport mechanisms across the plasma membrane, the roles of intracellular carrier proteins, the trafficking to its primary catabolic enzyme, and potential storage in lipid droplets. This guide also includes a compilation of quantitative data, detailed experimental protocols for studying AEA transport, and visualizations of the key pathways and workflows to aid researchers in this field.
Introduction
Anandamide (AEA) is a lipid messenger that exerts its effects primarily through the activation of cannabinoid receptors (CB1 and CB2).[1] Its signaling is terminated by a two-step process: cellular uptake from the extracellular space followed by intracellular enzymatic hydrolysis.[2][3] The highly lipophilic nature of AEA necessitates specialized transport mechanisms to traverse the aqueous intracellular environment and reach its catabolic enzymes located on intracellular membranes.[4][5] Understanding these transport and trafficking pathways is critical for the development of novel therapeutics that target the endocannabinoid system.
Transport Across the Plasma Membrane: A Controversial Topic
The mechanism by which AEA crosses the plasma membrane remains a subject of debate, with evidence supporting both protein-mediated and non-protein-mediated pathways.
Facilitated Diffusion via a Putative Transporter
One hypothesis suggests the existence of an anandamide membrane transporter (AMT) or endocannabinoid membrane transporter (EMT) that facilitates the movement of AEA across the cell membrane in a sodium- and energy-independent manner.[1][2] Evidence for this model includes the saturability of AEA uptake at low concentrations and its inhibition by specific analogs.[6][7] However, a specific protein responsible for this transport has not yet been definitively identified and cloned.[8][9]
Simple Diffusion and the Role of FAAH
An alternative model proposes that AEA, being a non-charged lipid, can readily diffuse across the plasma membrane.[5][10][11] This model posits that the intracellular hydrolysis of AEA by fatty acid amide hydrolase (FAAH) maintains a steep concentration gradient, which in turn drives the passive influx of AEA into the cell.[1][2][12][13]
The Influence of Membrane Cholesterol
Recent studies have highlighted the role of membrane cholesterol in AEA transport. Cholesterol has been shown to interact with AEA and facilitate its insertion into and translocation across lipid bilayers.[8][14][15] This suggests that membrane composition, particularly cholesterol content, can significantly influence the efficiency of AEA uptake.
Intracellular Trafficking: The Role of Carrier Proteins
Once inside the cell, the hydrophobic AEA requires carrier proteins to navigate the aqueous cytoplasm and reach its intracellular destinations. Several proteins have been identified as potential intracellular transporters of AEA.
Fatty Acid Binding Proteins (FABPs)
Fatty acid binding proteins, particularly FABP5 and FABP7, have emerged as key intracellular carriers of AEA.[4][7][10][16] These proteins bind to AEA and shuttle it from the plasma membrane to the endoplasmic reticulum, where it is degraded by FAAH.[1][5][17][18][19] Inhibition of FABPs has been shown to reduce AEA uptake and hydrolysis, leading to an increase in its extracellular levels and enhanced cannabinoid receptor signaling.[17][20]
Heat Shock Protein 70 (Hsp70)
Heat shock protein 70 (Hsp70) has also been identified as an intracellular AEA-binding protein.[6][9][21][22] Overexpression of Hsp70 has been shown to increase AEA uptake, suggesting its role as a cytosolic carrier.[12][23][24]
FAAH-like Anandamide Transporter (FLAT)
A catalytically inactive splice variant of FAAH, termed FAAH-like anandamide transporter (FLAT), has been proposed to function as an intracellular shuttle for AEA.[20][22][25] FLAT binds to anandamide and is thought to facilitate its delivery to FAAH for degradation.[8]
Trafficking to FAAH for Degradation
The primary enzyme responsible for the degradation of AEA is fatty acid amide hydrolase (FAAH), which is predominantly located on the membranes of the endoplasmic reticulum and mitochondria.[1][4][23] The efficient transport of AEA to FAAH is crucial for the termination of its signaling. The intracellular carriers mentioned above, such as FABPs and potentially Hsp70 and FLAT, play a vital role in this targeted delivery.[1][5][13]
Lipid Droplets: Potential Storage Hubs for Anandamide
Lipid droplets, once considered inert storage depots for neutral lipids, are now recognized as dynamic organelles involved in various cellular processes.[26] There is emerging evidence that lipid droplets can sequester AEA, potentially serving as a dynamic reservoir.[3][23] The spatial association of FAAH with lipid droplets further suggests that these organelles may play a role in regulating AEA metabolism and trafficking.[3]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of anandamide and its inhibitors with various components of the intracellular transport machinery.
| Ligand | Protein | Binding Affinity (K_i / K_d / IC_50) | Reference(s) |
| Anandamide | FLAT | K_d = 2 µM | [8] |
| Anandamide | Putative Transporter (RBL-2H3 cells) | K_i = 23.4 ± 0.401 µM | [7] |
| ARN272 (FLAT Inhibitor) | FLAT | IC_50 = 1.8 µM | [2] |
| BMS309403 (FABP Inhibitor) | FABP3 | K_i = 250 nM | [6][15][17] |
| FABP4 | K_i < 2 nM | [6][15][17] | |
| FABP5 | K_i = 350 nM | [6][15][17] | |
| SB-FI-26 (FABP Inhibitor) | FABP5 | K_i = 0.93 ± 0.08 µM | [13][20] |
Table 1: Binding Affinities of Anandamide and Inhibitors to Intracellular Transport Proteins.
| System | Parameter | Value | Reference(s) |
| AEA Uptake in HUVECs | K_m | 190 ± 10 nM | [4] |
| V_max | 45 ± 3 pmol/min/mg protein | [4] | |
| Fluorescent AEA Analog Uptake (C6 glioma cells) | K_m | 4.5 ± 0.9 µM | [22] |
| V_max | 20 ± 1 amol/min/cell | [22] | |
| AEA Hydrolysis by FLAT | K_m | 25.3 ± 14.2 µM | [16] |
| V_max | 0.29 ± 0.13 nmol/mg/min | [16] | |
| AEA Uptake in RBL-2H3 cells | K_m | 4.69 ± 0.460 µM | [7] |
Table 2: Kinetic Parameters of Anandamide Transport and Hydrolysis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the intracellular transport and trafficking of anandamide.
Anandamide Uptake Assay using Radiolabeled AEA
This protocol is adapted from methodologies described in several studies.[7][12][18][27]
Materials:
-
Cultured cells (e.g., N18TG2 neuroblastoma, COS-7, or other relevant cell lines) plated in 24-well plates.
-
Uptake Buffer: HEPES-buffered saline (pH 7.4) containing 1% fatty acid-free BSA.
-
[³H]AEA or [¹⁴C]AEA (radiolabeled anandamide).
-
Unlabeled AEA.
-
Scintillation cocktail and scintillation counter.
-
Ice-cold wash buffer (e.g., PBS with 0.2% BSA).
-
Lysis buffer (e.g., 0.1 M NaOH).
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to near confluency.
-
Pre-incubation: Aspirate the growth medium and wash the cells twice with pre-warmed uptake buffer. Pre-incubate the cells with uptake buffer for 10-15 minutes at 37°C. For inhibitor studies, add the inhibitor during this step.
-
Uptake Initiation: Start the uptake by adding the uptake buffer containing the desired concentration of radiolabeled AEA (e.g., 100 nM) and unlabeled AEA to achieve the final desired concentration.
-
Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive medium and washing the cells three times with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of AEA taken up by the cells and normalize it to the protein concentration of the cell lysate. For kinetic studies, perform the assay with varying concentrations of AEA to determine K_m and V_max.
FAAH Hydrolysis Assay
This protocol is based on methods described for measuring FAAH activity.[10][27][28]
Materials:
-
Cell or tissue homogenates.
-
Assay Buffer: Tris-HCl buffer (pH 9.0) containing 0.1% fatty acid-free BSA.
-
[¹⁴C-ethanolamine]AEA.
-
Unlabeled AEA.
-
Chloroform/Methanol (1:1 v/v).
-
Scintillation counter.
Procedure:
-
Homogenate Preparation: Prepare cell or tissue homogenates in an appropriate buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the cell homogenate with the assay buffer. For inhibitor studies, pre-incubate the homogenate with the inhibitor for a specified time. Start the reaction by adding [¹⁴C-ethanolamine]AEA (e.g., 10 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination and Phase Separation: Stop the reaction by adding two volumes of ice-cold chloroform/methanol (1:1). Vortex thoroughly and centrifuge to separate the aqueous and organic phases.
-
Quantification: The product of the reaction, [¹⁴C]ethanolamine, will be in the aqueous phase, while the unreacted [¹⁴C-ethanolamine]AEA will be in the organic phase. Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the amount of [¹⁴C]ethanolamine produced and express the FAAH activity as pmol/min/mg of protein.
Competitive Displacement Assay for FABP Binding
This protocol allows for the determination of the binding affinity of unlabeled ligands to FABPs by measuring their ability to displace a fluorescent probe.[5][9][13][28]
Materials:
-
Purified FABP protein (e.g., FABP3, FABP5, or FABP7).
-
Fluorescent probe (e.g., NBD-stearate).
-
Unlabeled ligand (e.g., anandamide or a test inhibitor).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Fluorometer.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified FABP protein and the fluorescent probe at a fixed concentration in the assay buffer.
-
Addition of Competitor: Add varying concentrations of the unlabeled ligand to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the fluorescent probe.
-
Data Analysis: The displacement of the fluorescent probe by the unlabeled ligand will result in a decrease in fluorescence. Plot the fluorescence intensity against the concentration of the unlabeled ligand to generate a dose-response curve. Calculate the IC_50 value, which is the concentration of the unlabeled ligand that causes 50% inhibition of the fluorescent probe binding. The K_i value can then be calculated using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the fluorescent probe and K_d is its dissociation constant for the FABP.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in anandamide trafficking.
Figure 1: Overview of Anandamide Intracellular Transport and Trafficking.
Figure 2: Workflow for Anandamide Uptake and FAAH Hydrolysis Assays.
Conclusion
The intracellular transport and trafficking of anandamide is a complex and multifaceted process that is essential for the regulation of endocannabinoid signaling. While significant progress has been made in identifying key intracellular carrier proteins and understanding the role of FAAH in driving AEA uptake, the precise mechanism of its transport across the plasma membrane remains an area of active investigation. Further research is needed to definitively identify the putative anandamide membrane transporter and to fully elucidate the interplay between different intracellular carriers and storage compartments. A deeper understanding of these processes will undoubtedly pave the way for the development of novel therapeutic strategies that can selectively modulate the endocannabinoid system for the treatment of a wide range of disorders.
References
- 1. Endocannabinoids: Getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Confocal microscopy and biochemical analysis reveal spatial and functional separation between anandamide uptake and hydrolysis in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further evidence for the existence of a specific process for the membrane transport of anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further evidence for the existence of a specific process for the membrane transport of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Insertion and Transport of Anandamide in Synthetic Lipid Membranes Are Both Cholesterol-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Fatty Acid Binding Proteins Elevates Brain Anandamide Levels and Produces Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Targeting Fatty Acid Binding Protein (FABP) Anandamide Transporters – A Novel Strategy for Development of Anti-Inflammatory and Anti-Nociceptive Drugs | PLOS One [journals.plos.org]
- 14. The insertion and transport of anandamide in synthetic lipid membranes are both cholesterol-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Insertion and Transport of Anandamide in Synthetic Lipid Membranes Are Both Cholesterol-Dependent | PLOS One [journals.plos.org]
- 16. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transport of endocannabinoids across the plasma membrane and within the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 19. researchgate.net [researchgate.net]
- 20. Targeting fatty acid binding protein (FABP) anandamide transporters - a novel strategy for development of anti-inflammatory and anti-nociceptive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Further evidence for the existence of a specific process for the membrane transport of anandamide [iris.uniroma1.it]
- 22. researchgate.net [researchgate.net]
- 23. Molecular identification of albumin and Hsp70 as cytosolic anandamide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anandamide enhances expression of heat shock proteins Hsp70 and Hsp25 in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evidence for Bidirectional Endocannabinoid Transport across Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dietary Linoleic Acid Elevates Endogenous 2-AG and Anandamide and Induces Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identification of intracellular carriers for the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Targeting Fatty Acid Binding Protein (FABP) Anandamide Transporters – A Novel Strategy for Development of Anti-Inflammatory and Anti-Nociceptive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Arachidonamide (Anandamide) using LC-MS/MS: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the quantitative analysis of arachidonamide (AEA), also known as anandamide (B1667382), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an endogenous cannabinoid neurotransmitter involved in regulating pain, mood, and appetite. Accurate quantification of AEA is crucial for understanding its physiological and pathological roles. The following protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection of AEA, and includes a summary of quantitative data and a depiction of the relevant signaling pathway.
Introduction
This compound is a member of the N-acylethanolamine family of lipids and a key endocannabinoid.[1] It is synthesized from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) in the cell membrane and exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2.[2][3] The biological activity of AEA is terminated by enzymatic hydrolysis, mainly by fatty acid amide hydrolase (FAAH), which breaks it down into arachidonic acid and ethanolamine.[4][5] Given its role in numerous physiological processes, reliable methods for the quantification of AEA in biological samples such as plasma, serum, and tissue are in high demand. LC-MS/MS offers high sensitivity and selectivity for this purpose.[6]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods and is suitable for plasma and tissue homogenates.[7][8] Toluene (B28343) is recommended as the extraction solvent due to its high recovery rates and minimal matrix effects.[7][8]
Materials:
-
Biological sample (e.g., 500 µL plasma or tissue homogenate)
-
Internal Standard (IS) solution (e.g., this compound-d8 (AEA-d8) in methanol)
-
Toluene (LC-MS grade)
-
Methanol (LC-MS grade)
-
Centrifuge capable of 10,000 rpm and 4°C
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 70:30 Methanol:Water)
Procedure:
-
To 500 µL of the biological sample in a polypropylene (B1209903) tube, add a known amount of internal standard (e.g., to a final concentration of 5 µg/mL AEA-d8).[7]
-
Add 2 mL of cold toluene to the sample.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at low heat.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
Instrumentation: A standard HPLC or UHPLC system.
| Parameter | Recommended Setting |
| Column | Phenomenex Kinetex C18 (2.6 µm, 2.1 x 100 mm) or equivalent.[7] |
| Mobile Phase A | 0.2% Acetic Acid in Water or 0.1% Formic Acid in Water.[7][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[7] |
| Gradient | 0-1 min: 75% B, 1-4 min: ramp to 100% B, 4-7 min: re-equilibrate to 75% B.[7] This is an example and should be optimized. |
| Flow Rate | 0.200 mL/min.[7] |
| Column Temperature | 40°C.[7] |
| Injection Volume | 10 µL.[7] |
| Autosampler Temp. | 4°C.[7] |
Mass Spectrometric Conditions
Instrumentation: A triple quadrupole mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[7] |
| Detector Voltage | 1.70 kV.[7] |
| Nebulizing Gas (N2) | 1.5 L/min.[7] |
| Collision Gas | Argon.[7] |
| Interface Temperature | 200°C.[7] |
| MRM Transitions | Analyte: AEA, Precursor Ion (m/z): 348.3, Product Ion (m/z): 62.1 (example, should be optimized).[7] Internal Standard: AEA-d8, Precursor Ion (m/z): 356.2, Product Ion (m/z): 63.1 (example, should be optimized).[7] |
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound (AEA) | Human Plasma | 0.5 - 50 | 0.03 | [10] |
| This compound (AEA) | Mouse Brain | 0.07 - 9 (pg/µL) | 0.035 (pg/µL) | [11] |
| This compound (AEA) | Human Plasma | 0.5 - 50 (µg/mL) | 0.5 (µg/mL) | [7] |
Table 2: Recovery and Matrix Effect
| Analyte | Extraction Method | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| This compound (AEA) | LLE (Toluene) | Aortic Tissue | >85 | Low | [7] |
| This compound (AEA) | SPE | Aortic Tissue | ~80-85 | Not specified | [7] |
| This compound (AEA) | LLE (Ethyl Acetate) | Cells | Good | Low | [10] |
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound synthesis, receptor activation, and degradation pathway.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of this compound.
References
- 1. Quantitative analysis of arachidonic acid, endocannabinoids, N-acylethanolamines and steroids in biological samples by LCMS/MS: Fit to purpose. [boris-portal.unibe.ch]
- 2. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anandamide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Arachidonamide by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonamide, also known as anandamide (B1667382) (AEA), is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain, mood, appetite, and memory. As a key signaling molecule in the endocannabinoid system, accurate and sensitive quantification of AEA in biological matrices is essential for advancing our understanding of its physiological functions and for the development of novel therapeutics targeting the endocannabinoid system. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of AEA, offering high sensitivity and specificity, particularly when coupled with stable isotope dilution methods.[1] This document provides detailed application notes and protocols for the detection and quantification of this compound using GC-MS.
Signaling Pathway of this compound
This compound is synthesized on-demand from membrane phospholipid precursors in response to neuronal stimulation.[2][3] Its signaling is primarily mediated through cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors.[4] Upon binding to these receptors, a cascade of intracellular signaling events is initiated, leading to the modulation of neurotransmitter release and downstream cellular effects. The action of this compound is terminated by cellular uptake and enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).[5][6]
Experimental Workflow for GC-MS Analysis
The reliable quantification of this compound by GC-MS involves several critical steps, including sample preparation, derivatization, and the GC-MS analysis itself. The following workflow provides a comprehensive overview of the process.
Detailed Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for the accurate quantification of this compound and depends on the biological matrix.[7] Two common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
a) Liquid-Liquid Extraction (LLE) for Plasma Samples [8][9]
This method is suitable for the extraction of this compound from plasma.
-
Materials:
-
Human plasma
-
Deuterated this compound (AEA-d8) internal standard
-
Toluene
-
Centrifuge tubes
-
Nitrogen evaporator
-
-
Protocol:
-
To 1 mL of plasma in a glass centrifuge tube, add a known amount of AEA-d8 internal standard.
-
Add 2 mL of ice-cold toluene.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (toluene) to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization.
-
b) Solid-Phase Extraction (SPE) for Brain Tissue
This method is effective for cleaning up complex lipid extracts from brain tissue.[7]
-
Materials:
-
Brain tissue
-
Deuterated this compound (AEA-d8) internal standard
-
Chloroform/Methanol (B129727) (2:1, v/v)
-
C18 SPE cartridges
-
Methanol
-
Water
-
Ethyl acetate
-
Nitrogen evaporator
-
-
Protocol:
-
Homogenize a known weight of brain tissue in chloroform/methanol (2:1, v/v) containing a known amount of AEA-d8 internal standard.
-
Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant (lipid extract).
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the lipid extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 40% aqueous methanol.
-
Elute the this compound with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization.
-
Derivatization
Derivatization is necessary to increase the volatility and thermal stability of this compound for GC-MS analysis.[9] Silylation is a common and effective method.[8]
-
Silylation Protocol: [8]
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
-
Procedure:
-
To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument.
-
Gas Chromatograph (GC) Parameters:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 20°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
This compound-TMS derivative (quantifier ion): m/z 419.4
-
This compound-TMS derivative (qualifier ion): m/z 329.3
-
AEA-d8-TMS derivative (internal standard): m/z 427.4
-
-
Quantitative Data Summary
The following tables summarize quantitative data for this compound levels in human plasma and mouse brain tissue as determined by GC-MS from various studies.
Table 1: this compound (AEA) Levels in Human Plasma
| Study Reference | Sample Type | AEA Concentration (ng/mL) | Method Highlights |
| Lanz et al. (2018)[8][10] | Healthy Volunteer Plasma | 0.69 | LLE, Silylation, GC-MS |
| Lanz et al. (2018)[8] | Pooled Plasma (endogenous) | 0.48 | LLE, Silylation, GC-MS |
| Zoerner et al. (2012)[11] | Healthy Volunteer Plasma | 1.35 ± 0.32 nM | GC-MS/MS, two-step derivatization |
Table 2: this compound (AEA) Levels in Mouse Brain Tissue
| Study Reference | Brain Region | AEA Concentration | Method Highlights |
| Muccioli & Stella (2008) | Whole Brain | > 1 nmol/g | SPE, Silylation, GC-MS |
| Schmid et al. (1998)[12] | Whole Brain | Below LOQ (<0.1 pmol/mg protein) | LLE, C18 separation, two-step derivatization |
Method Validation and Quality Control
For reliable quantitative results, the GC-MS method should be fully validated according to established guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of standards of known concentrations. The coefficient of determination (r²) should be >0.99.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For a GC-MS method for AEA in plasma, typical LOD and LLOQ values are around 0.3 ng/mL and 0.35 ng/mL, respectively.[8]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be assessed by analyzing quality control (QC) samples at multiple concentration levels. The relative standard deviation (RSD) for precision and the bias for accuracy should typically be within ±15%.
-
Recovery: The extraction efficiency of the sample preparation method should be determined by comparing the response of an analyte spiked into a sample before extraction to the response of the same amount of analyte added to the final extract.
-
Stability: The stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, benchtop stability) should be evaluated to ensure sample integrity.[8][10]
Conclusion
This document provides a comprehensive guide for the detection and quantification of this compound using GC-MS. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, along with the summarized quantitative data and information on the signaling pathway, will be a valuable resource for researchers, scientists, and drug development professionals working in the field of endocannabinoid research. Adherence to proper validation and quality control procedures is essential for obtaining accurate and reproducible results.
References
- 1. N-acetylphosphatidylethanolamine-hydrolysing phospholipase D - Wikipedia [en.wikipedia.org]
- 2. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of endocannabinoids in rat biological samples by GC/MS: technical and theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GC/MS analysis of anandamide and quantification of N-arachidonoylphosphatidylethanolamides in various brain regions, spinal cord, testis, and spleen of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Step-by-Step Sample Preparation for Endocannabinoid Quantification from Brain Tissue
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of lipid signaling molecules, particularly endocannabinoids, from central nervous system tissues.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a vast array of physiological processes, including pain, mood, appetite, and memory.[1][2] The primary endogenous ligands of this system are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). Accurate quantification of these lipid messengers in brain tissue is essential for understanding their role in both normal brain function and neuropathology.
However, quantifying endocannabinoids presents significant analytical challenges. Their lipid nature, low abundance, and rapid enzymatic synthesis and degradation ex vivo can lead to considerable variability in measurements.[1][2] Post-mortem changes, in particular, can dramatically alter the endogenous levels of AEA and 2-AG within minutes of tissue collection.[3] This protocol provides a detailed, step-by-step guide for the robust preparation of brain tissue samples for subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), emphasizing critical steps to minimize artifacts and ensure data accuracy.
Critical Pre-Analytical Considerations
Meticulous sample handling prior to extraction is paramount for reliable endocannabinoid quantification.
-
Post-Mortem Delay: This is the most critical factor influencing endocannabinoid levels. After tissue removal, AEA levels can increase significantly, while 2-AG levels, which are typically 100- to 1000-fold higher than AEA, decrease rapidly.[1][3][4] Therefore, the interval between tissue collection and enzyme inactivation (via freezing or solvent) must be minimized and kept consistent across all samples.
-
Tissue Collection: Immediately upon dissection, brain tissue should be flash-frozen in liquid nitrogen to halt all enzymatic activity.[5][6]
-
Storage: Frozen samples should be stored at -80°C. Studies have shown that endocannabinoids are stable for years under these conditions.[3][7][8] Storage at higher temperatures (e.g., -20°C or 4°C) is not recommended as it can lead to degradation.[7][8]
-
Enzyme Inhibition: To prevent the degradation of AEA and 2-AG by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) respectively during homogenization, it is advisable to include specific enzyme inhibitors in the homogenization buffer.[6][9]
Experimental Workflow Diagram
Caption: Overview of the sample preparation workflow from tissue collection to final analysis.
Detailed Experimental Protocols
This section outlines two common and robust protocols: a straightforward method using acetonitrile (B52724) for simultaneous protein precipitation and extraction, and a classic liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for cleaner samples.
Protocol 1: Acetonitrile Precipitation and Extraction
This method is rapid and effective, combining extraction and protein precipitation into a single step.[1][10]
4.1.1 Materials and Reagents
-
Acetonitrile (LC-MS grade)
-
Deuterated Internal Standards (IS): AEA-d4 or AEA-d8, 2-AG-d5 or 2-AG-d8
-
Enzyme Inhibitors (optional but recommended): e.g., Phenylmethylsulfonyl fluoride (B91410) (PMSF) for FAAH, JZL184 for MAGL.
-
Homogenizer (e.g., bead beater, sonicator)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Centrifuge (capable of >12,000 x g and 4°C)
-
Nitrogen evaporator
-
LC-MS vials
4.1.2 Procedure
-
Preparation: On ice, weigh approximately 20-50 mg of frozen brain tissue into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads (if using a bead beater).
-
Spiking & Homogenization: Add 1 mL of ice-cold acetonitrile containing the deuterated internal standards (e.g., 1 pmol AEA-d4, 50 pmol 2-AG-d5) and enzyme inhibitors. Immediately homogenize the tissue until a uniform suspension is achieved.
-
Protein Precipitation: Incubate the homogenate at -20°C for at least 2 hours (or overnight) to facilitate protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 12,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[10]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C.[10]
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water or the initial LC mobile phase). Vortex thoroughly and sonicate for 5-10 minutes in a cool water bath.[10]
-
Final Centrifugation: Centrifuge at high speed for 5 minutes to pellet any remaining insoluble material.
-
Analysis: Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Cleanup
This protocol, based on modified Folch or Bligh-Dyer methods, is more labor-intensive but often yields cleaner extracts, which can reduce matrix effects during MS analysis.[1][11][12]
4.2.1 Materials and Reagents
-
Chloroform (B151607), Methanol (B129727), Ethyl Acetate, Hexane (all LC-MS grade)
-
Deuterated Internal Standards and Enzyme Inhibitors (as in Protocol 1)
-
Solid Phase Extraction (SPE) Cartridges: C18 or Hydrophilic-Lipophilic Balanced (HLB), e.g., 100 mg.[11][14]
-
All other equipment as listed in Protocol 1.
4.2.2 Procedure: LLE
-
Preparation & Homogenization: On ice, weigh 20-50 mg of frozen brain tissue. Homogenize in 1 mL of ice-cold methanol containing internal standards and enzyme inhibitors.
-
Solvent Addition: Add 2 mL of chloroform to the methanol homogenate, resulting in a 2:1 chloroform:methanol ratio. Vortex vigorously for 1 minute.
-
Phase Separation: Add 0.8-1 mL of 0.9% NaCl solution or water to induce phase separation.[12][15] Vortex again and centrifuge at low speed (~2,000 x g) for 10 minutes to separate the aqueous (upper) and organic (lower) phases.[12]
-
Organic Phase Collection: Using a glass pipette, carefully collect the lower organic (chloroform) phase, taking care not to disturb the protein interface, and transfer it to a clean glass tube.
-
Re-extraction (Optional): To improve recovery, add another 1 mL of chloroform to the remaining aqueous layer, vortex, centrifuge, and combine the second lower phase with the first.
-
Evaporation: Evaporate the combined organic phases to dryness under a stream of nitrogen.
4.2.3 Procedure: SPE Cleanup
-
Reconstitution: Reconstitute the dried lipid extract from the LLE step in a small volume of a suitable loading solvent (e.g., 200 µL of 40% methanol in water).
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1-2 mL of methanol followed by 1-2 mL of water. Do not let the column run dry.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge and allow it to pass through slowly.
-
Washing: Wash the column with 1-2 mL of a polar solvent mixture (e.g., 40% methanol in water) to remove salts and highly polar interferences.[9]
-
Elution: Elute the endocannabinoids from the column using 1-2 mL of a non-polar solvent like acetonitrile or ethyl acetate.[9]
-
Final Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute in 100 µL of the appropriate solvent for LC-MS/MS analysis, vortex, centrifuge, and transfer to a vial.
Data Presentation
Quantitative data from endocannabinoid analysis is typically reported in pmol/g or ng/g of tissue. Below are tables with example values and typical mass spectrometry parameters.
Table 1: Representative Endocannabinoid Levels in Rodent Brain Tissue
| Endocannabinoid | Abbreviation | Typical Concentration Range (pmol/g tissue) | Reference |
| N-arachidonoylethanolamine | AEA | 5 - 50 | [1] |
| 2-arachidonoylglycerol | 2-AG | 5,000 - 20,000 | [1][4] |
| Note: Levels can vary significantly based on brain region, species, and analytical methodology. |
Table 2: Example LC-MS/MS Parameters for Endocannabinoid Quantification (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| AEA | 348.3 | 62.1 | [16] |
| AEA-d4 | 352.3 | 66.1 | [16] |
| 2-AG | 379.3 | 287.2 | |
| 2-AG-d5 | 384.3 | 287.2 | |
| Note: These values are for [M+H]+ adducts. Optimal collision energies and other parameters must be determined empirically on the specific instrument used. |
Endocannabinoid Signaling and Degradation Pathway
Understanding the metabolic pathway of endocannabinoids highlights the importance of rapid sample processing and enzyme inhibition.
Caption: Synthesis, action, and enzymatic degradation of AEA and 2-AG.
References
- 1. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REGIONAL DISTRIBUTION AND EFFECTS OF POSTMORTAL DELAY ON ENDOCANNABINOID CONTENT OF THE HUMAN BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NIBSC - Brain Tissue Preparation [nibsc.org]
- 6. CCORC [ccorc.mmjoutcomes.org]
- 7. Cannabinoid Stability in Postmortem Brain Samples Stored at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. microbenotes.com [microbenotes.com]
- 13. scispace.com [scispace.com]
- 14. Quantification of endocannabinoids in rat biological samples by GC/MS: technical and theoretical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Validated Liquid-Liquid Extraction of Arachidonamide from Human Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonamide, also known as anandamide (B1667382) (AEA), is an endogenous cannabinoid neurotransmitter involved in regulating a wide range of physiological and pathophysiological processes, including pain, mood, appetite, and memory. Accurate and reliable quantification of AEA in human plasma is crucial for understanding its role in health and disease and for the development of novel therapeutics targeting the endocannabinoid system. This document provides detailed application notes and validated protocols for the liquid-liquid extraction (LLE) of this compound from human plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two effective LLE methods are presented: a toluene-based extraction and a methyl tert-butyl ether (MTBE)-based extraction.
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the activation of cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in the periphery and on immune cells. Upon binding to these receptors, this compound initiates a cascade of intracellular signaling events.
Quantitative Data Summary
The following tables summarize the performance characteristics of the two validated liquid-liquid extraction methods for this compound in human plasma.
Table 1: Toluene-Based Liquid-Liquid Extraction Performance
| Parameter | Value | Reference |
| Analyte | This compound (AEA) | [1][2] |
| Extraction Solvent | Toluene (B28343) | [1][2] |
| Recovery (10 µg/mL) | 93% | [1] |
| Recovery (50 µg/mL) | 89% | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [1] |
| Linearity (r²) | >0.99 | [3] |
Table 2: Methyl Tert-Butyl Ether (MTBE)-Based Liquid-Liquid Extraction Performance
| Parameter | Value | Reference |
| Analyte | This compound (AEA) | [4] |
| Extraction Solvent | Methyl Tert-Butyl Ether (MTBE) | [4] |
| Recovery | 77.7% - 109.7% | [4] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [4] |
| Linearity (r²) | >0.99 | [4] |
| Inter-day Precision | 0.55% - 13.29% | [4] |
| Intra-day Precision | 0.62% - 13.90% | [4] |
Experimental Workflow
The general workflow for the extraction and analysis of this compound from human plasma is depicted below. This process includes sample pretreatment, liquid-liquid extraction, and analysis by LC-MS/MS.
References
- 1. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (B1667382) (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, appetite, and memory.[1][2] As a member of the N-acylethanolamines (NAEs) family of lipids, its accurate quantification in biological matrices is essential for understanding its function in health and disease.[3] Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of anandamide and related lipids from complex biological samples such as plasma, serum, and tissue homogenates prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[2][4][5] This document provides a detailed protocol for the solid-phase extraction of anandamide and other NAEs, along with supporting data and visualizations of the experimental workflow and the anandamide signaling pathway.
Experimental Protocols
This section details a generalized solid-phase extraction protocol for the isolation of anandamide and related lipids from biological matrices. The protocol is a synthesis of several published methods and can be adapted for various sample types.[2][6][7]
Materials and Reagents:
-
SPE Cartridges: Reversed-phase cartridges such as C18 or polymeric sorbents like Oasis HLB are commonly used.[2][6]
-
Internal Standard (IS): Deuterated anandamide (AEA-d8) or other appropriate deuterated lipid standards.[6]
-
Solvents (HPLC or MS grade): Methanol (B129727), Acetonitrile (B52724), Water, Isopropanol.[4][6]
-
Reagents: Formic acid, Ammonium hydroxide (B78521) (optional, for pH adjustment).[6]
-
Biological Sample (e.g., Plasma, Serum, Tissue Homogenate).
-
Vacuum manifold for SPE.
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
Protocol:
-
Sample Preparation:
-
Thaw frozen biological samples on ice to minimize degradation of lipids.[7]
-
For plasma or serum, take a known volume (e.g., 0.5 mL) and place it in a clean tube.[6]
-
Spike the sample with an appropriate amount of internal standard (e.g., 2.5 pmol/mL AEA-d8).[6]
-
Dilute the sample with deionized water (e.g., 1:1 v/v) to reduce viscosity.[6]
-
Vortex the sample thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 5 minutes at 4°C to pellet any precipitates.[6]
-
-
SPE Cartridge Conditioning and Equilibration:
-
Sample Loading:
-
Load the prepared supernatant from the sample onto the equilibrated SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a slow, steady flow rate (approximately 1 mL/min) to ensure efficient binding of the analytes to the sorbent.[6]
-
-
Washing:
-
Elution:
-
Elute the anandamide and other retained lipids from the cartridge using a strong organic solvent. Acetonitrile (1 mL) is a commonly used elution solvent.[6]
-
-
Dry-down and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume (e.g., 80-100 μL) of a solvent compatible with the analytical method (e.g., acetonitrile or a mixture of acetonitrile and water).[6][7]
-
Transfer the reconstituted sample to an appropriate vial for analysis by LC-MS/MS or another suitable technique.[6]
-
Data Presentation
The following tables summarize quantitative data from various studies employing solid-phase extraction for anandamide and related lipids.
Table 1: Recovery Rates of Anandamide and Related Lipids using SPE.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Anandamide (AEA) | Aortic Tissue | SPE-HLB | 109-114 | [2] |
| 2-Arachidonoylglycerol (B1664049) (2-AG) | Aortic Tissue | SPE-HLB | 81-86 | [2] |
| Anandamide (AEA) | Human Plasma | C18-modified tips (µ-SPE) | >85 | [1] |
| 2-Arachidonoylglycerol (2-AG) | Human Plasma | C18-modified tips (µ-SPE) | >85 | [1] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Anandamide.
| Analyte | Matrix | Analytical Method | LOD | LOQ | Reference |
| Anandamide (AEA) | Human Seminal Plasma | UPLC-ESI-MS/MS | 50 fmol/mL | 100 fmol/mL | [8] |
| Palmitoylethanolamide (PEA) | Human Seminal Plasma | UPLC-ESI-MS/MS | 100 fmol/mL | 200 fmol/mL | [8] |
| Oleoylethanolamide (OEA) | Human Seminal Plasma | UPLC-ESI-MS/MS | 100 fmol/mL | 200 fmol/mL | [8] |
| Palmitoyl Ethanolamide (PEA) | Equine Plasma | HPLC-MS/MS | 0.27 ng/mL | 0.83 ng/mL | [9] |
| Oleoyl Ethanolamide (OEA) | Equine Plasma | HPLC-MS/MS | 0.04 ng/mL | 0.11 ng/mL | [9] |
Mandatory Visualizations
Experimental Workflow
Caption: Solid-Phase Extraction (SPE) workflow for anandamide isolation.
Anandamide Signaling Pathway
Caption: Simplified anandamide signaling pathway at the synapse.
References
- 1. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anandamide - Wikipedia [en.wikipedia.org]
- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 7. Alterations in Anandamide Synthesis and Degradation during Osteoarthritis Progression in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB(1) and CB(2) receptor-mediated signalling: a focus on endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Arachidonamide in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Arachidonamide, also known as Anandamide (B1667382) (AEA), for behavioral studies in rodents. This document includes detailed protocols for solution preparation, administration, and common behavioral assays, alongside quantitative data and a visualization of the relevant signaling pathway.
Introduction
This compound is an endogenous cannabinoid neurotransmitter that plays a crucial role in regulating a variety of physiological and psychological processes, including pain, mood, appetite, and memory. As a ligand for both central (CB1) and peripheral (CB2) cannabinoid receptors, it is a key target for pharmacological research. However, its lipophilic nature and rapid enzymatic degradation in vivo present challenges for administration in behavioral studies. These notes provide detailed procedures to ensure consistent and effective delivery of this compound for reproducible behavioral research.
Data Presentation
Solubility and Vehicle Composition
This compound is a lipid and is sparingly soluble in aqueous solutions. Therefore, a suitable vehicle is required for in vivo administration. It is recommended to first dissolve this compound in an organic solvent before dilution in a final vehicle solution. Aqueous solutions of this compound should be prepared fresh and not stored for more than one day.
| Parameter | Details | Reference |
| Solubility in Organic Solvents | Ethanol (B145695) (~30 mg/ml), DMSO (~30 mg/ml), Dimethyl formamide (B127407) (~10 mg/ml) | |
| Common Vehicle 1 | 0.9% Saline, Ethyl alcohol, and Emulphor (18:1:1) | |
| Common Vehicle 2 | 2% Tween80, 2% Ethanol, and sterile water |
Pharmacokinetics of this compound in Mice
Following intravenous administration, this compound is rapidly distributed and metabolized. The brain shows detectable levels within one minute, but these levels decrease significantly within 15 to 30 minutes, with a concurrent increase in its primary metabolite, arachidonic acid.[1]
| Time After IV Injection (50 mg/kg) | % of Total Radioactivity as Anandamide in Brain | % of Total Radioactivity as Anandamide in Plasma |
| 1 minute | ~40% | ~80% |
| 5 minutes | ~20% | ~70% |
| 15 minutes | Not detectable | ~30% |
| 30 minutes | Not detectable | ~10% |
Dose-Response Effects on Rodent Behavior
The behavioral effects of this compound are dose-dependent and can vary between different behavioral assays. Below is a summary of reported effects at various doses.
| Behavioral Assay | Species | Route | Dose (mg/kg) | Observed Effect |
| Open Field Test | Mouse | i.p. | 0.1 | Increased time and distance in the central zone |
| Open Field Test | Mouse | i.p. | 0.01, 1.0 | No significant effect |
| Open Field Test | Rat | i.p. | 0.1 | Increased horizontal and vertical beam breaks |
| Open Field Test | Rat | i.p. | 1.0 | Increased horizontal and vertical beam breaks |
| Open Field Test | Rat | i.p. | 10 | Decreased horizontal and vertical beam breaks |
| Elevated Plus-Maze | Mouse | i.p. | 0.1 | Increased exploration of open arms |
| Five-Choice Serial Reaction-Time Task | Rat | i.p. | 1, 3, 10 | Increased omission errors |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of an this compound solution for intraperitoneal injection in rodents.
Materials:
-
This compound
-
Ethanol (200 proof, non-denatured)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile glass vials
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile glass vial.
-
Initial Dissolution: Add a small volume of ethanol to the vial to dissolve the this compound completely. For example, for a final concentration of 1 mg/ml, you can dissolve 10 mg of this compound in 100 µl of ethanol.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle solution. For a final vehicle composition of 2% ethanol, 2% Tween 80 in saline, mix the appropriate volumes. For example, to make 10 ml of the final solution, you would use 200 µl of the this compound/ethanol stock, 200 µl of Tween 80, and 9.6 ml of sterile saline.
-
Emulsification: While vortexing the saline, slowly add the this compound/ethanol solution. Then, add the Tween 80 and continue to vortex vigorously for at least 5-10 minutes to ensure a homogenous emulsion. Sonication for a few minutes can aid in creating a stable emulsion.
-
Final Volume Adjustment: Adjust the final volume with sterile saline if necessary.
-
Administration: Administer the solution via intraperitoneal injection at a volume of 5-10 ml/kg body weight.
Protocol 2: Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.
Apparatus:
-
A square arena (e.g., 50 cm x 50 cm for mice, 100 cm x 100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
The arena floor is divided into a grid of equal-sized squares, with the central squares defined as the "center zone".
-
An overhead camera connected to a video-tracking system.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control as described in Protocol 1. The test is typically conducted 15-30 minutes post-injection.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Start the video recording and tracking software and allow the animal to explore the arena for a set period, typically 5-30 minutes.
-
Data Collection: The tracking software will record various parameters, including:
-
Total distance traveled
-
Time spent in the center zone vs. peripheral zones
-
Number of entries into the center zone
-
Rearing frequency (number of times the animal stands on its hind legs)
-
-
Cleaning: Between each animal, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
Protocol 3: Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two opposite arms are open (e.g., 30 cm long x 5 cm wide), and the other two are enclosed by high walls (e.g., 15 cm high).
-
A central platform (e.g., 5 cm x 5 cm) connects the four arms.
-
An overhead camera and video-tracking system.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle control 15-30 minutes before the test.
-
Test Initiation: Place the animal on the central platform facing one of the open arms.
-
Recording: Start the video recording and allow the animal to explore the maze for 5 minutes.
-
Data Collection: The primary measures of anxiety-like behavior are:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
-
Cleaning: Clean the maze thoroughly with 70% ethanol between trials.
Visualization
Signaling Pathway of this compound
This compound primarily exerts its effects by binding to and activating cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. This activation initiates a signaling cascade that leads to various downstream cellular effects.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for conducting a rodent behavioral study with this compound.
Caption: Rodent behavioral study workflow.
References
Application Notes: The Use of Arachidonamide (Anandamide) in Primary Neuron Cultures
Introduction
Arachidonamide, more commonly known as Anandamide (AEA), is an endogenous cannabinoid neurotransmitter. As a lipid signaling molecule, it plays a crucial role in a vast array of physiological processes within the central nervous system (CNS), including pain modulation, appetite, memory, and mood. AEA exerts its effects primarily through the activation of cannabinoid receptors (CB1 and CB2), but also interacts with other targets such as the transient receptor potential vanilloid type 1 (TRPV1) channel.[1] Primary neuron cultures provide an invaluable in vitro system to dissect the specific molecular and cellular mechanisms of this compound, offering a controlled environment to study its impact on neuronal health, signaling, and function. These application notes provide an overview and detailed protocols for researchers utilizing this compound in primary neuronal studies.
Mechanism of Action
This compound's synthesis in postsynaptic neurons is typically triggered by an increase in intracellular calcium levels.[2][3] Once synthesized, it is released and travels retrogradely across the synapse to modulate presynaptic neurotransmitter release.[4][5] Its primary targets include:
-
Cannabinoid Receptor 1 (CB1R): A G-protein coupled receptor (GPCR) densely expressed on presynaptic terminals in the CNS.[1][6] Activation of CB1R is primarily inhibitory, leading to a decrease in the release of neurotransmitters like glutamate (B1630785) and GABA.[7]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel that, when activated by this compound, allows an influx of calcium and other cations, leading to neuronal depolarization.[1][8] AEA is thus considered an "endovanilloid."
-
Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that can be activated by AEA, influencing gene expression related to mitochondrial function and inflammation.[9]
-
Receptor-Independent Actions: At higher concentrations, this compound and its metabolites can directly modulate the activity of various ion channels, including sodium and potassium channels, and influence membrane fluidity.[10][11][12]
Signaling Pathways
Applications in Primary Neuron Cultures
-
Neurotoxicity and Neuroprotection Studies: this compound exhibits a dual role. At high micromolar concentrations (e.g., 20-30 µM), it can induce apoptosis and neuronal cell death, often associated with increased intracellular calcium, mitochondrial dysfunction, and calpain activation.[13][14] Conversely, at low nanomolar concentrations, it can be neuroprotective, shielding neurons from hypoxic and excitotoxic insults.[6][15]
-
Modulation of Synaptic Transmission: By activating presynaptic CB1 receptors, this compound serves as a key regulator of synaptic strength, a process known as depolarization-induced suppression of inhibition/excitation (DSI/DSE).[7] Its effects on neurotransmitter release can be studied in primary cultures using electrophysiology (e.g., patch-clamp) or by measuring neurotransmitter levels.
-
Calcium and Zinc Signaling: this compound is a potent modulator of intracellular calcium homeostasis. It can trigger calcium release from intracellular stores and inhibit store-operated calcium entry (SOCE).[16] These effects are often independent of CB1/CB2 receptors but may involve other targets like GPR55.[16]
Data Presentation: Quantitative Effects of this compound
Table 1: Neurotoxic and Apoptotic Effects of this compound on Primary Neurons
| Neuron Type | Concentration | Incubation Time | Key Findings | Citation(s) |
| Rat Cortical Neurons | Dose-dependent | Not specified | Induces cell death associated with increased intracellular Ca²⁺, mitochondrial membrane potential decrease, and calpain activation. | [13] |
| JWF2 Keratinocytes (Model) | 20-30 µM | Not specified | Induces apoptosis via cleavage of caspase-3 and PARP. Effect is enhanced by FAAH inhibition. | [14] |
| SH-SY5Y (Neuron-like) | 5 µM | Not specified | Induces cell death in cells expressing recombinant human TRPV1. | [6] |
Table 2: Neuroprotective Effects of this compound on Primary Neurons
| Neuron Type | Concentration | Insult | Key Findings | Citation(s) |
| Rat Cerebral Cortical Neurons | Nanomolar range | Hypoxia & Glucose Deprivation | Increased cell viability; effect was not blocked by CB1/CB2 antagonists. | [15] |
| Rat Hippocampal Neurons | 1 nM | NMDA Treatment | Provided neuroprotection, partly through CB1 receptors. | [6] |
| Rat Hippocampal Neurons | 3 µM | β-amyloid (Aβ) | Prevented Aβ-induced neurodegeneration and apoptosis via a CB1R-dependent mechanism. | [17] |
| Mouse Cortical Neurons | 100 nM | 3-NP + QUIN | Afforded neuroprotection by increasing mitochondrial biogenesis and redox regulation via CB1 and PPARγ receptors. | [9] |
Table 3: Electrophysiological and Neurotransmitter Uptake Effects
| Neuron Type | Concentration | Effect | Citation(s) |
| Rat Striatal Neurons | Not specified | Depressed Na⁺ currents, shifted steady-state inactivation, and reduced action potential amplitude and frequency. | [11] |
| Rat Hippocampal CA1 Pyramidal Neurons | 1-3 µM | Inhibited transient potassium currents and broadened action potentials. | [10] |
| Rat Cerebral Cortical Neurons | 0.015-0.03 µmol/mg protein | Significantly inhibited glutamate uptake. | [18] |
Experimental Protocols
General Workflow for this compound Treatment
Protocol 1: Preparation and Treatment of Primary Neuron Cultures
This protocol provides a general guideline. Specifics should be optimized based on the neuronal type (e.g., cortical, hippocampal) and experimental goals.
Materials:
-
This compound (Anandamide) powder
-
Anhydrous, ethanol-free DMSO or pure ethanol (B145695)
-
Culture medium (e.g., Neurobasal Medium supplemented with B-27 and GlutaMAX)
-
Primary neuron cultures (e.g., prepared from E18 rat embryos), plated on poly-D-lysine coated plates.[19][20]
-
Vehicle control (DMSO or ethanol)
Procedure:
-
Prepare Stock Solution: Dissolve this compound powder in DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Note: this compound is a lipid and can adhere to plastic; use low-adhesion tubes where possible.
-
Culture Acclimation: Allow primary neurons to mature in culture for at least 7-10 days in vitro (DIV) to allow for synapse formation and network development.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Serially dilute the stock in pre-warmed, serum-free culture medium to the final desired working concentrations (e.g., 100 nM for neuroprotection, 20 µM for neurotoxicity).
-
Vehicle Control: Prepare a vehicle control by diluting the same volume of DMSO or ethanol used for the highest concentration of this compound into the culture medium. The final vehicle concentration should be consistent across all conditions and typically kept below 0.1%.
-
Treatment: Carefully remove a portion of the existing medium from the cultured neurons and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Return the cultures to the incubator (37°C, 5% CO₂) for the desired duration, which can range from minutes for acute signaling events to 24-72 hours for viability or apoptosis studies.[17]
Protocol 2: Assessing Neuronal Viability (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
Treated neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Following the incubation period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well containing 100 µL of medium.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or placing on a plate shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection (Caspase-3 Cleavage via Western Blot)
This protocol detects the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[14]
Materials:
-
Treated neuron cultures in 6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The presence of the cleaved caspase-3 fragment (approx. 17-19 kDa) indicates apoptosis.
-
Re-probe the membrane for β-actin as a loading control.
References
- 1. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of an Endogenous Cannabinoid Precursor in Neurons and its Control by Calcium and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Arachidonic Acid Inhibits Transient Potassium Currents and Broadens Action Potentials during Electrographic Seizures in Hippocampal Pyramidal and Inhibitory Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arachidonic acid inhibits sodium currents and synaptic transmission in cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A neuronal two P domain K+ channel stimulated by arachidonic acid and polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anandamide-induced cell death in primary neuronal cultures: role of calpain and caspase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arachidonoyl ethanolamide (AEA)-induced Apoptosis is Mediated by J-series Prostaglandins and is Enhanced by Fatty Acid Amide Hydrolase (FAAH) Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endocannabinoids protect cerebral cortical neurons from in vitro ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phyto and endocannabinoids exert complex actions on calcium and zinc signaling in mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endocannabinoid 2-arachidonoylglycerol protects neurons against β-amyloid insults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of arachidonic acid on glutamate and gamma-aminobutyric acid uptake in primary cultures of rat cerebral cortical astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endocannabinoid 2-Arachidonoylglycerol Protects Neurons by Limiting COX-2 Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis and Purification of N-arachidonoylethanolamine (Anandamide) for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the chemical synthesis, purification, and characterization of N-arachidonoylethanolamine (AEA), also known as anandamide. Anandamide is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, making it a significant target for research and drug development. The following protocols are intended to provide a reliable methodology for producing high-purity AEA for in vitro and in vivo studies.
Chemical Synthesis of N-arachidonoylethanolamine
The most common and straightforward method for the chemical synthesis of N-arachidonoylethanolamine involves the acylation of ethanolamine (B43304) with arachidonoyl chloride. This reaction forms the characteristic amide bond of anandamide.
Experimental Protocol: Synthesis of N-arachidonoylethanolamine
Materials:
-
Arachidonoyl chloride
-
Ethanolamine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triethylamine (B128534) (TEA), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (10 equivalents) in anhydrous dichloromethane.
-
Add anhydrous triethylamine (1.2 equivalents) to the solution. TEA acts as a base to neutralize the HCl byproduct of the reaction.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of arachidonoyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred ethanolamine solution via a dropping funnel over a period of 30-60 minutes.
-
Allow the reaction to stir at 0°C for 15 minutes and then let it warm to room temperature and stir for an additional 2-4 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude N-arachidonoylethanolamine.
Table 1: Summary of Synthesis Reaction Parameters
| Parameter | Value |
| Reactants | Arachidonoyl chloride, Ethanolamine |
| Solvent | Dichloromethane (anhydrous) |
| Base | Triethylamine (anhydrous) |
| Molar Ratio (Ethanolamine:Arachidonoyl Chloride:TEA) | 10 : 1 : 1.2 |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
Purification of N-arachidonoylethanolamine
The crude product obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. A two-step purification process involving column chromatography followed by high-performance liquid chromatography (HPLC) is recommended for obtaining high-purity AEA.
Protocol: Column Chromatography
Materials:
-
Silica (B1680970) gel (60 Å, 230-400 mesh)
-
Crude N-arachidonoylethanolamine
-
Elution solvent: Chloroform/Methanol (B129727) gradient (e.g., 99:1 to 95:5)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare a silica gel slurry in the initial elution solvent (e.g., 99:1 Chloroform/Methanol) and pack the column.
-
Dissolve the crude AEA in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing methanol concentration in chloroform.
-
Collect fractions and monitor them by TLC to identify those containing the desired product.
-
Pool the pure fractions and evaporate the solvent to yield partially purified AEA.
Protocol: High-Performance Liquid Chromatography (HPLC)
For research-grade purity, a final purification step using HPLC is essential. A normal-phase separation is described below.
Materials:
-
Partially purified N-arachidonoylethanolamine
-
HPLC system with a UV detector
-
Normal-phase silica column (e.g., Resolve silica column, 5 µm particle size)
-
Mobile phase: Gradient of 2-propanol in n-hexane (e.g., 0% to 20% 2-propanol over 20 minutes)[2]
Procedure:
-
Dissolve the partially purified AEA in a small volume of the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
Run the gradient elution as specified. AEA typically elutes as a single major peak.
-
Collect the peak corresponding to AEA.
-
Evaporate the solvent to obtain highly pure N-arachidonoylethanolamine.
Table 2: HPLC Purification Parameters
| Parameter | Value |
| Chromatography Mode | Normal-Phase |
| Stationary Phase | Silica Gel (e.g., Resolve silica, 5 µm) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | 2-Propanol |
| Gradient | 0-20% B over 20 minutes |
| Flow Rate | 1.5 mL/min |
| Detection | UV (e.g., 210 nm) |
Characterization and Quality Control
The purity and identity of the synthesized AEA should be confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺ ≈ 348.5).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
Table 3: Analytical Characterization Data for N-arachidonoylethanolamine
| Technique | Expected Result |
| LC-MS (ESI+) | [M+H]⁺ at m/z 348.5 |
| ¹H NMR (CDCl₃) | Peaks corresponding to arachidonoyl chain protons and ethanolamine protons. |
| ¹³C NMR (CDCl₃) | Peaks corresponding to the carbonyl carbon, and carbons of the arachidonoyl and ethanolamine moieties. |
N-arachidonoylethanolamine Signaling Pathway
Anandamide exerts its biological effects primarily through the endocannabinoid system. It is synthesized on-demand from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), and its signaling is terminated by enzymatic degradation.[3][4]
Caption: N-arachidonoylethanolamine (Anandamide) signaling pathway.
Experimental Workflow
The overall process from synthesis to purified product for research applications is summarized in the following workflow.
Caption: Workflow for the synthesis and purification of Anandamide.
References
- 1. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Affinity of Arachidonamide for Cannabinoid Receptors Using Radioligand Binding Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Arachidonamide, also known as anandamide (B1667382) (AEA), is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes by activating cannabinoid receptors. The two primary cannabinoid receptors are the CB1 receptor, predominantly found in the central nervous system, and the CB2 receptor, which is mainly expressed in the immune system.[1][2][3][4][5][6] Determining the binding affinity of this compound for these receptors is fundamental for understanding its pharmacological profile and for the development of novel therapeutics targeting the endocannabinoid system. Radioligand binding assays are a robust and sensitive gold standard method for quantifying these molecular interactions.[7][8][9]
This document provides detailed protocols for conducting competitive radioligand binding assays to determine the affinity of this compound for CB1 and CB2 receptors. It also includes a summary of representative binding data and diagrams of the associated signaling pathways and experimental workflow.
Data Presentation: this compound Binding Affinity
The binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand (in this case, this compound) that will bind to 50% of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes representative binding affinities of this compound for human and rat CB1 and CB2 receptors.
| Compound | Receptor | Species | Radioligand | Kᵢ (nM) | Reference |
| This compound (Anandamide) | CB1 | Rat | [³H]CP-55,940 | 78 | [10] |
| This compound (Anandamide) | CB1 | Human | [³H]CP-55,940 | Varies | [10] |
| This compound (Anandamide) | CB2 | Mouse | [³H]CP-55,940 | Weak Affinity | [10] |
| This compound (Anandamide) | CB2 | Human | [³H]CP-55,940 | Varies | [10] |
Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.
Experimental Protocols
This section outlines the detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for CB1 and CB2 receptors.
Materials and Reagents
-
Receptor Source: Membrane preparations from cells stably expressing human or rat CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells), or brain tissue homogenates (e.g., rat forebrain for CB1).[10][11]
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940 or [³H]WIN-55,212-2.[11][12][13]
-
Competitor Ligand: this compound (Anandamide).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with a fatty acid-free bovine serum albumin (BSA) to reduce non-specific binding.
-
Protease Inhibitor: Phenylmethylsulfonyl fluoride (B91410) (PMSF) to prevent the degradation of this compound by amidases.[12]
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., GF/C).[11]
-
Scintillation Counter: To measure radioactivity.[8]
-
96-well plates.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
If using cultured cells, harvest the cells, and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 10-20 µg per well.
-
Store membrane preparations at -80°C until use.[11]
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would span from 0.1 nM to 10 µM.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of non-radiolabeled ligand.
-
Competition Binding: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
-
Incubation:
-
Add the receptor membranes, this compound (or non-specific binding control), and radioligand to the wells. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[11]
-
-
Filtration:
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Visualizations
Experimental Workflow
References
- 1. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. future4200.com [future4200.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Measuring the Downstream Effects of Arachidonamide on Cyclic AMP (cAMP) Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonamide, also known as anandamide (B1667382) (AEA), is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain sensation, appetite, memory, and mood. As a lipid signaling molecule, this compound exerts its effects primarily through the activation of cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), which are G protein-coupled receptors (GPCRs). The activation of these receptors, particularly the predominantly expressed CB1 receptor in the central nervous system, initiates a cascade of intracellular signaling events. One of the key downstream effects of CB1 receptor activation is the modulation of cyclic AMP (cAMP) levels. Understanding the precise impact of this compound on cAMP signaling is critical for elucidating its mechanism of action and for the development of novel therapeutics targeting the endocannabinoid system.
This document provides detailed application notes and experimental protocols for measuring the downstream effects of this compound on cAMP levels in a cellular context.
Signaling Pathway of this compound-Mediated cAMP Modulation
This compound primarily signals through the CB1 receptor, a member of the Gi/o family of GPCRs. Upon binding of this compound, the CB1 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP. This inhibition results in a decrease in intracellular cAMP levels.
Quantitative Data Summary
The inhibitory effect of this compound on adenylyl cyclase activity, and consequently on cAMP levels, has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter to describe the potency of this compound.
| Compound | Cell Line | Receptor Expressed | Assay Condition | IC50 Value | Reference |
| This compound (Anandamide) | CHO | Human Cannabinoid Receptor (CB1) | Forskolin-stimulated cAMP accumulation | ~50 nM | [1] |
| This compound (Anandamide) | N18TG2 Neuroblastoma | Endogenous Cannabinoid Receptors | Forskolin-stimulated cAMP accumulation | Not specified | [2] |
Experimental Protocols
Measuring the effect of this compound on cAMP levels requires careful consideration of its lipid nature. The following protocol is a general guideline for a cell-based cAMP assay using a homogenous time-resolved fluorescence (HTRF) or luminescence-based method, which are common and robust platforms for such measurements.
Protocol 1: Measuring this compound-Induced Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol is designed to measure the inhibitory effect of this compound on cAMP levels in cells expressing the CB1 receptor. Forskolin (B1673556) is used to stimulate adenylyl cyclase and elevate basal cAMP levels, allowing for a clear window to measure inhibition.
Materials:
-
Cell Line: A suitable cell line endogenously expressing or stably transfected with the human CB1 receptor (e.g., CHO-CB1, HEK293-CB1, or N18TG2).
-
This compound (Anandamide): High purity.
-
Vehicle: Ethanol (B145695) or DMSO.
-
Fatty Acid-Free Bovine Serum Albumin (BSA): To solubilize this compound and prevent non-specific binding.
-
Forskolin: To stimulate adenylyl cyclase.
-
3-isobutyl-1-methylxanthine (IBMX): A phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: HBSS or PBS with Ca2+/Mg2+ and 0.1% fatty acid-free BSA.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, Lance, or GloSensor).
-
Plate Reader: Compatible with the chosen assay kit.
-
Pertussis Toxin (Optional): To confirm Gi/o protein involvement.
Experimental Workflow:
Procedure:
-
Cell Culture: Culture the CB1-expressing cells in their recommended growth medium until they reach approximately 80-90% confluency.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% ethanol or DMSO. Store at -20°C or -80°C.
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare serial dilutions of this compound in assay buffer (HBSS or PBS containing 0.1% fatty acid-free BSA). The BSA is crucial for maintaining the solubility of the lipid ligand and preventing its adsorption to plasticware.
-
Vortex each dilution thoroughly.
-
-
Cell Seeding: Harvest the cells and resuspend them in assay buffer. Seed the cells into a 96- or 384-well white opaque assay plate at a predetermined optimal density.
-
PDE Inhibition: Add IBMX to all wells to a final concentration of 0.5 mM to prevent the degradation of cAMP.
-
This compound Treatment: Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with BSA and the same final concentration of ethanol or DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control wells) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized for the specific cell line).
-
Second Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells and add the detection reagents. This typically involves adding a lysis buffer followed by the HTRF or luminescence reagents.
-
Plate Reading: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated response for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Optional Confirmation with Pertussis Toxin:
To confirm that the observed inhibition of cAMP is mediated by Gi/o proteins, pre-treat the cells with pertussis toxin (e.g., 100 ng/mL for 16-24 hours) before performing the assay. Pertussis toxin ADP-ribosylates and inactivates Gi/o proteins, which should abolish the inhibitory effect of this compound.
Troubleshooting and Considerations
-
Solubility of this compound: Due to its lipophilic nature, this compound can be challenging to work with in aqueous solutions. The use of fatty acid-free BSA is essential. Sonication of the stock solution in the assay buffer can also aid in dispersion.
-
Non-specific Binding: Lipid ligands can adhere to plastic surfaces. Pre-coating pipette tips and plates with BSA may help to minimize this issue.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase for optimal and reproducible results.
-
Optimization: The optimal cell number, forskolin concentration, and incubation times should be determined empirically for each cell line and assay setup.
-
Vehicle Control: The final concentration of the vehicle (ethanol or DMSO) should be kept constant across all wells and should be low enough (typically <0.1%) to not affect cell viability or adenylyl cyclase activity.
By following these detailed protocols and considering the specific properties of this compound, researchers can accurately and reliably measure its downstream effects on cAMP signaling, contributing to a deeper understanding of the endocannabinoid system.
References
- 1. Anandamide, an endogenous cannabimimetic eicosanoid, binds to the cloned human cannabinoid receptor and stimulates receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anandamide-induced neuroblastoma cell rounding via the CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Imaging Arachidonamide Signaling in Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Arachidonamide, more commonly known as anandamide (B1667382) (AEA), is a crucial endocannabinoid lipid mediator that plays a significant role in a multitude of physiological processes, including pain, mood, appetite, and memory. As a retrograde messenger, it is synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons, travels across the synapse, and activates presynaptic cannabinoid receptors (primarily CB1), thereby modulating neurotransmitter release.[1][2] Due to its lipid nature, short half-life, and complex metabolism, visualizing AEA signaling dynamics in live cells presents a considerable challenge. This document outlines two primary techniques for real-time imaging of AEA signaling: genetically encoded biosensors and synthetic fluorescent probes. It provides detailed protocols and comparative data to guide researchers in selecting and applying the appropriate method for their experimental needs.
Part 1: Genetically Encoded Biosensors for this compound
Genetically encoded biosensors offer high specificity and the ability to monitor ligand dynamics with excellent spatiotemporal resolution in living cells, tissues, and even freely moving animals.[3][4] The leading sensor for endocannabinoids, including anandamide, is the GRAB (GPCR-Activation-Based) biosensor, eCB2.0.
Principle of the GRABeCB2.0 Sensor
The GRABeCB2.0 sensor is engineered from the human CB1 receptor, into which a circularly permuted enhanced green fluorescent protein (cpEGFP) has been inserted into the third intracellular loop.[3][5] Upon binding of an agonist like anandamide, the CB1 receptor undergoes a conformational change. This change is allosterically transmitted to the cpEGFP module, causing a significant increase in its fluorescence intensity.[3][6] This fluorescence change can be monitored using standard microscopy techniques to report the presence and concentration dynamics of extracellular endocannabinoids.[5]
This compound Signaling Pathway
The following diagram illustrates the canonical signaling pathway for anandamide, highlighting its synthesis, retrograde action, and degradation, which are the processes these imaging techniques aim to visualize.
Quantitative Data: GRABeCB2.0 Sensor Properties
The performance of the GRABeCB2.0 sensor has been characterized extensively in HEK293T cells and cultured neurons. The key parameters are summarized below.
| Parameter | Value (for Anandamide) | Value (for 2-AG) | Notes | Reference |
| Max Fluorescence Change (ΔF/F₀) | ~500% - 550% | ~800% - 950% | Response measured in cultured neurons. | [3][7] |
| EC₅₀ (in HEK293T cells) | 0.2 µM | 3.1 µM | Indicates the concentration for half-maximal response. | [3] |
| EC₅₀ (in cultured cells) | 815 nM | 85 nM | Demonstrates high sensitivity in the physiological range. | [8] |
| Kinetics (On-rate) | τₒₙ ≈ 0.4 s (for 2-AG) | τₒₙ ≈ 0.4 s | Rise time kinetics measured in cultured cells. | [7] |
| Kinetics (Off-rate) | τₒff ≈ 1.3 s (for 2-AG) | τₒff ≈ 1.3 s | Decay time kinetics measured in cultured cells. | [7] |
| Specificity | High for eCBs | High for eCBs | No significant response to other major neurotransmitters. | [3] |
Experimental Workflow: Using the GRABeCB2.0 Sensor
The general workflow for imaging anandamide dynamics using the GRABeCB2.0 sensor involves sensor delivery, expression, imaging, and data analysis.
Protocol: Imaging Anandamide Dynamics in Cultured Neurons
This protocol describes how to express the GRABeCB2.0 sensor in cultured rat cortical neurons and image fluorescence changes upon agonist application.
Materials:
-
HEK293T cells or primary cortical neurons
-
GRABeCB2.0 plasmid or AAV-hSyn-GRABeCB2.0 virus
-
Transfection reagent (e.g., Lipofectamine) or viral transduction reagents
-
Culture medium (e.g., DMEM for HEK cells, Neurobasal for neurons)
-
Artificial cerebrospinal fluid (ACSF) or appropriate imaging buffer
-
Anandamide (AEA) stock solution (in ethanol (B145695) or DMSO)
-
Fluorescence microscope with a ~470 nm excitation source, a ~520 nm emission filter, and a sensitive camera (sCMOS or EMCCD)
Methodology:
-
Sensor Expression:
-
For HEK293T Cells: Plate cells on glass-bottom dishes. Transfect with the GRABeCB2.0 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Image cells 24-48 hours post-transfection.
-
For Primary Neurons: Culture neurons on glass coverslips. At DIV (days in vitro) 7-10, transduce the neurons with AAV-hSyn-GRABeCB2.0. Allow 7-14 days for robust sensor expression.[7]
-
-
Microscopy Setup:
-
Place the coverslip or dish with expressing cells onto the microscope stage.
-
Continuously perfuse with ACSF or imaging buffer at room temperature or 37°C.
-
Identify cells with good membrane expression of the sensor. The fluorescence should clearly outline the cell body and processes.[3]
-
-
Image Acquisition:
-
Set the excitation light to a low level to minimize phototoxicity and photobleaching.
-
Acquire a baseline time-lapse sequence for 1-2 minutes to establish a stable baseline fluorescence (F₀).
-
Prepare a solution of AEA in the imaging buffer at the desired final concentration (e.g., 1-10 µM).
-
Bath-apply the AEA solution while continuously acquiring images.
-
Continue imaging for several minutes to capture the full fluorescence response and any subsequent decay.
-
After the response, wash out the AEA with fresh buffer to observe signal reversal.
-
-
Data Analysis:
-
Select regions of interest (ROIs) on the membrane of expressing cells.
-
Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.
-
Calculate the change in fluorescence (ΔF/F₀) using the formula: (F(t) - F₀) / F₀, where F(t) is the fluorescence at time t and F₀ is the average baseline fluorescence before stimulation.
-
Plot ΔF/F₀ over time to visualize the anandamide-induced signaling dynamics.
-
Part 2: Synthetic Fluorescent Probes for this compound Transport
Synthetic fluorescent probes are small molecules designed to mimic anandamide or to report on a specific aspect of its lifecycle, such as cellular uptake. They are particularly useful when genetic modification is not feasible or when studying processes like membrane transport.
Principle of Activity-Based Transport Probes
A key challenge in imaging anandamide is its rapid degradation. An innovative approach uses a non-fluorescent anandamide analog that becomes fluorescent only after entering the cell. SKM 4-45-1 (also known as CAY10455) is a carbamic acid-ester of a fluorophore.[9][10] This molecule is cell-permeable and utilizes the same uptake machinery as anandamide.[9] Once inside the cell, non-specific intracellular esterases cleave the ester bond, releasing the fluorophore, which is then trapped inside, causing a measurable increase in intracellular fluorescence.[9][10] Importantly, this probe is not a substrate for FAAH, the primary enzyme that degrades anandamide.[9]
Quantitative Data: Properties of Anandamide Probes
This table summarizes the properties of the activity-based probe SKM 4-45-1 and its interaction with known inhibitors of anandamide transport.
| Compound | Target/Mechanism | IC₅₀ Value | Notes | Reference |
| SKM 4-45-1 | AEA Transporter Substrate | 7.8 ± 1.3 µM | IC₅₀ for inhibiting [³H]AEA accumulation. | [9] |
| Anandamide (AEA) | Inhibitor of SKM 4-45-1 uptake | 53.8 ± 1.8 µM | Demonstrates competitive uptake. | [9] |
| OMDM-1 | AEA Transport Inhibitor | 1 µM (used conc.) | Reduces SKM 4-45-1 accumulation. | [10] |
| URB597 | FAAH Inhibitor | 100 nM (used conc.) | Reduces SKM 4-45-1 accumulation, suggesting FAAH activity drives uptake. | [10] |
Experimental Workflow: Fluorescent Probe Uptake Assay
The workflow for an uptake assay is straightforward, involving probe incubation, imaging of the resulting intracellular fluorescence, and quantification.
Protocol: Measuring Anandamide Uptake with SKM 4-45-1
This protocol provides a method for visualizing and quantifying the uptake of anandamide into live cells using the fluorescent probe SKM 4-45-1.
Materials:
-
C6 glioma cells, primary neurons, or other cell line of interest
-
Glass-bottom dishes or coverslips
-
Imaging buffer (e.g., KRH buffer or ACSF)
-
SKM 4-45-1 (CAY10455) stock solution (in DMSO)
-
(Optional) Inhibitors of AEA transport (e.g., OMDM-1) or FAAH (e.g., URB597)
-
Fluorescence microscope (standard widefield or confocal) with FITC/GFP filter set (Excitation ~485 nm, Emission ~535 nm)[11]
-
4% Paraformaldehyde (for endpoint assays)
Methodology:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and grow to a suitable confluency (e.g., 70-80%).
-
-
Uptake Assay (Live Kinetic or Endpoint):
-
Wash cells twice with pre-warmed imaging buffer.
-
For inhibitor studies: Pre-incubate the cells with the desired inhibitor (e.g., 1 µM OMDM-1) in imaging buffer for 10-15 minutes at 37°C.[10]
-
Add SKM 4-45-1 to the imaging buffer to a final concentration of 10-25 µM.[10][11]
-
Incubate the cells with the probe for 5-15 minutes at 37°C.[10][11]
-
-
Imaging:
-
For Endpoint Assay:
-
After incubation, quickly wash the cells three times with ice-cold buffer to remove extracellular probe and stop uptake.
-
(Optional) Fix cells with 4% paraformaldehyde for 20-30 minutes.[11]
-
Mount coverslips and acquire images. Due to potential photobleaching, minimize light exposure and capture images promptly.[10]
-
-
For Live Imaging:
-
Mount the cells on the microscope stage before adding the probe.
-
Acquire a baseline image, then add the SKM 4-45-1 and record a time-lapse movie to visualize the rate of fluorescence increase.
-
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji, Metamorph), draw ROIs around individual cells.
-
Measure the mean fluorescence intensity for each cell.
-
For inhibitor studies, compare the mean fluorescence intensity of treated cells to untreated control cells. Express the data as a percentage of the control uptake.
-
The intensity of fluorescence is typically expressed in arbitrary units (AU).[10]
-
References
- 1. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging the endocannabinoid signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescent sensor for spatiotemporally resolved imaging of endocannabinoid dynamics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent sensor for spatiotemporally resolved imaging of endocannabinoid dynamics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Arachidonamide Degradation During Blood Sample Collection
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to minimize the degradation of N-arachidonoylethanolamine (Arachidonamide or AEA) in blood samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (AEA) degradation in blood samples?
The primary cause of AEA degradation in blood is the enzymatic activity of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is a serine hydrolase enzyme that metabolizes AEA and other fatty acid amides.[3][4] Its activity can lead to a significant decrease in AEA concentrations in collected samples if not properly inhibited.
Q2: What are the immediate steps I should take after blood collection to prevent AEA degradation?
To prevent AEA degradation, it is crucial to process samples at low temperatures, minimize processing times, and freeze samples at -80°C as soon as possible after collection.[5] Immediate centrifugation of whole blood on ice is recommended to separate plasma from blood cells, as AEA can be released from blood cells, leading to artificially elevated levels.[6]
Q3: Which inhibitors are most effective at preventing AEA degradation?
Several inhibitors can be used to block FAAH activity. Commonly used inhibitors include:
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF): A serine protease inhibitor that can also inhibit FAAH.[8]
-
Oloxa (oleoyl oxazolopyridine): Another potent FAAH inhibitor.[9]
The choice of inhibitor may depend on the specific experimental protocol and downstream analysis method.
Q4: Can the type of collection tube affect AEA stability?
Yes, the choice of collection tube is important. It is recommended to collect blood in chilled tubes containing an anticoagulant like EDTA.[8] Some protocols also suggest the addition of FAAH inhibitors directly to the collection tubes before drawing blood.[8]
Q5: How does temperature affect AEA stability during sample handling?
Lower temperatures are critical for preserving AEA. While placing samples on ice can slow down enzymatic activity, it may not completely halt the release of AEA from blood cells.[6] Therefore, immediate centrifugation at 4°C is highly recommended.[8] For long-term storage, samples should be kept at -80°C.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable AEA levels in plasma. | 1. FAAH activity: Insufficient inhibition of FAAH during and after collection. 2. Delayed processing: Prolonged time between blood draw and plasma separation. 3. Improper storage: Samples not stored at -80°C. | 1. Add an FAAH inhibitor (e.g., URB597 or PMSF) to the collection tube or immediately after collection. 2. Process samples immediately: Centrifuge blood at 4°C within 15 minutes of collection.[6][8] 3. Ensure proper storage: Store plasma aliquots at -80°C until analysis.[5] |
| High variability in AEA levels between replicate samples. | 1. Inconsistent timing: Variation in the time between collection and processing for different samples.[6] 2. Ex vivo formation: Continued release of AEA from blood cells after collection.[6] 3. Freeze-thaw cycles: Repeated freezing and thawing of samples can lead to degradation.[5] | 1. Standardize the protocol: Adhere to a strict standard operating procedure (SOP) with consistent timing for all samples.[6] 2. Rapid separation: Centrifuge blood immediately to separate plasma and minimize cellular contributions.[6] 3. Aliquot samples: Aliquot plasma into smaller volumes before freezing to avoid multiple freeze-thaw cycles.[5] |
| Unexpectedly high AEA concentrations. | 1. Cellular release: AEA can be released from blood cells, artificially inflating plasma concentrations.[6] 2. Stress during collection: The stress of venipuncture can trigger an endocannabinoid response, elevating baseline levels.[5] | 1. Immediate centrifugation: Separate plasma from cells as quickly as possible.[6] 2. Minimize stress: Use appropriate techniques to minimize stress to the subject during sample collection. |
Experimental Protocols
Protocol 1: Blood Collection with FAAH Inhibitor
This protocol is designed for the collection of human or animal blood for AEA analysis, incorporating an FAAH inhibitor to preserve the analyte.
Materials:
-
Chilled K3EDTA blood collection tubes
-
FAAH inhibitor stock solution (e.g., URB597 or PMSF in DMSO or ethanol)
-
Pipettes and sterile tips
-
Centrifuge capable of maintaining 4°C
-
Cryovials for plasma storage
Procedure:
-
Prepare collection tubes: Add the FAAH inhibitor to the chilled K3EDTA tubes. The final concentration should be determined based on the specific inhibitor's potency (e.g., 10 µM for URB597).
-
Blood Collection: Collect blood directly into the prepared tubes.
-
Mixing: Gently invert the tube 5-6 times to ensure proper mixing of the blood with the anticoagulant and inhibitor.[10] Do not shake vigorously.
-
Immediate Cooling: Place the tube immediately on ice.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood at 2000 x g for 10-15 minutes at 4°C to separate the plasma.[8][11]
-
Plasma Collection: Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Aliquot the plasma into cryovials and store immediately at -80°C until analysis.[5]
Effectiveness of FAAH Inhibitors
The use of FAAH inhibitors has been shown to significantly increase the measured levels of AEA in plasma by preventing its degradation.
| Inhibitor | Dose/Concentration | Effect on Plasma AEA Levels | Reference |
| URB597 | 10 mg/kg (in rats) | Significant increase after 60 and 240 minutes. | [7] |
| JNJ-42165279 | 10 mg (in humans) | ≥10-fold increase. | [2] |
Visualizations
AEA Degradation Pathway
The following diagram illustrates the enzymatic degradation of this compound (AEA) by Fatty Acid Amide Hydrolase (FAAH).
References
- 1. High-performance liquid chromatography-tandem mass spectrometry assay of fatty acid amide hydrolase (FAAH) in blood: FAAH inhibition as clinical biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes of blood endocannabinoids during anaesthesia: a special case for fatty acid amide hydrolase inhibition by propofol? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pathology.vcu.edu [pathology.vcu.edu]
- 11. bcm.edu [bcm.edu]
Technical Support Center: Best Practices for Long-Term Storage of Arachidonamide and Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of arachidonamide and tissue samples intended for lipid analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of pure this compound?
A1: For long-term stability, pure this compound should be stored at -80°C. While some sources may suggest -20°C for shorter periods, storage at -80°C significantly minimizes the risk of degradation over extended durations. This compound is susceptible to degradation, and lower temperatures help to preserve its chemical integrity.
Q2: How should I store this compound in solution?
A2: this compound in an organic solvent should be stored at -80°C in a tightly sealed glass vial to prevent solvent evaporation and exposure to air and light. It is recommended to flush the vial with an inert gas like nitrogen or argon before sealing to displace oxygen and further prevent oxidative degradation.
Q3: What is the recommended long-term storage temperature for tissue samples for lipid analysis?
A3: For long-term storage, tissue samples should be snap-frozen in liquid nitrogen immediately after collection and then stored at -80°C or in the vapor phase of liquid nitrogen (below -150°C).[1] Storage at these ultra-low temperatures is crucial for halting enzymatic activity and preserving the integrity of lipids.[1] Storing tissues at -20°C is not recommended for long-term storage as it may not be sufficient to prevent degradation.
Q4: How many times can I freeze-thaw my this compound solution or tissue samples?
A4: It is strongly recommended to minimize freeze-thaw cycles for both this compound solutions and tissue samples. Each cycle can lead to degradation of lipids and other biomolecules.[2][3] For this compound solutions, repeated freezing and thawing can introduce moisture and oxygen, leading to hydrolysis and oxidation. For tissue samples, freeze-thaw cycles can cause cell lysis and the release of enzymes that degrade lipids. It is best practice to aliquot samples into single-use volumes before initial freezing.
Q5: What are the signs of this compound degradation?
A5: Degradation of this compound can be indicated by a change in its physical appearance (e.g., color change from white to yellow or brown), the appearance of additional peaks during chromatographic analysis (e.g., HPLC or GC-MS), or a decrease in the expected biological activity. The primary degradation pathways are oxidation and hydrolysis.
Q6: How can I prevent lipid degradation in my stored tissue samples?
A6: To prevent lipid degradation, follow these best practices:
-
Rapid Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection to halt enzymatic activity.[2]
-
Ultra-Low Temperature Storage: Store samples at -80°C or below.[1]
-
Minimize Exposure to Air and Light: Store samples in tightly sealed, opaque containers. For lipid extracts, flushing with nitrogen or argon is recommended.[2][3]
-
Use of Antioxidants: For lipid extracts, adding an antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidation.[4]
-
Avoid Freeze-Thaw Cycles: Aliquot samples into single-use tubes.[2][3]
Troubleshooting Guides
This compound Storage and Handling
| Problem | Possible Cause | Solution |
| Unexpected results in bioassay (lower potency) | This compound degradation due to improper storage. | - Confirm storage temperature was consistently at or below -80°C. - Check for discoloration of the compound. - Analyze the purity of the this compound stock solution using HPLC or GC-MS. |
| Appearance of extra peaks in chromatography | Oxidation or hydrolysis of this compound. | - Ensure the solvent used for reconstitution is of high purity and degassed. - Confirm that the storage container was sealed tightly and flushed with inert gas. - Prepare fresh solutions from a new stock of this compound. |
| Inconsistent results between experiments | Inconsistent concentration of this compound solution due to solvent evaporation or degradation between uses. | - Aliquot stock solutions into single-use vials to avoid repeated opening of the main stock. - Always use freshly prepared dilutions for experiments. - Re-quantify the concentration of the stock solution if it has been stored for a long period. |
Tissue Sample Storage and Lipid Extraction
| Problem | Possible Cause | Solution |
| Low yield of total lipids from tissue | Incomplete homogenization or extraction. | - Ensure the tissue is completely homogenized while still frozen, using a liquid nitrogen-cooled mortar and pestle or a cryomill.[4][5] - Use the correct ratio of tissue to extraction solvent (e.g., 20:1 solvent to tissue weight for Folch method).[5] - Perform a second extraction of the tissue pellet to ensure complete recovery.[4] |
| High levels of free fatty acids or lysophospholipids in lipid profile | Enzymatic degradation of lipids post-collection or during storage. | - Review the tissue collection and freezing protocol to ensure it was performed rapidly. Tissues should be snap-frozen immediately.[6] - Confirm that the storage temperature was maintained at -80°C or below. - Avoid any thawing of the tissue before homogenization and extraction.[5] |
| Variability in lipid profiles between samples of the same group | Differences in sample handling, storage conditions, or freeze-thaw cycles. | - Standardize the entire workflow from tissue collection to lipid extraction for all samples. - Ensure all samples have undergone the same number of freeze-thaw cycles (ideally zero after initial freezing). - Process all samples from a single experimental group in the same batch to minimize analytical variability. |
Data Presentation: Storage Recommendations
| Sample Type | Storage Temperature (Long-Term) | Recommended Container | Key Considerations |
| This compound (Solid) | -80°C | Tightly sealed glass vial | Store under inert gas (Nitrogen or Argon) |
| This compound (in Solution) | -80°C | Tightly sealed glass vial with PTFE-lined cap | Use high-purity, degassed solvent; Aliquot to avoid freeze-thaw cycles |
| Tissue Samples | -80°C or Liquid Nitrogen Vapor Phase (<-150°C) | Cryovials | Snap-freeze in liquid nitrogen immediately after collection; Aliquot to avoid freeze-thaw cycles |
| Lipid Extracts | -80°C | Tightly sealed glass vial with PTFE-lined cap | Store in chloroform (B151607)/methanol under inert gas with an antioxidant (e.g., BHT); Do not store in a dry state.[6] |
Experimental Protocols
Protocol 1: Quality Assessment of Stored this compound by HPLC-MS
Objective: To determine the purity of an this compound sample after long-term storage.
Methodology:
-
Sample Preparation:
-
Carefully bring the stored this compound to room temperature in a desiccator to prevent condensation.
-
Prepare a stock solution of 1 mg/mL in a suitable solvent such as ethanol (B145695) or acetonitrile.
-
From the stock solution, prepare a working solution of 10 µg/mL in the mobile phase.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 75% B, ramp to 100% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Use positive electrospray ionization (+ESI) mode and monitor for the protonated molecule of this compound [M+H]+ and potential degradation products (e.g., oxidized or hydrolyzed forms).
-
-
Data Analysis:
-
Integrate the peak area of this compound and any impurity peaks.
-
Calculate the purity as: (Peak Area of this compound / Total Peak Area of all components) x 100%.
-
A significant decrease in purity or the appearance of new peaks compared to a fresh standard indicates degradation.
-
Protocol 2: Lipid Extraction from Frozen Tissue Samples (Folch Method)
Objective: To extract total lipids from long-term stored frozen tissue samples for subsequent analysis.
Methodology:
-
Tissue Pulverization:
-
Keep the tissue sample frozen on dry ice or in liquid nitrogen at all times before and during homogenization.
-
Place the frozen tissue in a pre-chilled mortar and pestle.
-
Add liquid nitrogen to keep the tissue brittle and grind to a fine powder.[5]
-
-
Homogenization and Extraction:
-
Weigh approximately 50 mg of the frozen tissue powder into a glass homogenization tube.
-
Add a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v) (i.e., 1 mL for 50 mg of tissue).[5]
-
Homogenize thoroughly using a mechanical homogenizer while keeping the sample on ice.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.2 mL for 1 mL of homogenate).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
Transfer the lipid extract to a clean glass vial.
-
-
Drying and Storage:
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for your downstream analysis (e.g., chloroform or isopropanol).
-
Store the lipid extract at -80°C until analysis. For long-term storage of the extract, it is best to store it in chloroform/methanol under an inert atmosphere.[6]
-
Mandatory Visualizations
Caption: Workflow for long-term tissue storage and lipid extraction.
Caption: Simplified signaling pathway of this compound (Anandamide).
References
Troubleshooting low recovery of Arachidonamide during lipid extraction.
Welcome to the technical support center for lipid extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on the recovery of Arachidonamide (Anandamide or AEA).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound (AEA) during lipid extraction?
A1: Low recovery of AEA is a frequent issue stemming from its chemical instability and low endogenous concentrations. Key factors include:
-
Enzymatic Degradation: The primary cause of AEA loss is degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine.[1][2] This enzymatic activity can significantly reduce AEA levels in samples if not properly inhibited.[1][2]
-
Chemical Instability: AEA is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.[1] Spontaneous isomerization can also occur, although this is a more significant issue for other endocannabinoids like 2-AG.[1]
-
Suboptimal Extraction Method: The choice of extraction method, whether Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), and the solvents used, greatly impacts recovery. For instance, using an inappropriate solvent can lead to incomplete extraction of the lipophilic AEA from the aqueous phase.
-
Loss During Sample Handling: AEA can adhere to plastic surfaces, so minimizing contact with plastics is crucial.[3] Repeated freeze-thaw cycles can also accelerate its degradation.[4][5]
-
Matrix Effects: Complex biological matrices can interfere with the extraction process, leading to ion suppression in mass spectrometry-based analyses and inaccurate quantification.[3][5]
Q2: Which extraction method is generally recommended for optimal AEA recovery?
A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can yield good recovery of AEA if optimized correctly. However, LLE using toluene (B28343) has been shown to provide high recovery rates of over 85%.[1][6] The choice often depends on the sample matrix, available equipment, and desired throughput.
Q3: How can I prevent the enzymatic degradation of AEA during my experiment?
A3: To prevent enzymatic degradation by FAAH and other hydrolases, it is critical to process samples quickly at low temperatures (e.g., on ice) and to use enzyme inhibitors.[7] Adding a FAAH inhibitor, such as PMSF, to the homogenization buffer is a common and effective strategy.[1]
Troubleshooting Guides
Issue 1: Consistently Low AEA Recovery with Liquid-Liquid Extraction (LLE)
If you are experiencing low AEA recovery with your LLE protocol, consider the following troubleshooting steps:
Troubleshooting Workflow for Low LLE Recovery
Caption: A step-by-step workflow for troubleshooting low this compound recovery in Liquid-Liquid Extraction.
Issue 2: Poor AEA Recovery with Solid-Phase Extraction (SPE)
Low recovery in SPE can be due to several factors related to the column and solvents used.
| Potential Cause | Recommended Action |
| Analyte Breakthrough During Sample Loading | The sample solvent may be too strong, preventing AEA from binding to the sorbent. Solution: Dilute the sample with a weaker solvent before loading.[8][9] |
| Analyte Loss During Wash Steps | The wash solvent may be too strong, prematurely eluting the AEA. Solution: Use a weaker wash solvent or decrease the volume of the wash solvent.[8][10] |
| Incomplete Elution | The elution solvent may not be strong enough to desorb AEA from the sorbent. Solution: Increase the strength or volume of the elution solvent.[9][11] |
| Improper Column Conditioning/Equilibration | Failure to properly prepare the SPE column can lead to inconsistent binding. Solution: Ensure the column is conditioned and equilibrated according to the manufacturer's protocol.[8][11] |
Quantitative Data Summary
The following table summarizes reported recovery rates for this compound (AEA) using different extraction methods.
| Extraction Method | Solvent System | Sample Matrix | Reported Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Toluene | Aortic Tissue Homogenate | >85% | [1][6] |
| Liquid-Liquid Extraction (LLE) | Toluene | Plasma | 93% (at 10 µg/mL) | [1] |
| Liquid-Liquid Extraction (LLE) | Toluene | Plasma | 89% (at 50 µg/mL) | [1] |
| Solid-Phase Extraction (SPE) | Oasis HLB | Plasma | >100% (potential matrix effects) | [1] |
Note: Recovery rates can be influenced by matrix effects, leading to values exceeding 100% in some cases.
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) with Toluene
This protocol is adapted from a method demonstrated to yield high recovery of AEA from biological matrices.[1]
-
Sample Preparation: Homogenize tissue samples or use plasma directly. All steps should be performed on ice to minimize enzymatic degradation.
-
Protein Precipitation: Add a protein precipitation solution (e.g., 1mM PMSF in acetone (B3395972) or 1% acetic acid in acetonitrile) to the sample, vortex, and centrifuge at 10,000 rpm for 5 minutes.[1]
-
Extraction: Transfer the supernatant to a new tube and add an equal volume of toluene.
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge at a low speed (e.g., 3,000 rpm) for 5 minutes to separate the phases.
-
Collection: Carefully collect the upper organic layer (toluene) containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., methanol (B129727) for LC-MS).
Signaling Pathway
This compound's biological effects are primarily mediated through its interaction with cannabinoid receptors (CB1 and CB2), leading to the modulation of various downstream signaling pathways. A key aspect of its regulation is its synthesis on-demand and rapid degradation by FAAH.
This compound Biosynthesis and Degradation Pathway
Caption: Simplified diagram of the biosynthesis, signaling, and degradation of this compound (AEA).
References
- 1. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alterations in Anandamide Synthesis and Degradation during Osteoarthritis Progression in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthetic pathways of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocannabinoids, Related Compounds and Their Metabolic Routes [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
How to minimize matrix effects in LC-MS/MS analysis of Arachidonamide.
Welcome to the technical support center for the LC-MS/MS analysis of Arachidonamide (Anandamide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate, reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
Q2: What are the primary sources of matrix effects for this compound in biological samples?
A: The most significant source of matrix effects in the LC-MS/MS analysis of this compound from biological fluids is phospholipids (B1166683).[1][3] Phospholipids are abundant in cell membranes and are often co-extracted with this compound due to similar solubility properties. During LC-MS analysis, they can co-elute with the analyte and cause significant ion suppression.[4][5] Other matrix components like salts and proteins can also contribute but are often more easily removed during sample preparation.[3]
Q3: What is the most effective strategy to counteract matrix effects?
A: A multi-faceted approach is most effective. This involves:
-
Efficient Sample Preparation: To remove interfering matrix components before analysis. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly effective.[6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique to compensate for matrix effects that cannot be entirely eliminated through sample cleanup.[7][8] A SIL-IS, such as this compound-d4 or this compound-d8, behaves almost identically to the analyte during extraction, chromatography, and ionization, thus providing reliable correction for any signal suppression or enhancement.[9]
-
Chromatographic Optimization: Modifying the LC method to separate this compound from co-eluting matrix components can also mitigate ion suppression.[7]
Q4: Can I just dilute my sample to reduce matrix effects?
A: Sample dilution can reduce the concentration of interfering matrix components and thereby lessen matrix effects.[7][10] However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain detectable after dilution.[10] For trace-level analysis, dilution may compromise the sensitivity of the assay, making it an unsuitable strategy.
Troubleshooting Guide
This guide addresses common issues related to matrix effects during this compound analysis.
Problem 1: Poor reproducibility and accuracy in quantitative results.
-
Possible Cause: Significant and variable matrix effects between samples.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the extent of ion suppression using the post-extraction spike method.[10] This involves comparing the analyte response in a neat solution to the response when spiked into an extracted blank matrix.
-
Improve Sample Cleanup: If significant matrix effects are confirmed, enhance your sample preparation protocol. Switch from a simple protein precipitation method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) with phospholipid removal capabilities.[4]
-
Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard (e.g., AEA-d8) into your workflow.[8][9] This is crucial for correcting inter-sample variability in matrix effects.[8]
-
Problem 2: Decreasing signal intensity over a sequence of injections.
-
Possible Cause: Accumulation of matrix components, particularly phospholipids, on the analytical column and in the MS source.[3]
-
Troubleshooting Steps:
-
Enhance Phospholipid Removal: Use specialized phospholipid removal SPE plates or cartridges.[5] These products are highly effective at depleting phospholipids from the sample extract.[3][11]
-
Optimize Chromatography: Implement a column wash step at the end of each chromatographic run with a strong organic solvent to elute strongly retained matrix components. Also, consider using a divert valve to direct the flow to waste during the elution of highly concentrated matrix components, preventing them from entering the MS source.[10]
-
Perform System Maintenance: Clean the MS ion source regularly to remove accumulated contaminants.
-
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
This protocol is adapted from studies demonstrating high recovery and effective removal of phospholipids.[12][13]
-
Sample Preparation: To 1 mL of plasma, add a known amount of this compound-d8 internal standard.
-
Protein Precipitation & Extraction: Add 2 mL of ice-cold toluene (B28343) to the plasma sample.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 9000 g) for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (toluene) to a new tube.
-
Evaporation: Evaporate the toluene extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 70:30 Methanol:Water) for LC-MS/MS analysis.[14]
Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal
This is a general protocol for using phospholipid removal plates (e.g., Ostro, HybridSPE).
-
Sample Pre-treatment: Precipitate proteins by adding 3 volumes of acetonitrile (B52724) (containing the SIL-IS) to 1 volume of plasma.
-
Vortex & Centrifuge: Vortex for 1 minute and centrifuge to pellet the precipitated proteins.
-
Load Supernatant: Transfer the supernatant to the wells of the phospholipid removal plate.
-
Apply Vacuum/Pressure: Apply vacuum or positive pressure to pass the sample through the sorbent.
-
Collect Filtrate: Collect the clean filtrate, which is now depleted of phospholipids.
-
Evaporate & Reconstitute (if necessary): Depending on the desired final concentration, the filtrate can be evaporated and reconstituted in the mobile phase.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of different sample preparation techniques in minimizing matrix effects for this compound analysis.
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) | Relative Matrix Effect | Throughput |
| Protein Precipitation (PPT) | >90% | <10% | High | High |
| Liquid-Liquid Extraction (LLE) with Toluene | 85-95%[12] | ~98%[13] | Low | Medium |
| Solid-Phase Extraction (SPE) - Phospholipid Removal | >90%[3] | >99%[3] | Very Low | High |
Visualizations
Workflow for Minimizing Matrix Effects
Caption: Workflow for this compound analysis emphasizing sample preparation.
Troubleshooting Decision Tree for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Arachidonamide (AEA) and 2-Arachidonoylglycerol (2-AG)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing chromatography parameters for the successful separation of Arachidonamide (AEA) and 2-Arachidonoylglycerol (2-AG).
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the chromatographic separation of AEA and 2-AG?
A1: The primary challenges include:
-
Isomerization of 2-AG: 2-AG can spontaneously isomerize to the more stable, but biologically inactive, 1-Arachidonoylglycerol (1-AG).[1][2][3][4] This can lead to inaccurate quantification of 2-AG.
-
Co-elution: Due to their similar structures, AEA and 2-AG, as well as the 1-AG/2-AG isomers, can be difficult to separate, leading to overlapping chromatographic peaks.[4]
-
Sample Stability: Both AEA and 2-AG are susceptible to enzymatic degradation and chemical instability, requiring careful sample handling and storage.[1]
-
Matrix Effects: Biological samples contain numerous compounds that can interfere with the analysis, a phenomenon known as matrix effects.[2][3]
Q2: What type of chromatography is most suitable for separating AEA and 2-AG?
A2: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and effective technique.[3][5][6] This method offers high sensitivity and selectivity for accurate quantification. Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the analytes.[1]
Q3: Which stationary phase (column) is recommended?
A3: C18 columns are widely used and have demonstrated good performance for the separation of these endocannabinoids.[7][8] A cyano column has also been shown to provide excellent separation of AEA from its isomers.[9]
Q4: What are the key considerations for mobile phase selection?
A4: The mobile phase composition is critical for achieving optimal separation.[10]
-
Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are common organic solvents used in the mobile phase.[11] The ratio of these solvents can be adjusted to fine-tune the separation.
-
Additives: Formic acid or acetic acid are often added to the mobile phase to improve peak shape and ionization efficiency for MS detection.[7][12] Ammonium formate (B1220265) can also be used as a buffer.[11]
Q5: How can I prevent the isomerization of 2-AG during sample preparation?
A5: To minimize the isomerization of 2-AG to 1-AG, it is crucial to:
-
Use a non-protic solvent like toluene (B28343) for extraction, as it has been shown to prevent acyl migration.[2][3][6]
-
Avoid high pH and prolonged exposure to protic solvents like methanol or water during sample processing.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of AEA and 2-AG | Inappropriate mobile phase composition. | Optimize the gradient elution program. Adjust the ratio of organic modifiers (e.g., acetonitrile and methanol).[11] Consider using a different mobile phase additive (e.g., formic acid vs. acetic acid).[7][12] |
| Unsuitable stationary phase. | Switch to a different column chemistry (e.g., from C18 to a cyano column for better isomer separation).[9] Use a column with a smaller particle size for higher efficiency. | |
| Flow rate is too high. | Decrease the flow rate to allow for better separation. | |
| Co-elution of 2-AG and 1-AG | Isomerization of 2-AG during sample preparation or analysis. | Implement preventative measures during sample preparation (see FAQ 5). Ensure the analytical method can chromatographically separate the two isomers, as they may have identical mass transitions in MS/MS.[4] |
| Chromatographic conditions are not optimized for isomer separation. | A longer column or a shallower gradient may be required to resolve these isomers. | |
| Peak Tailing | Presence of residual silanols on the column interacting with the analytes. | Add a competitive base to the mobile phase or use an end-capped column. |
| pH of the mobile phase is not optimal for the analytes. | Adjust the pH of the mobile phase with an appropriate acid or buffer.[14] For ionizable compounds, a change of as little as 0.1 pH units can significantly impact retention.[14] | |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction method. Liquid-liquid extraction with toluene has shown high recovery for both AEA and 2-AG.[6][7] Solid-phase extraction (SPE) is another option, but care must be taken to avoid analyte loss during wash steps.[7] |
| Analyte degradation during sample processing. | Keep samples on ice and minimize processing time.[1][13] Use inhibitors for enzymes like FAAH and MAGL that degrade endocannabinoids.[7] | |
| Analyte remains on the SPE cartridge. | Elute the cartridge with a stronger solvent.[14] | |
| Baseline Noise or Drift | Mobile phase is not properly degassed. | Ensure adequate degassing of the mobile phase before use. |
| Contaminated mobile phase or column. | Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent. | |
| Gradient elution causing baseline drift with UV detection. | Consider using isocratic elution if feasible, as changes in mobile phase composition during a gradient can cause baseline drift.[12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from studies demonstrating high recovery of AEA and 2-AG.[6][7]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 1 mL plasma sample, add an internal standard solution (e.g., deuterated AEA and 2-AG).
-
-
Extraction:
-
Add 2 mL of ice-cold toluene to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
-
Phase Separation and Collection:
-
Carefully collect the upper organic layer (toluene) and transfer it to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the toluene extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., acetonitrile/water mixture).
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Protocol 2: Reversed-Phase HPLC-MS/MS Analysis
This is a general protocol for the chromatographic separation of AEA and 2-AG.[7]
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[7]
-
Mobile Phase A: 0.2% acetic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.200 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 10 µL.[7]
-
Gradient Elution:
-
0-1 min: 75% B
-
1-4 min: Ramp to 100% B
-
4-7 min: Re-equilibrate to 75% B
-
-
Detection: Tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode, using selected reaction monitoring (SRM) for quantification.
Visualizations
Caption: Experimental workflow for AEA and 2-AG analysis.
Caption: Troubleshooting logical relationships for chromatography.
References
- 1. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zeochem.com [zeochem.com]
- 9. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 12. mdpi.com [mdpi.com]
- 13. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Selection and validation of internal standards for Arachidonamide quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Arachidonamide (AEA) using internal standards.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of AEA quantification.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| AEA-TG01 | Why is there high variability in my internal standard (IS) peak area across samples? | 1. Inconsistent IS spiking volume.2. Degradation of the IS in the stock solution or during sample processing.3. Variable matrix effects leading to ion suppression or enhancement.[1] 4. Incomplete sample extraction. | 1. Use a calibrated pipette and ensure consistent technique when adding the IS.2. Prepare fresh IS stock solutions regularly and store them appropriately. Minimize the time samples are at room temperature.[2][3] 3. Optimize the sample clean-up procedure to remove interfering matrix components like phospholipids.[4] Consider using a different ionization source or modifying chromatographic conditions to separate the IS from co-eluting matrix components.[1] 4. Evaluate and optimize the extraction method for consistent recovery.[5][6] |
| AEA-TG02 | My analyte (AEA) recovery is low and inconsistent. What could be the cause? | 1. Inefficient extraction method.2. Degradation of AEA by enzymes like FAAH during sample handling.[5] 3. Adsorption of AEA to plasticware.4. Suboptimal pH during extraction. | 1. Test different extraction techniques such as liquid-liquid extraction (LLE) with various solvents (e.g., toluene) or solid-phase extraction (SPE) with different sorbents (e.g., C18).[5][7][8] 2. Keep samples on ice and process them quickly. Consider adding FAAH inhibitors during homogenization.[5] 3. Use low-binding tubes and pipette tips.4. Maintain a slightly acidic pH during extraction to improve stability.[8] |
| AEA-TG03 | I am observing a chromatographic peak for my deuterated internal standard (e.g., AEA-d8) at a slightly different retention time than the native AEA. Is this a problem? | 1. This is a known phenomenon called the "isotope effect," where the deuterium (B1214612) atoms can slightly alter the physicochemical properties of the molecule, leading to a shift in retention time.[9][10] | 1. This is generally acceptable as long as the peak shape is good and there is no co-elution with interfering substances. However, if significant, it can lead to differential matrix effects for the analyte and the IS.[11] 2. Consider using a ¹³C-labeled internal standard, which has physicochemical properties virtually identical to the native analyte and will co-elute.[9][12] |
| AEA-TG04 | My calibration curve is non-linear, especially at lower concentrations. What should I do? | 1. Inappropriate weighting of the calibration curve.2. Presence of endogenous AEA in the blank matrix.3. Saturation of the detector at high concentrations. | 1. Apply a weighting factor (e.g., 1/x or 1/x²) to give more importance to the lower concentration points.2. Use a surrogate matrix that is free of endogenous AEA or use stripped plasma for the calibration standards.[13] 3. Extend the calibration range to lower concentrations and dilute samples that fall in the higher, non-linear range. |
| AEA-TG05 | I'm seeing significant ion suppression in my samples. How can I mitigate this? | 1. Co-elution of matrix components, particularly phospholipids, with the analyte and IS.[1][4] 2. High salt concentration in the final extract. | 1. Improve sample clean-up by incorporating a phospholipid removal step or using a more selective SPE sorbent.[4] 2. Optimize the chromatographic gradient to separate AEA and its IS from the region of major ion suppression.[5] 3. Ensure that the final reconstitution solvent is compatible with the mobile phase and that any salts from the extraction are removed. |
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the selection and validation of internal standards for AEA quantification.
1. What are the key characteristics of a good internal standard for AEA quantification?
An ideal internal standard should:
-
Be structurally and chemically similar to AEA to mimic its behavior during sample preparation and analysis.[14][15]
-
Be absent in the biological sample or present at very low levels.[15]
-
Have a mass-to-charge ratio (m/z) that is distinct from AEA for simultaneous detection by mass spectrometry.
-
Exhibit similar extraction recovery and ionization efficiency to AEA.[14]
2. What are the pros and cons of using deuterated versus ¹³C-labeled internal standards for AEA?
| Internal Standard Type | Pros | Cons |
| Deuterated (e.g., AEA-d4, AEA-d8) | - Commercially available and generally less expensive.[12][14] | - Can exhibit chromatographic separation from the native analyte (isotope effect), potentially leading to differential matrix effects.[10][11] - Potential for deuterium-hydrogen exchange under certain conditions, although generally stable for AEA.[11] |
| ¹³C-Labeled | - Co-elutes with the native analyte, providing better correction for matrix effects and variability.[9] - Considered more stable with no risk of isotopic exchange.[11][12] | - Often more expensive and may have limited commercial availability.[12] |
3. What are the essential validation parameters for a bioanalytical method for AEA quantification according to FDA guidelines?
According to FDA guidelines, the following parameters must be validated for a bioanalytical method:[13][16][17][18]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13][18]
-
Accuracy: The closeness of the measured value to the true value.[13][18]
-
Precision: The degree of scatter among a series of measurements. This includes within-run and between-run precision.[13][18]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[16][18]
-
Recovery: The efficiency of the extraction procedure.[16]
-
Matrix Effect: The influence of co-eluting substances on the ionization of the analyte.[13][19]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).[13]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[18]
4. What are the common sample preparation techniques for AEA extraction from biological matrices like plasma?
Commonly used techniques include:
-
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. Toluene (B28343) has been shown to be an effective solvent for AEA extraction, yielding high recovery and minimizing isomerization of related compounds.[5][7]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analyte from the sample matrix. C18 and polymeric sorbents are often used for AEA extraction.[5][8]
-
Protein Precipitation (PPT): This is a simpler method where a solvent like acetonitrile (B52724) or acetone (B3395972) is added to precipitate proteins, and the supernatant containing the analyte is then analyzed.[5] This is often followed by LLE or SPE for further clean-up.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of AEA from Plasma
This protocol is adapted from methodologies that have demonstrated high recovery for AEA.[5][7]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma in a low-binding microcentrifuge tube, add the internal standard (e.g., AEA-d8) to a final concentration of 5 ng/mL.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 1 mL of ice-cold acetonitrile containing 1% acetic acid.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 1 mL of toluene.
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (toluene) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Bioanalytical Method Validation Workflow
This protocol outlines the key steps for validating the AEA quantification method.
Caption: A flowchart of the key stages in bioanalytical method validation.
Signaling Pathways and Logical Relationships
Internal Standard Selection Logic
The choice of an internal standard is a critical decision in quantitative bioanalysis. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate internal standard for AEA analysis.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. nalam.ca [nalam.ca]
- 14. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 17. moh.gov.bw [moh.gov.bw]
- 18. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Addressing the instability and short half-life of Arachidonamide in experimental design.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability and short half-life of Arachidonamide (AEA) in experimental settings.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with AEA, providing potential causes and actionable solutions.
Scenario 1: Inconsistent or No Biological Effect Observed in Cell-Based Assays
-
Question: I am not observing the expected biological response (e.g., changes in signaling pathways, cell viability) after treating my cells with AEA. What could be the issue?
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| AEA Degradation in Culture Media | AEA is rapidly hydrolyzed by Fatty Acid Amide Hydrolase (FAAH) and other enzymes present in serum and cells.[1] Prepare fresh AEA dilutions in serum-free media immediately before use. Minimize incubation times where possible. Consider using a FAAH inhibitor. |
| Poor AEA Solubility | AEA is a lipid and has low solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations.[2] Prepare a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO.[2] For working solutions, dilute the stock in media containing a carrier like fatty-acid-free BSA. |
| Cell Line FAAH Expression | The cell line you are using may have high endogenous FAAH activity, leading to rapid degradation of AEA before it can elicit a response. Screen your cell line for FAAH expression. If high, consider using a stable AEA analog or co-treatment with a FAAH inhibitor. |
| Incorrect Storage of AEA Stock | Improper storage can lead to degradation of the compound. Store AEA stock solutions at -20°C or -80°C in an airtight container, protected from light.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] |
Scenario 2: High Variability in FAAH Inhibition Assays
-
Question: I am getting inconsistent results in my FAAH activity assays with AEA as a substrate. How can I improve reproducibility?
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Substrate Instability | AEA can degrade non-enzymatically at certain pH and temperatures. Ensure your assay buffer has a pH around 7.4-8.5 for optimal FAAH activity and AEA stability.[2] Prepare the AEA substrate solution fresh for each experiment. |
| Inconsistent Enzyme Preparation | The activity of your FAAH enzyme preparation (e.g., cell lysate, microsomes) can vary between batches. Prepare a large, single batch of enzyme, aliquot, and store at -80°C. Perform a protein concentration assay to ensure equal amounts of enzyme are used in each reaction. |
| Pipetting Errors with Lipids | Pipetting small volumes of viscous lipid solutions can be inaccurate. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of AEA stock solutions. |
| Inhibitor Precipitation | The FAAH inhibitor being tested may have poor solubility in the assay buffer. Check the solubility of your inhibitor. A small amount of DMSO (typically <1%) can be used to aid solubility, but ensure you have a vehicle control. |
II. Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: How should I store my solid this compound and its stock solutions?
-
A1: Solid AEA should be stored at -20°C. Stock solutions, typically prepared in ethanol or DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to two years).[2][3] For short-term storage (up to one to twelve months), -20°C is suitable.[3]
-
-
Q2: What is the best solvent to dissolve this compound?
-
A2: AEA is highly soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF) at concentrations of approximately 10 mg/mL.[2] It has very low solubility in aqueous buffers.[2]
-
-
Q3: How do I prepare this compound for addition to my cell culture media?
-
A3: First, prepare a concentrated stock solution in an appropriate organic solvent (e.g., 10 mM in ethanol). To prepare your working solution, dilute the stock solution directly into your cell culture medium. To improve solubility and prevent precipitation in aqueous media, it is recommended to complex AEA with a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA). A common method is to slowly add the AEA stock to a vortexing solution of BSA in serum-free media.
-
Experimental Design
-
Q4: What is the half-life of this compound in typical experimental conditions?
-
A4: The half-life of AEA is highly dependent on the experimental conditions, particularly the presence of metabolic enzymes. In biological matrices like plasma or cell culture with serum, its half-life can be in the range of minutes due to rapid enzymatic degradation. The stability is also influenced by pH and temperature.
-
-
Q5: How can I increase the stability of this compound in my experiments?
-
A5:
-
Use of Inhibitors: Co-administer AEA with a specific inhibitor of its primary degrading enzyme, Fatty Acid Amide Hydrolase (FAAH).
-
Use of Stable Analogs: Employ metabolically stable analogs of AEA, such as Methanandamide, which are more resistant to enzymatic hydrolysis.[4][5]
-
Control Experimental Conditions: Maintain a pH between 7.4 and 8.5 and work at lower temperatures when possible, though this may not be feasible for cell-based or in vivo studies.
-
-
-
Q6: What are some commonly used FAAH inhibitors to protect this compound?
-
A6: Several FAAH inhibitors are commercially available and have been used in research. The choice of inhibitor will depend on the specific experimental needs (e.g., in vitro vs. in vivo, selectivity).
-
| FAAH Inhibitor | Typical Working Concentration (In Vitro) | Notes |
| URB597 | 1 µM | Widely used, but also inhibits other serine hydrolases at higher concentrations. |
| PF-3845 | 100 nM | A potent and selective irreversible inhibitor. |
| JZL184 | 1 µM | Primarily a monoacylglycerol lipase (B570770) (MAGL) inhibitor, but can inhibit FAAH at higher concentrations. Useful for studying the dual roles of AEA and 2-AG. |
-
Q7: Are there more stable alternatives to this compound?
| Compound | Relative Metabolic Stability | Key Features |
| This compound (AEA) | Low | Endogenous ligand, rapidly metabolized. |
| (R)-Methanandamide | High | Chiral analog with a methyl group at the 1'-position of the ethanolamine (B43304) moiety, which sterically hinders FAAH activity.[4][5] Possesses higher affinity for the CB1 receptor.[4] |
III. Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of solid AEA to warm to room temperature before opening.
-
Weigh out the desired amount of AEA and dissolve it in anhydrous ethanol or DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquot and Store:
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
-
-
Prepare Working Solution:
-
Immediately before the experiment, thaw a single aliquot of the AEA stock solution.
-
For a 10 µM working solution, dilute 1 µL of the 10 mM stock solution into 1 mL of serum-free cell culture medium.
-
To enhance solubility, the diluted AEA can be added to a solution of fatty-acid-free BSA (e.g., 0.1%) in serum-free media while vortexing.
-
Add the final working solution to your cells.
-
Protocol 2: In Vitro FAAH Activity Assay using a Fluorometric Substrate
This protocol is adapted from commercially available kits and published methods.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
FAAH Enzyme Source: Cell lysates or microsomes known to express FAAH.
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) at a stock concentration of 10 mM in DMSO.
-
Test Compound (Inhibitor): Dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add 2 µL of the test compound or vehicle (DMSO).
-
Add 48 µL of the FAAH enzyme preparation diluted in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of AAMCA substrate (diluted in assay buffer to a final concentration of 20 µM).
-
Immediately measure the fluorescence (Excitation: 360 nm, Emission: 465 nm) in a kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
IV. Visualizations
Caption: Major metabolic pathways of this compound (AEA) degradation.
Caption: Workflow for preparing and using AEA in cell-based assays.
Caption: A logical approach to troubleshooting common issues with AEA experiments.
References
- 1. Effect of serum on the metabolism of exogenous arachidonic acid by phagocytic cells of the mouse thymic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low-Abundance Endocannabinoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of low-abundance endocannabinoids. The information is tailored for researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider when collecting samples for endocannabinoid analysis?
A1: Sample integrity is paramount due to the metabolic instability of endocannabinoids. Key considerations include:
-
Minimizing Ex Vivo Fluctuation: Endocannabinoids can be synthesized or degraded by enzymes in blood cells after collection.[1] To prevent artificially elevated or decreased levels, especially for anandamide (B1667382) (AEA), it is crucial to process blood samples immediately.[2] Whole blood should be kept on ice and centrifuged to separate plasma as quickly as possible.[1][2]
-
Choice of Anticoagulant: EDTA is a commonly used anticoagulant for plasma collection.
-
Storage Temperature: Once processed, plasma or serum samples should be immediately flash-frozen and stored at -80°C. AEA and 2-arachidonoylglycerol (B1664049) (2-AG) have been shown to be stable for at least three months at this temperature.[1] Storage at 4°C can lead to a significant increase in the concentration of some endocannabinoids over time.[3][4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of endocannabinoids, with 2-AG being particularly sensitive.[1] It is advisable to aliquot samples into single-use volumes before freezing.[1]
Q2: What is the difference between using plasma and serum for endocannabinoid quantification?
A2: Plasma is generally the preferred matrix for endocannabinoid analysis. The coagulation process required for serum preparation can lead to ex vivo production of endocannabinoids, resulting in significantly higher and more variable concentrations compared to plasma from the same individual.
Q3: What are matrix effects and how can they be minimized?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the biological sample.[1] This can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate quantification.[1][5] Phospholipids are major contributors to matrix effects in endocannabinoid analysis.
To minimize matrix effects:
-
Effective Sample Cleanup: Employ robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[5]
-
Choice of Extraction Solvent: Toluene has been shown to be an effective solvent for LLE as it extracts endocannabinoids with high recovery while minimizing the co-extraction of phospholipids.[1]
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate endocannabinoids from matrix components before they enter the mass spectrometer.
Q4: Why is the isomerization of 2-AG a concern and how can it be prevented?
A4: 2-AG can spontaneously isomerize to the biologically less active 1-AG via acyl migration, particularly under certain pH and temperature conditions.[1] Since 1-AG and 2-AG are often difficult to separate chromatographically and can have similar fragmentation patterns in the mass spectrometer, this isomerization can lead to an overestimation of 1-AG and an underestimation of 2-AG. To prevent this:
-
Maintain a slightly acidic pH during sample processing.
-
Use appropriate extraction solvents , such as toluene, which has been shown to reduce 2-AG isomerization compared to other solvents.[1]
-
Avoid high temperatures during solvent evaporation steps. Evaporation under a gentle stream of nitrogen at low temperatures is recommended.[1]
Troubleshooting Guides
Problem: Low or No Analyte Signal
| Possible Cause | Troubleshooting Steps |
| Poor Extraction Recovery | 1. Verify the extraction protocol and ensure correct solvent volumes and mixing times. 2. Check the pH of the sample and extraction solvents. 3. Evaluate a different extraction method (e.g., switch from LLE to SPE). 4. Use a stable isotope-labeled internal standard to assess recovery. |
| Analyte Degradation | 1. Ensure samples were processed and stored correctly (immediately on ice, stored at -80°C). 2. Minimize freeze-thaw cycles. 3. Check the stability of your analytes in the final reconstituted solvent. |
| Mass Spectrometer Settings | 1. Confirm that the mass spectrometer is tuned and calibrated. 2. Optimize source parameters (e.g., temperature, gas flows) for your specific analytes. 3. Verify the multiple reaction monitoring (MRM) transitions and collision energies. |
| Chromatography Issues | 1. Check for a clogged column or lines, which could cause pressure issues and poor peak shape. 2. Ensure the mobile phase composition is correct and freshly prepared. 3. Inject a standard solution to confirm system performance. |
Problem: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | 1. Standardize the time from sample collection to processing for all samples. 2. Ensure consistent vortexing/mixing times during extraction. |
| Matrix Effects | 1. Improve sample cleanup to remove more interfering compounds. 2. Modify the LC gradient to better separate the analyte from the matrix. 3. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
| Autosampler Issues | 1. Check for air bubbles in the syringe. 2. Ensure the injection volume is consistent. 3. Verify that the sample vials are properly sealed. |
Data Presentation
Table 1: Comparison of Endocannabinoid Extraction Methods from Plasma
| Extraction Method | Analyte | Spike Level | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) with Toluene | AEA | 10 µg/mL | 93% | Simple, high recovery, minimizes 2-AG isomerization.[6] | May co-extract some interfering substances. |
| 50 µg/mL | 89% | ||||
| 2-AG | 10 µg/mL | 89% | |||
| 50 µg/mL | 88% | ||||
| Solid-Phase Extraction (SPE) - Oasis HLB | AEA | 10 µg/mL | >100% (ion enhancement likely) | Cleaner extracts, potential for high-throughput. | Lower recovery for 2-AG due to breakthrough. |
| 50 µg/mL | >100% (ion enhancement likely) | ||||
| 2-AG | 10 µg/mL | 86% | |||
| 50 µg/mL | 81% |
Data adapted from a study comparing extraction protocols for AEA and 2-AG from spiked aortic tissue homogenate, with similar high recoveries noted for plasma.[6]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Endocannabinoids from Plasma
This protocol is adapted from methods demonstrated to yield high recovery for AEA and 2-AG.[6][7]
-
Thaw 200 µL of plasma on ice.
-
Add 300 µL of TRIS buffer and the internal standard solution.
-
Add 2 mL of toluene.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Transfer the upper organic layer (toluene) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Endocannabinoids from Plasma
This protocol is a general guideline for using a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Thaw 500 µL of plasma on ice and dilute 1:2 with distilled water. Add the internal standard solution.
-
Condition the SPE cartridge: Pass 1 mL of methanol (B129727) through the cartridge, followed by 1 mL of water. Do not let the cartridge go dry.
-
Load the sample: Load the diluted plasma onto the SPE cartridge.
-
Wash the cartridge: Pass 1 mL of 40% methanol in water through the cartridge to remove polar interferences.
-
Elute the analytes: Elute the endocannabinoids with 1 mL of acetonitrile (B52724) into a clean collection tube.
-
Concentrate: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Endocannabinoid quantification experimental workflow.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. karger.com [karger.com]
- 3. Cannabinoid Stability in Postmortem Brain Samples Stored at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling FAAH Activity in Ex Vivo Tissue
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling and measuring Fatty Acid Amide Hydrolase (FAAH) activity in ex vivo tissue preparations.
Troubleshooting Guide
This section addresses specific issues that may arise during ex vivo FAAH activity assays.
Question: Why am I observing high background signal or non-specific substrate hydrolysis?
Answer: High background can obscure the specific FAAH signal. Several factors can contribute to this:
-
Non-enzymatic Substrate Degradation: The substrate may be unstable in the assay buffer. Ensure the buffer pH is stable and appropriate for the assay (typically pH 7.4-9.0). Prepare fresh substrate solution for each experiment.
-
Activity of Other Serine Hydrolases: Tissues contain multiple hydrolases that might cleave the substrate.[1]
-
Contaminants in Tissue Homogenate: Ensure proper homogenization and centrifugation steps to remove insoluble debris.
Troubleshooting Steps:
-
Run a "No-Enzyme" Control: Prepare a reaction well with all components except the tissue homogenate. Any signal detected here is non-enzymatic.
-
Use a Specific FAAH Inhibitor Control: In a parallel sample, pre-incubate the tissue homogenate with a potent and selective FAAH inhibitor (e.g., URB597 or PF-3845) before adding the substrate.[2][3] The difference between the signal in the untreated sample and the inhibitor-treated sample represents the specific FAAH activity.
-
Optimize Substrate Concentration: Very high substrate concentrations can sometimes lead to non-specific hydrolysis. Test a range of concentrations to find the optimal balance between signal and background.
-
Check Buffer Purity: Use high-purity reagents for all buffers and solutions.
Question: My measured FAAH activity is very low or undetectable. What are the possible causes?
Answer: Low or no activity can result from issues with the enzyme, the reagents, or the assay conditions.
-
Inactive Enzyme: FAAH is a membrane-bound enzyme and can be sensitive to handling.[4] Ensure tissue was fresh-frozen and properly stored (-80°C). Avoid repeated freeze-thaw cycles of the tissue homogenate.[2]
-
Insufficient Tissue/Protein: The amount of FAAH in the tissue sample may be below the detection limit of the assay. FAAH expression varies significantly between tissues.[5][6]
-
Sub-optimal Assay Conditions: Incorrect pH, temperature, or incubation time can drastically reduce enzyme activity.
Troubleshooting Steps:
-
Verify Tissue Handling: Confirm that tissue collection and storage procedures were followed correctly. Use fresh tissue whenever possible.
-
Increase Protein Concentration: Increase the amount of tissue homogenate used in the assay. Perform a protein quantification assay (e.g., BCA or Bradford) to normalize activity to the total protein concentration.
-
Use a Positive Control: Run the assay with a known source of active FAAH, such as a recombinant enzyme or a tissue known to have high FAAH activity (e.g., liver or brain), to validate the assay components and procedure.[2]
-
Optimize Incubation Time: Measure activity at several time points (kinetic mode) to ensure you are within the linear range of the reaction.[2]
-
Check Reagent Integrity: Ensure the substrate and other reagents have not degraded.
Frequently Asked Questions (FAQs)
Question: What is FAAH and why is it important to control its activity?
Answer: Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for breaking down and inactivating a class of bioactive lipids called N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (B1667382) (AEA).[7][8][9][10] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[7][8][9] Controlling FAAH activity is a key therapeutic strategy for enhancing endocannabinoid signaling to treat conditions like pain, anxiety, and neurodegenerative diseases.[11][12] Inhibiting FAAH increases the levels of AEA, which can then exert its therapeutic effects.[11]
Question: How do I choose the right FAAH inhibitor for my ex vivo experiment?
Answer: The choice of inhibitor depends on the experimental goals, such as selectivity, potency, and mechanism of action.
-
For high selectivity and potency: PF-3845 is a highly potent, selective, and irreversible inhibitor of FAAH.[1][13] It shows minimal off-target effects on other serine hydrolases.[1]
-
For a well-characterized standard: URB597 is a widely used, potent, and selective irreversible FAAH inhibitor.[14][15][16] It has been extensively characterized in both in vivo and ex vivo models.[14][16]
It is crucial to use concentrations appropriate for ex vivo tissue preparations, which can be determined from literature or by performing a dose-response curve.
Quantitative Data: Common FAAH Inhibitors
| Inhibitor | Type | Potency (IC50 / Ki) | Typical Ex Vivo Concentration | Notes |
| PF-3845 | Irreversible, Covalent | Ki = 230 nM[13] | 1 - 10 µM | Highly selective for FAAH over other serine hydrolases.[1] |
| URB597 | Irreversible, Covalent | IC50 ≈ 5-100 nM[15] | 0.1 - 1 µM | Well-characterized; elevates brain anandamide levels.[14][17] |
| OL-135 | Reversible | IC50 ≈ 5 nM | 100 nM - 5 µM | Reversible inhibitor, may have a shorter duration of action.[1] |
Question: Which tissues are best for measuring FAAH activity?
Answer: FAAH is widely distributed, but its expression levels vary. Brain and liver tissues are commonly used due to their high levels of FAAH activity.[2] However, the choice of tissue should be guided by the specific research question. For example, studies on neuroinflammation might use specific brain regions like the hippocampus or cortex, while pain research might focus on the spinal cord or peripheral tissues.[5][18]
Question: What are the key components of an ex vivo FAAH activity assay?
Answer: A typical fluorometric FAAH activity assay includes:[2][3]
-
Tissue Homogenate: The source of the FAAH enzyme.
-
Assay Buffer: To maintain optimal pH and provide a stable environment for the enzyme (e.g., Tris-HCl, pH 7.5-9.0).
-
Fluorogenic Substrate: A non-fluorescent molecule that FAAH cleaves to release a fluorescent product (e.g., AMC-arachidonoyl amide).[3][15]
-
FAAH Inhibitor: As a negative control to determine specific activity (e.g., PF-3845).
-
Microplate Reader: To measure the increase in fluorescence over time.
Experimental Protocols
Protocol: Fluorometric Measurement of FAAH Activity in Brain Tissue Homogenate
This protocol is adapted from commercially available kits and common literature methods.[2][4][19]
1. Materials and Reagents:
-
Fresh or flash-frozen brain tissue
-
FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Protein Quantification Kit (BCA or similar)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
FAAH Inhibitor (e.g., PF-3845)
-
96-well white, flat-bottom microplate
-
Microplate reader with Ex/Em = 340-360/450-465 nm capability
2. Tissue Homogenate Preparation:
-
Weigh a small piece of frozen brain tissue (~10-20 mg).
-
Homogenize the tissue in 10 volumes (e.g., 200 µL for 20 mg tissue) of ice-cold FAAH Assay Buffer using a Dounce or mechanical homogenizer.
-
Keep the sample on ice for 10 minutes to ensure complete lysis.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[2]
-
Carefully collect the supernatant, which contains the membrane and cytosolic fractions where FAAH is located. This is your enzyme source.
-
Determine the total protein concentration of the supernatant.
3. Assay Procedure:
-
Prepare Samples: Dilute the tissue homogenate supernatant with FAAH Assay Buffer to a final protein concentration of 0.5-2.0 µg/µL.
-
Set up Plate: In a 96-well plate, add samples and controls in duplicate or triplicate.
-
Sample Wells: 50 µL of diluted homogenate.
-
Inhibitor Control Wells: 50 µL of diluted homogenate pre-incubated with FAAH inhibitor (e.g., 1 µM PF-3845 for 15 minutes at 37°C).
-
Buffer Blank: 50 µL of FAAH Assay Buffer.
-
-
Initiate Reaction: Prepare a Reaction Mix containing the FAAH substrate in Assay Buffer. Add 50 µL of the Reaction Mix to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence intensity (Ex/Em = 360/465 nm) every 1-2 minutes for 30-60 minutes (kinetic mode).[2]
4. Data Analysis:
-
Subtract the fluorescence reading of the Buffer Blank from all other readings.
-
Plot fluorescence units versus time for each sample.
-
Determine the reaction rate (Vmax) from the linear portion of the curve.
-
Calculate specific FAAH activity by subtracting the rate of the inhibitor control wells from the rate of the sample wells.
-
Normalize the specific activity to the amount of protein added to each well (e.g., in pmol/min/mg protein).
Visualizations
FAAH Signaling Pathway
Caption: FAAH terminates anandamide (AEA) signaling by hydrolysis.
Experimental Workflow for Ex Vivo FAAH Assay
Caption: Workflow for measuring ex vivo FAAH activity.
Troubleshooting Logic: Low Enzyme Activity
Caption: Decision tree for troubleshooting low FAAH activity.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 5. Temporal changes in mouse brain fatty acid amide hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting fatty acid amide hydrolase normalizes endotoxin-induced enhanced gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. straingenie.com [straingenie.com]
- 9. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 10. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 13. selleckchem.com [selleckchem.com]
- 14. escholarship.org [escholarship.org]
- 15. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Improving the sensitivity and specificity of Arachidonamide detection methods.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and specificity of Arachidonamide (AEA) detection methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection and quantification of AEA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low AEA Recovery | Inefficient extraction from the sample matrix. | Optimize the lipid extraction protocol. A commonly used method is a liquid-liquid extraction with a mixture of chloroform (B151607) and methanol (B129727).[1][2] Toluene has also been shown to yield high recovery for AEA.[2] Consider solid-phase extraction (SPE) as an alternative for cleaner extracts.[1] |
| Degradation of AEA during sample handling and storage. | Snap-freeze tissues in liquid nitrogen immediately after collection and store at -80°C.[1] Process samples on ice to minimize enzymatic activity. AEA has been shown to be unstable in whole blood, with concentrations increasing over time even on ice.[3] Therefore, plasma should be separated from whole blood as quickly as possible. | |
| High Signal Variability Between Replicates | Inconsistent sample preparation. | Ensure uniform tissue homogenization.[1] Use an internal standard, such as deuterium-labeled AEA (AEA-d4 or AEA-d8), added at the beginning of the extraction process to account for variability in extraction efficiency and instrument response.[1] |
| Matrix effects in LC-MS/MS analysis. | Optimize the sample clean-up procedure to remove interfering substances like phospholipids.[4][5] This can be achieved through solid-phase extraction or a disposable pipette extraction with a zirconia-based sorbent.[5] Adjusting the chromatographic gradient to better separate AEA from co-eluting matrix components can also help. | |
| Poor Peak Shape (Tailing or Fronting) in Chromatography | Contamination of the analytical column. | Use a guard column and ensure adequate sample clean-up to protect the analytical column. If peak shape degrades, try flushing the column or, if necessary, replacing it.[6] |
| Inappropriate mobile phase composition. | For reversed-phase chromatography, ensure the mobile phase pH is appropriate for AEA. Acidic mobile phases are often used to promote protonation for positive ion mode mass spectrometry.[4] | |
| Low Sensitivity (High Limit of Quantification) | Suboptimal mass spectrometry settings. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) for AEA.[2] Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for tandem mass spectrometry to enhance sensitivity and reduce background noise.[1][7] |
| Inefficient derivatization (for GC-MS). | Ensure complete derivatization of AEA to improve its volatility and thermal stability. Silylation is a common derivatization technique for AEA in GC-MS analysis. | |
| False Positives or Inaccurate Quantification with Immunoassays | Cross-reactivity of the antibody with other molecules. | Be aware of the potential for cross-reactivity with other N-acylethanolamines. It is advisable to confirm immunoassay results with a more specific method like LC-MS/MS.[8][9] |
| Matrix interference. | The sample matrix can contain substances that interfere with the antibody-antigen binding.[9] Proper sample dilution and the use of appropriate buffers can help mitigate these effects. | |
| High-dose hook effect. | In sandwich immunoassays, very high concentrations of AEA can lead to a paradoxical decrease in the signal, resulting in an underestimation of the concentration.[8] If a hook effect is suspected, analyze the sample at several dilutions. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best way to store samples for AEA analysis?
A1: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis to prevent enzymatic degradation of AEA.[1] For blood samples, it is crucial to separate the plasma from blood cells as soon as possible, as AEA concentrations have been observed to increase in whole blood over time, even when stored on ice.[10][3]
Q2: What are the recommended methods for extracting AEA from biological samples?
A2: The most common methods are based on total lipid extraction protocols. A widely used approach is liquid-liquid extraction using a mixture of chloroform and methanol.[1] Another effective solvent for liquid-liquid extraction is toluene.[2] Solid-phase extraction (SPE) is also frequently used to clean up the sample and concentrate the analyte.[1]
Q3: Why is protein precipitation necessary?
A3: Protein precipitation, typically performed with a cold solvent like acetone (B3395972) or acetonitrile, is a crucial step before lipid extraction, especially for LC-based analysis.[1] It removes proteins that can interfere with the analysis and potentially damage the analytical column.
Analytical Methods
Q4: What are the primary methods for the sensitive and specific detection of AEA?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method due to its high sensitivity and specificity.[7] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it typically requires derivatization of AEA to make it more volatile.[1]
Q5: What are the advantages of using an internal standard?
A5: Using a stable isotope-labeled internal standard, such as AEA-d4 or AEA-d8, is highly recommended.[1] It is added to the sample before extraction and helps to correct for any loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantification.
Q6: Are immunoassays suitable for AEA quantification?
A6: Immunoassays can be used for AEA detection, but they have limitations.[8] They may lack the specificity of mass spectrometry-based methods and can be prone to interferences from the sample matrix and cross-reactivity with structurally related molecules.[9][11] It is often recommended to confirm immunoassay findings with a more specific method like LC-MS/MS.
Quantitative Data Summary
The following tables summarize key performance metrics for different AEA detection methods reported in the literature.
Table 1: Performance of LC-MS/MS Methods for AEA Detection
| Parameter | Value | Sample Matrix | Reference |
| Limit of Quantification (LOQ) | 0.2 ng/g | Rat Brain | [7] |
| Linearity | Up to 200 ng/g | Rat Brain | [7] |
| Limit of Quantification (LOQ) | 0.05 pmol | Cultured Cells | [12] |
Table 2: Performance of GC-MS Methods for AEA Detection
| Parameter | Value | Sample Matrix | Reference |
| Limit of Quantification (LLOQ) | 0.35 ng/mL | Human Plasma | [10] |
| Limit of Detection (LOD) | 0.3 ng/mL | Human Plasma | [10] |
| Linearity | 0.35–5.0 ng/mL | Human Plasma | [10] |
| Extraction Recovery | 72.2% | Human Plasma | [10] |
Experimental Protocols
Protocol 1: AEA Extraction from Biological Tissues for LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices.[1][2]
-
Tissue Homogenization:
-
Quickly weigh the frozen tissue sample.
-
Homogenize the tissue in an appropriate volume of cold organic solvent (e.g., a mixture of chloroform and methanol).
-
Add a known amount of a suitable internal standard (e.g., AEA-d8) to the homogenization mixture.
-
-
Protein Precipitation:
-
If not already part of the homogenization solvent, add a protein precipitating solvent like cold acetone or acetonitrile.
-
Vortex the sample and centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes at 4°C.
-
Collect the supernatant.
-
-
Lipid Extraction (Liquid-Liquid Extraction):
-
Add chloroform and water to the supernatant to create a phase separation.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Carefully collect the lower organic phase, which contains the lipids including AEA.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile/water mixture).
-
-
Analysis:
-
Filter the reconstituted sample if necessary.
-
Inject the sample into the LC-MS/MS system for analysis.
-
Protocol 2: Sample Preparation for GC-MS Analysis
This protocol includes a derivatization step necessary for GC-MS.[1][10]
-
Extraction: Follow steps 1-3 from the LC-MS/MS protocol.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a silica (B1680970) SPE cartridge with methanol followed by chloroform.
-
Apply the sample extract to the SPE column.
-
Wash the column with chloroform to remove non-polar impurities.
-
Elute the N-acylethanolamines (including AEA) with a mixture of ethyl acetate (B1210297) and acetone.
-
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization (Silylation):
-
Add a silylating agent (e.g., BSTFA) to the dried extract.
-
Heat the sample (e.g., at 55°C for 30 minutes) to facilitate the reaction.
-
Evaporate the derivatization agent under nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the derivatized sample in a suitable solvent like hexane.
-
Inject the sample into the GC-MS system.
-
Visualizations
Signaling Pathways
Caption: AEA signaling through cannabinoid receptors and its metabolic pathways.
Experimental Workflow
Caption: Workflow for AEA quantification from biological samples.
References
- 1. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls | Semantic Scholar [semanticscholar.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. A Disposable Pipette Extraction-UHPLC-MS/MS Method Based on Removal of Phospholipids to Determine Anandamide, 2-Arachidonoylglycerol, Cannabidiol, and Δ9-Tetrahydrocannabidiol in Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limitations of EMIT benzodiazepine immunoassay for monitoring compliance of patients with benzodiazepine therapy even after hydrolyzing glucuronide metabolites in urine to increase cross-reactivity: comparison of immunoassay results with LC-MS/MS values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple method for simultaneous determination of N-arachidonoylethanolamine, N-oleoylethanolamine, N-palmitoylethanolamine and 2-arachidonoylglycerol in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosing and vehicle selection for in vivo Arachidonamide experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arachidonamide (also known as Anandamide (B1667382) or AEA) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when administering this compound in vivo?
A1: The primary challenge with in vivo this compound experiments is its rapid degradation and low bioavailability. This compound is an endocannabinoid that is quickly metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH) and other pathways, leading to a short duration of action.[1][2][3] This rapid breakdown can make it difficult to achieve and maintain therapeutic concentrations in target tissues. Therefore, careful consideration of the route of administration, vehicle selection, and dosing regimen is crucial for successful experiments.
Q2: How do I choose the right vehicle for my this compound experiments?
A2: this compound is a lipophilic compound and is sparingly soluble in aqueous solutions.[4] Therefore, a suitable vehicle is required to ensure its proper dissolution and administration. A common and effective vehicle formulation for intraperitoneal (i.p.) and intravenous (i.v.) injections is a mixture of ethanol (B145695), a surfactant like Tween 80 or Emulphor, and saline.[5][6][7] The specific ratios can be adjusted, but a frequently used combination is 1:1:18 (ethanol:surfactant:saline).[7][8] It is critical to note that the vehicle itself can have physiological effects, so a vehicle-only control group is essential in your experimental design.[9]
Q3: What is a typical dose range for this compound in rodents?
A3: The effective dose of this compound can vary significantly depending on the animal model (mouse vs. rat), the route of administration, and the biological endpoint being measured. It often exhibits a biphasic or inverted U-shaped dose-response curve, where low doses may have a greater effect than high doses.[5][6][10] For intraperitoneal (i.p.) injections in mice, doses have ranged from as low as 0.01 mg/kg to as high as 50 mg/kg.[5][7] For intravenous (i.v.) administration in mice, doses are typically in the range of 3 mg/kg to 50 mg/kg.[2][3][11] In rats, intraperitoneal doses up to 16 mg/kg have been used.[12] It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How stable is this compound in dosing solutions?
A4: this compound is sensitive to light and oxygen.[4] Aqueous solutions are not recommended for storage for more than one day.[4] It is best to prepare fresh solutions for each experiment. If storage is necessary, it should be at -20°C in an oxygen-free environment.[4] Furthermore, this compound can be unstable in whole blood due to enzymatic activity, so immediate processing of blood samples is crucial for accurate pharmacokinetic analysis.[13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in dosing solution | - Inadequate solubilization in the vehicle.- Incorrect solvent ratios.- Temperature changes affecting solubility. | - Ensure the initial stock solution in ethanol is fully dissolved before adding other vehicle components.- Use a well-established vehicle formulation such as 1:1:18 (ethanol:Tween 80/Emulphor:saline).- Prepare solutions at room temperature and use them promptly. Avoid storing aqueous dilutions for extended periods.[4] |
| Lack of a clear dose-response or high variability in results | - Rapid metabolism of this compound in vivo by FAAH.- Inverted U-shaped dose-response curve.- Vehicle-induced physiological effects.- Incorrect route of administration for the desired effect. | - Consider co-administering a FAAH inhibitor to increase the half-life of this compound.[11]- Conduct a pilot study with a wide range of doses (e.g., logarithmic scale) to identify the optimal therapeutic window.[5][6]- Always include a vehicle-only control group to account for any effects of the delivery medium.[9]- For central nervous system effects, consider direct intracerebral administration to bypass the blood-brain barrier and first-pass metabolism. |
| Short duration of action | - Rapid enzymatic degradation by FAAH and other metabolic enzymes.[2][3] | - Use a FAAH inhibitor to prolong the effects of this compound.- Consider using a more metabolically stable synthetic analog of this compound if your research goals allow.[15]- For sustained effects, consider continuous infusion via an osmotic minipump. |
| Unexpected or contradictory results | - The vehicle itself may have biological activity, particularly on vascular and endothelial function.[9]- Biphasic (inverted U-shaped) dose-response effects are common for cannabinoids.[10] | - Thoroughly review the literature for known effects of your chosen vehicle components.- Always run a vehicle control group. If vehicle effects are significant, consider alternative formulations.- Test a wider range of doses, including lower concentrations, to fully characterize the dose-response relationship. |
Data Presentation
Table 1: Common Vehicle Formulations for In Vivo this compound Administration
| Vehicle Composition | Ratio (v/v/v) | Route of Administration | Animal Model | Reference |
| Ethanol, Emulphor, Saline | 1:1:18 | Intraperitoneal (i.p.) | Mouse | [5][6][7] |
| Ethanol, Tween 80, Saline | 1:1:18 | Intraperitoneal (i.p.), Oral Gavage | Mouse | [8] |
| Ethanol, Tween 80, Saline | 0.125-4% of each in saline | Intravenous (i.v.) | Monkey | [16] |
| DMSO | 0.5% in saline | In vitro (aortic rings) | Rat | [9] |
Table 2: Reported In Vivo Dosing Ranges for this compound
| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.01 - 1.0 mg/kg | Anxiolytic-like effects (inverted U-shape) | [5][6] |
| Mouse | Intraperitoneal (i.p.) | 6.25 - 50 mg/kg | Hypomotility, antinociception, catalepsy, hypothermia (in FAAH knockout mice) | [7] |
| Mouse | Intravenous (i.v.) | 3 mg/kg | Anxiogenic-like effects | [11] |
| Mouse | Intravenous (i.v.) | 50 mg/kg | Rapid metabolism and distribution to the brain | [2][3] |
| Rat | Intraperitoneal (i.p.) | 0.031 - 16 mg/kg | No conditioned place preference or aversion | [12] |
| Rat | Intracerebral (VMH) | 25 - 150 ng | Stimulation of appetite | [17] |
| Rat | Systemic | 10 mg/kg | Neuroprotection | [18][19] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection
Materials:
-
This compound (AEA)
-
Ethanol (200 proof)
-
Tween 80 or Emulphor
-
Sterile 0.9% Saline
Procedure:
-
Prepare a stock solution of this compound in ethanol. For example, dissolve 10 mg of this compound in 1 ml of ethanol to get a 10 mg/ml stock solution. Ensure it is completely dissolved.
-
In a separate sterile tube, prepare the vehicle mixture. For a 1:1:18 ratio, mix 1 part ethanol with 1 part Tween 80 (or Emulphor).
-
Add the appropriate volume of the this compound stock solution to the ethanol:surfactant mixture.
-
Vortex the mixture thoroughly.
-
Slowly add 18 parts of sterile 0.9% saline to the mixture while vortexing to prevent precipitation.
-
The final solution is now ready for intraperitoneal injection. Ensure the final concentration of ethanol and surfactant is well-tolerated by the animals.
-
Prepare a vehicle-only control solution by following the same procedure but omitting the this compound stock solution.
Visualizations
Signaling Pathways and Metabolism
Experimental Workflow
References
- 1. The pharmacological activity of anandamide, a putative endogenous cannabinoid, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. druglibrary.net [druglibrary.net]
- 3. The biodisposition and metabolism of anandamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dose-response effects of systemic anandamide administration in mice sequentially submitted to the open field and elevated plus-maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Cannabis consumption and intraperitoneal THC:CBD dosing results in changes in brain and plasma neurochemicals and endocannabinoids in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anandamide vehicles: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low anandamide doses facilitate male rat sexual behaviour through the activation of CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anandamide administration into the ventromedial hypothalamus stimulates appetite in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of Endogenous Arachidonamide (AEA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding common artifacts when measuring endogenous arachidonamide (Anandamide or AEA) levels. Accurate quantification of this key endocannabinoid is critical for understanding its physiological and pathological roles.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of artifactual changes in endogenous AEA levels during measurement?
A1: Artifactual fluctuations in AEA levels primarily arise from enzymatic and chemical instability ex vivo. The main sources of error include:
-
Post-collection enzymatic synthesis: AEA can be artificially generated from membrane phospholipid precursors by enzymes like N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2][3]
-
Enzymatic degradation: The primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH), rapidly breaks down AEA into arachidonic acid and ethanolamine.[1][4][5] Other enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) can also metabolize AEA.[1][4]
-
Instability in whole blood: AEA levels have been shown to increase significantly when whole blood is stored, even on ice, prior to plasma separation.[6][7] This is likely due to the release of AEA from blood cells.[7]
-
Post-mortem increases in tissue: Brain and other tissues can exhibit a rapid, time-dependent increase in AEA levels after death.[8]
-
Sample handling and storage: Improper storage temperatures and repeated freeze-thaw cycles can lead to degradation or artificial increases in AEA.[6][7] For long-term stability, samples should be stored at -80°C.[9][10][11]
-
Hemolysis: The lysis of red blood cells can release interfering substances and enzymes, potentially affecting the accuracy of measurements.[12][13]
Q2: How quickly do I need to process my samples after collection to avoid artifacts?
A2: Samples should be processed as rapidly as possible. For blood samples, plasma should be separated from whole blood with minimal delay. Studies have shown that AEA concentrations in whole blood can increase by a factor of 2.3 within 3 hours, even when kept on ice.[6] For tissue samples, they should be flash-frozen in liquid nitrogen immediately upon collection to quench enzymatic activity.[9]
Q3: What inhibitors should I use to prevent ex vivo AEA metabolism?
A3: To prevent the enzymatic degradation of AEA, the use of a broad-spectrum serine hydrolase inhibitor is recommended. Phenylmethylsulfonyl fluoride (B91410) (PMSF) is commonly used to inhibit FAAH and other serine hydrolases. For targeted inhibition of FAAH, specific inhibitors like URB597 can be used, although their application will depend on the experimental context. It's also crucial to consider inhibitors for other potential metabolic pathways, such as cyclooxygenases (e.g., indomethacin), if their activity is a concern in your sample type.[10]
Q4: What is the best method for extracting and quantifying AEA?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted method for the sensitive and selective quantification of AEA.[14][15][16] Common extraction techniques include liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or toluene, or solid-phase extraction (SPE).[6][14] The choice of extraction method may depend on the sample matrix and the desired level of purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate samples | 1. Inconsistent sample handling and processing times. 2. Variable enzymatic activity post-collection. 3. Inconsistent extraction efficiency. | 1. Standardize the time from sample collection to freezing and extraction. 2. Immediately add enzyme inhibitors (e.g., PMSF) to the collection tubes/homogenization buffer. 3. Use a deuterated internal standard (e.g., AEA-d4) to account for extraction variability. |
| Artificially high AEA levels | 1. Delayed processing of whole blood, leading to ex vivo synthesis. 2. Post-mortem increases in tissue samples. 3. Contamination from laboratory plastics or solvents. | 1. Centrifuge blood samples immediately after collection to separate plasma. 2. Flash-freeze tissue samples in liquid nitrogen immediately upon collection. 3. Use high-purity solvents and pre-screen all collection and storage containers for contaminants. |
| Artificially low AEA levels | 1. Degradation by FAAH or other enzymes. 2. Instability during storage (e.g., at -20°C instead of -80°C). 3. Multiple freeze-thaw cycles. | 1. Ensure the presence of appropriate enzyme inhibitors throughout sample processing. 2. Store all samples at -80°C for long-term stability.[10][11] 3. Aliquot samples after the initial processing to avoid repeated freeze-thaw cycles.[17] |
| Poor recovery of AEA during extraction | 1. Suboptimal extraction solvent or pH. 2. Inefficient phase separation in liquid-liquid extraction. 3. Loss of analyte during solvent evaporation. | 1. Optimize the extraction protocol for your specific sample matrix. A common method involves extraction with acetonitrile (B52724).[15][18] 2. Ensure complete separation of aqueous and organic layers. 3. Use a gentle stream of nitrogen for solvent evaporation and avoid overheating.[15] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
-
Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a serine hydrolase inhibitor such as PMSF (final concentration 1 mM).
-
Immediate Centrifugation: As soon as possible after collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled polypropylene (B1209903) tube.
-
Storage: Immediately flash-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until analysis.
Protocol 2: Tissue Sample Collection and Homogenization
-
Excision: Rapidly excise the tissue of interest.
-
Flash-Freezing: Immediately flash-freeze the tissue in liquid nitrogen to halt all enzymatic activity.
-
Storage: Store the frozen tissue at -80°C until processing.
-
Homogenization: On the day of extraction, weigh the frozen tissue and homogenize it in a cold buffer containing enzyme inhibitors (e.g., PMSF).
Protocol 3: Liquid-Liquid Extraction of AEA from Plasma
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard: Add an appropriate amount of deuterated internal standard (e.g., AEA-d4) to each plasma sample.
-
Extraction: Add 4 volumes of ice-cold acetonitrile to the plasma. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 12,000 x g for 20 minutes at 4°C to precipitate proteins.[15]
-
Supernatant Transfer: Transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at 37°C.[15]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile or methanol) for LC-MS/MS analysis.[15]
Quantitative Data Summary
Table 1: Effect of Storage Conditions on AEA Stability
| Condition | Matrix | Duration | Observed Change in AEA Level | Reference |
| On Ice | Whole Blood | 3 hours | ~2.3-fold increase | [6] |
| On Ice | Plasma | 4 hours | Stable | [6][7] |
| -80°C | Plasma | 4 weeks | Stable | [6][7] |
| Freeze-Thaw Cycles (x3) | Plasma (endogenous) | N/A | Stable | [6] |
| Freeze-Thaw Cycles (x3) | Plasma (spiked) | N/A | ~12.8% increase | [6] |
Visualizations
AEA Metabolism and Points of Artifactual Intervention
Caption: Key enzymatic pathways for AEA synthesis and degradation, with intervention points.
Recommended Experimental Workflow for AEA Quantification
References
- 1. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 2. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. caymanchem.com [caymanchem.com]
- 11. biocompare.com [biocompare.com]
- 12. In vitro exposure of whole blood to a cannabinoid mixture impairs the quality of red blood cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Assessment of Serum Levels and Pharmacologic Effects of Cannabinoids on Endocannabinoids and N-Acylethanolamines by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aphl.org [aphl.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Signaling Pathways of Arachidonamide and 2-AG
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways activated by two primary endocannabinoids: N-arachidonoylethanolamine (Arachidonamide or Anandamide (B1667382), AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for researchers in the field of cannabinoid signaling and drug development.
Key Differences in Receptor Activation and Signaling
This compound (AEA) and 2-arachidonoylglycerol (2-AG) are both endogenous ligands for the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Despite their structural similarities and shared targets, they exhibit distinct pharmacological profiles, leading to differential activation of downstream signaling cascades.[1][2] The most notable difference lies in their efficacy at these receptors. 2-AG is generally considered a full agonist at both CB1 and CB2 receptors, meaning it can elicit a maximal response from the receptor.[1][2] In contrast, AEA is typically characterized as a partial agonist, producing a submaximal response even at saturating concentrations.[1][2] This fundamental difference in efficacy has significant implications for the physiological and pathological processes they regulate.
Furthermore, while both endocannabinoids are produced "on-demand" in response to physiological stimuli, their biosynthetic and metabolic pathways are distinct, leading to different concentrations in various tissues. Notably, 2-AG is found at significantly higher levels than anandamide in the central nervous system.[1]
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the quantitative data on the binding affinity (Ki), potency (EC50), and efficacy (Emax) of AEA and 2-AG at human CB1 and CB2 receptors. These values are critical for understanding their distinct interactions with the endocannabinoid system.
Table 1: Comparative Binding Affinities (Ki) of Anandamide and 2-AG at Cannabinoid Receptors
| Ligand | Receptor | Ki (nM) | Reference |
| Anandamide (AEA) | Human CB1 | 89.9 | Gonsiorek et al., 2000 |
| Human CB2 | 371 | Gonsiorek et al., 2000 | |
| 2-Arachidonoylglycerol (2-AG) | Human CB1 | 472 | Gonsiorek et al., 2000 |
| Human CB2 | 1400 | Gonsiorek et al., 2000 |
Table 2: Comparative Potency (EC50) and Efficacy (Emax) for G-protein Activation ([³⁵S]GTPγS Binding)
| Ligand | Receptor | EC50 (nM) | Emax (% of CP55,940) | Reference |
| Anandamide (AEA) | Human CB1 | 231 | 81% | Felder et al., 1995 |
| Human CB2 | 261 | 34% (weak partial agonist) | Gonsiorek et al., 2000 | |
| 2-Arachidonoylglycerol (2-AG) | Human CB1 | 14.2 | 100% (full agonist) | Savinainen et al., 2001 |
| Human CB2 | 122 | 100% (full agonist) | Gonsiorek et al., 2000 |
Table 3: Comparative Potency (IC50) for Inhibition of Forskolin-Stimulated cAMP Production
| Ligand | Receptor | IC50 (nM) | Reference |
| Anandamide (AEA) | Human CB1 | 49.3 | Felder et al., 1995 |
| Human CB2 | Ineffective | Gonsiorek et al., 2000 | |
| 2-Arachidonoylglycerol (2-AG) | Human CB1 | 32.1 | Savinainen et al., 2001 |
| Human CB2 | 1300 | Gonsiorek et al., 2000 |
Signaling Pathways Activated by this compound and 2-AG
Upon binding to CB1 and CB2 receptors, both AEA and 2-AG primarily couple to inhibitory G-proteins of the Gi/o family. This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. However, the magnitude and, in some cases, the nature of these downstream effects differ between the two endocannabinoids due to their distinct efficacies.
G-protein Coupling and Downstream Effectors
The activation of Gi/o proteins by AEA and 2-AG leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various effector proteins. The primary downstream signaling pathways include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically results in the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can also initiate a signaling cascade that leads to the activation of the MAPK pathway, including extracellular signal-regulated kinases (ERK1/2). This pathway is crucial for regulating gene expression and cellular processes like proliferation and differentiation.
The following diagrams illustrate the canonical signaling pathways activated by AEA and 2-AG upon binding to cannabinoid receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare the signaling of AEA and 2-AG.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands (AEA and 2-AG) by measuring their ability to compete with a radiolabeled ligand for binding to CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
Unlabeled ligands (AEA, 2-AG)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well filter plates (GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled ligands (AEA and 2-AG) in binding buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of the serially diluted unlabeled test ligand (AEA or 2-AG).
-
50 µL of the radioligand ([³H]CP55,940) at a concentration near its Kd.
-
50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and seal the plate.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
[³⁵S]GTPγS
-
GDP
-
Agonists (AEA, 2-AG)
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GTPγS (unlabeled, for non-specific binding)
-
96-well filter plates (GF/B)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the agonists (AEA and 2-AG) in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer containing GDP (final concentration ~10 µM).
-
25 µL of the serially diluted agonist.
-
100 µL of cell membrane suspension.
-
25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM). For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate.
-
Add scintillation cocktail and count the radioactivity.
-
Subtract non-specific binding from all values.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, which is a hallmark of Gi/o-coupled receptor activation.
Materials:
-
Cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Agonists (AEA, 2-AG)
-
cAMP assay kit (e.g., ELISA, HTRF, or BRET-based)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add serial dilutions of the agonists (AEA or 2-AG) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., ELISA reader, plate reader for HTRF or BRET).
-
Plot the cAMP concentration against the log concentration of the agonist to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for comparing the signaling profiles of this compound and 2-AG.
This comprehensive guide highlights the key differences in the signaling pathways activated by this compound and 2-AG, supported by quantitative data and detailed experimental protocols. Understanding these nuances is crucial for the targeted development of novel therapeutics that modulate the endocannabinoid system.
References
Unraveling the Endocannabinoid System: Anandamide vs. 2-AG in Memory, Anxiety, and Pain
A Comparative Guide for Researchers and Drug Development Professionals
The endocannabinoid system (ECS) plays a crucial role in regulating a myriad of physiological processes, including memory, mood, and pain perception. At the heart of this system are two primary endogenous ligands: anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). While structurally similar and often co-released, these two endocannabinoids exhibit distinct functional roles, offering unique therapeutic targets for a range of neurological and psychiatric disorders. This guide provides a comprehensive comparison of the differential effects of AEA and 2-AG on memory, anxiety, and nociception, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Core Differences at a Glance
Anandamide, often referred to as the "bliss molecule," and 2-AG, the most abundant endocannabinoid in the brain, differ in their synthesis, degradation, and receptor affinity, which ultimately dictates their distinct physiological functions. AEA is a partial agonist at cannabinoid receptors CB1 and CB2, and also interacts with the transient receptor potential vanilloid 1 (TRPV1) channel. In contrast, 2-AG is a full agonist at both CB1 and CB2 receptors, exhibiting higher efficacy.[1] These fundamental differences are key to understanding their divergent roles in the central nervous system.
Signaling Pathways: Synthesis, Action, and Degradation
The distinct actions of AEA and 2-AG begin with their on-demand synthesis in the postsynaptic neuron and are terminated by specific enzymatic degradation.
Figure 1: Anandamide (AEA) Signaling Pathway.
Anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine (NAPE) by N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[2] It is then released into the synaptic cleft where it can bind to presynaptic CB1 and CB2 receptors, as well as postsynaptic TRPV1 channels. AEA's action is terminated by cellular uptake and subsequent hydrolysis by the postsynaptic enzyme fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.[3]
Figure 2: 2-Arachidonoylglycerol (2-AG) Signaling Pathway.
2-Arachidonoylglycerol is synthesized from diacylglycerol (DAG) by the enzyme diacylglycerol lipase (DAGL).[4] Following its release, it acts as a retrograde messenger, binding to presynaptic CB1 and CB2 receptors. The signaling of 2-AG is primarily terminated by the presynaptic enzyme monoacylglycerol lipase (MAGL), which hydrolyzes it into arachidonic acid and glycerol.[5]
Differential Roles in Memory
AEA and 2-AG play distinct and sometimes opposing roles in memory processes.
Anandamide (AEA):
-
Memory Impairment: Elevating AEA levels, either through direct administration or by inhibiting its degradation with FAAH inhibitors like URB597, has been shown to impair memory consolidation.[6]
-
Fear Extinction: Augmenting AEA signaling appears to facilitate the extinction of aversive memories, suggesting a role in overcoming fear-related memories.[7]
2-Arachidonoylglycerol (2-AG):
-
No Major Role in Memory Consolidation: Unlike AEA, 2-AG does not appear to be a key player in the consolidation of new memories.
-
Fear Extinction Impairment: In contrast to AEA, increasing 2-AG levels through inhibition of its degrading enzyme MAGL (e.g., with JZL184) has been shown to impair fear extinction.[8][9]
| Experimental Data: Memory (Fear Conditioning) | Anandamide (AEA) Modulation | 2-Arachidonoylglycerol (2-AG) Modulation | Reference |
| Parameter | FAAH Inhibition (e.g., URB597) | MAGL Inhibition (e.g., JZL184) | |
| Fear Acquisition | No significant effect on freezing behavior. | No significant effect on freezing behavior. | [8] |
| Fear Extinction | Tended to reduce conditioned freezing. | Impaired short-term extinction learning. | [8][9] |
| Freezing Percentage (Extinction) | Trend towards reduction in freezing. | Significantly higher freezing compared to vehicle. | [8][9] |
Differential Roles in Anxiety
The involvement of AEA and 2-AG in anxiety is complex, with both endocannabinoids demonstrating anxiolytic-like properties under certain conditions.
Anandamide (AEA):
-
Anxiolytic Effects: Increasing AEA levels through FAAH inhibition generally produces anxiolytic-like effects, particularly in aversive situations.[10] Systemic administration of AEA has also been shown to increase exploration of the open arms in the elevated plus-maze.[10]
2-Arachidonoylglycerol (2-AG):
-
Context-Dependent Anxiolysis: The role of 2-AG in anxiety is less clear-cut. Inhibition of MAGL has been reported to have anxiolytic effects, but these effects can be context-dependent.[11] Some studies have even reported anxiogenic-like effects at higher doses of MAGL inhibitors.[11]
| Experimental Data: Anxiety (Elevated Plus Maze) | Anandamide (AEA) Modulation | 2-Arachidonoylglycerol (2-AG) Modulation | Reference |
| Parameter | Exogenous AEA or FAAH Inhibition | MAGL Inhibition (JZL184) | |
| Time in Open Arms (%) | Increased at 0.1 mg/kg. | Increased under high-aversive conditions. | [10][11] |
| Open Arm Entries (%) | Increased at 0.1 mg/kg. | Increased under high-aversive conditions. | [10][11] |
Differential Roles in Nociception
Both AEA and 2-AG are recognized for their analgesic properties, contributing to the body's natural pain-relief mechanisms.
Anandamide (AEA):
-
Peripheral Analgesia: AEA is involved in the regulation of nociceptive homeostasis outside the central nervous system. Enhancing peripheral AEA signaling through FAAH inhibition has been shown to produce significant analgesia without central side effects.
-
TRPV1 Interaction: AEA's interaction with TRPV1 channels, which are involved in pain sensation, adds another layer to its role in nociception.
2-Arachidonoylglycerol (2-AG):
-
Potent Analgesic: As a full agonist at CB1 and CB2 receptors and being more abundant in the nervous system, 2-AG is considered a key player in mediating analgesia.
-
Central and Peripheral Action: 2-AG exerts its antinociceptive effects at both central and peripheral levels.
| Experimental Data: Nociception (Hot Plate Test) | Anandamide (AEA) Modulation | 2-Arachidonoylglycerol (2-AG) Modulation | Reference |
| Parameter | FAAH Knockout Mice | MAGL Inhibition | |
| Latency to Paw Lick/Jump (sec) | Significantly prolonged response latencies. | Not directly compared in the same study. | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Fear Conditioning
This protocol is used to assess associative fear learning and memory.
References
- 1. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convergent translational evidence of a role for anandamide in amygdala-mediated fear extinction, threat processing and stress-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-arachidonoylglycerol signaling impairs short-term fear extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid Regulation of Fear and Anxiety: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-response effects of systemic anandamide administration in mice sequentially submitted to the open field and elevated plus-maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct roles of the endocannabinoids anandamide and 2-arachidonoylglycerol in social behavior and emotionality at different developmental ages in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Arachidonamide in Microglia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Arachidonamide (AEA), an endogenous cannabinoid, with other relevant alternative agents in microglial cells. The content is designed to assist researchers in evaluating its potential as a therapeutic agent for neuroinflammatory disorders.
Introduction to Microglial Inflammation and the Role of this compound
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and pathology. When activated by stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). While this inflammatory response is essential for clearing pathogens and cellular debris, chronic or excessive activation can lead to neuronal damage and contribute to the progression of neurodegenerative diseases.
This compound (AEA), also known as anandamide (B1667382), is an endocannabinoid that has garnered significant interest for its potential anti-inflammatory and neuroprotective effects. AEA primarily exerts its effects through the activation of cannabinoid receptors, particularly the CB2 receptor, which is expressed on microglia.[1]
Comparative Analysis of Anti-inflammatory Activity
This section provides a quantitative comparison of the effects of this compound and alternative anti-inflammatory agents on key inflammatory markers in LPS-stimulated microglia.
Table 1: Effect on Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of LPS-induced NO Production | Cell Type | Reference |
| This compound (AEA) | Not explicitly quantified in comparative studies found | Data not available for direct comparison | Primary rat microglia | [2] |
| Palmitoylethanolamide (PEA) | 10 µM | Significant reduction (exact % not stated) | Primary rat microglia | [1][3] |
| 2-Arachidonoylglycerol (B1664049) (2-AG) | 10 µM | Increased NO production | Primary rat microglia | [1][3] |
Note: A study on primary rat microglia showed that co-application of LPS and PEA significantly reduced nitrite (B80452) concentration, while incubation with 2-AG increased it compared to LPS alone.[1][3] A separate study indicated that PEA does not affect nitric oxide production.[4][5]
Table 2: Effect on Pro-inflammatory Cytokine Production (TNF-α & IL-6)
| Compound | Concentration | Effect on TNF-α | Effect on IL-6 | Cell Type | Reference |
| This compound (AEA) | Data not available | Data not available | Data not available | - | |
| Palmitoylethanolamide (PEA) | 100 µM | Significantly antagonized LPS-induced increase | Significantly antagonized LPS-induced increase | N9 microglia | [6] |
| 2-Arachidonoylglycerol (2-AG) | Data not available | Data not available | Data not available | - |
Note: Direct comparative dose-response data for AEA on TNF-α and IL-6 production in microglia was not available in the searched literature.
Table 3: Effect on Anti-inflammatory Cytokine Production (IL-10)
| Compound | Concentration | Effect on IL-10 Production | Cell Type | Reference |
| This compound (AEA) | 0.5 - 5 µM | Dose-dependently enhances LPS/IFNγ-induced IL-10 | Primary microglia | [1] |
| Palmitoylethanolamide (PEA) | 100 µM | Significantly antagonized LPS-induced increase | N9 microglia | [6] |
| 2-Arachidonoylglycerol (2-AG) | Data not available | Data not available | - |
Signaling Pathways
The anti-inflammatory effects of this compound in microglia are primarily mediated through the activation of the CB2 receptor, leading to the modulation of downstream signaling cascades.
Caption: AEA signaling pathway in microglia.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the anti-inflammatory effects of this compound and its alternatives in microglia.
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to quantify the production of nitric oxide, a pro-inflammatory mediator, by activated microglia.
-
Cell Culture:
-
Plate microglial cells (e.g., primary microglia or BV-2 cell line) in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or alternative compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).
-
-
Griess Reaction:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Caption: Nitric Oxide (NO) assay workflow.
Protocol 2: Cytokine Measurement by ELISA
This protocol details the quantification of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant of cultured microglia.
-
Sample Collection:
-
Following the treatment protocol described in the NO assay, collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Procedure (General):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add standards and samples (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Measurement and Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve and calculate the cytokine concentrations in the samples.
-
Protocol 3: Western Blot for Phosphorylated Kinases (p-ERK, p-JNK)
This protocol is for assessing the activation of key signaling molecules downstream of the CB2 receptor.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) or phosphorylated JNK (p-JNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with antibodies against total ERK and total JNK for normalization.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phosphorylated protein to total protein.
-
Conclusion
This compound demonstrates significant anti-inflammatory potential in microglia, primarily through the activation of the CB2 receptor and subsequent modulation of downstream signaling pathways. Its ability to enhance the production of the anti-inflammatory cytokine IL-10 is a key feature of its mechanism. While direct comparative data with other agents like Palmitoylethanolamide and 2-Arachidonoylglycerol on all inflammatory markers is not fully available, the existing evidence suggests distinct and sometimes opposing effects, highlighting the complexity of lipid signaling in neuroinflammation. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these compounds. The provided experimental protocols offer a robust framework for conducting such validation studies.
References
- 1. Frontiers | Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia [frontiersin.org]
- 2. Evidence that 2-arachidonoylglycerol but not N-palmitoylethanolamine or anandamide is the physiological ligand for the cannabinoid CB2 receptor. Comparison of the agonistic activities of various cannabinoid receptor ligands in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoylethanolamide increases after focal cerebral ischemia and potentiates microglial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoylethanolamide Increases after Focal Cerebral Ischemia and Potentiates Microglial Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Dual Life of Arachidonamide: A Comparative Guide to its Interaction with Cannabinoid and Vanilloid Receptors
For Immediate Release
Arachidonamide, more commonly known as anandamide (B1667382) (AEA), is a fascinating endogenous lipid mediator that exhibits a remarkable ability to interact with distinct receptor systems, namely the cannabinoid and vanilloid (TRPV1) receptors. This dual functionality places anandamide at the crossroads of crucial physiological processes, including pain, inflammation, and neurotransmission. This guide provides a comprehensive comparison of anandamide's binding and signaling characteristics at these two receptor types, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Binding and Efficacy Analysis
Anandamide's interaction with cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel is characterized by distinct binding affinities and functional efficacies. While it is considered a partial agonist at both CB1 and CB2 receptors, its interaction with TRPV1 is more complex, behaving as a full or partial agonist depending on the cellular context and receptor expression levels.[1]
| Ligand | Receptor | Binding Affinity (Ki) | Functional Efficacy (EC50) | Experimental System |
| This compound (Anandamide) | CB1 | 89 nM | 31 nM | Recombinant cells |
| CB2 | 371 nM | 27 nM | Recombinant cells | |
| TRPV1 | ~2 µM[2] | Varies (µM range)[1] | Recombinant cells, native tissues |
Note: Ki and EC50 values can vary between different studies and experimental setups. The data presented here are representative values from the literature.
Signaling Pathways: A Tale of Two Mechanisms
The signaling cascades initiated by anandamide binding to cannabinoid and TRPV1 receptors are fundamentally different, reflecting the distinct nature of these receptor families.
Cannabinoid Receptor Signaling
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs). Upon anandamide binding, they primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels.[3][4] This cascade ultimately influences neurotransmitter release and cellular excitability.
Vanilloid (TRPV1) Receptor Signaling
TRPV1 is a non-selective cation channel. Anandamide, acting as an agonist, directly gates the channel, leading to an influx of cations, most notably calcium (Ca2+).[5] This influx of calcium triggers a variety of downstream cellular responses, including depolarization, neurotransmitter release, and the activation of calcium-dependent enzymes.
Experimental Protocols
The characterization of anandamide's binding to cannabinoid and TRPV1 receptors relies on a variety of in vitro assays. Below are generalized protocols for key experimental approaches.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a ligand for a receptor. It involves competing a radiolabeled ligand with an unlabeled test compound (anandamide) for binding to a receptor preparation.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest (CB1, CB2, or TRPV1) in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]CP55,940 for cannabinoid receptors or [3H]Resiniferatoxin for TRPV1), and varying concentrations of unlabeled anandamide.
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of unlabeled anandamide.
-
Determine the IC50 value (the concentration of anandamide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay is particularly relevant for TRPV1, an ion channel permeable to calcium. It measures the ability of anandamide to induce an increase in intracellular calcium concentration.
Methodology:
-
Cell Culture and Loading:
-
Culture cells stably or transiently expressing the TRPV1 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Stimulation and Measurement:
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of anandamide to the cells.
-
Monitor the change in fluorescence over time using a fluorometric imaging plate reader or a fluorescence microscope. An increase in fluorescence indicates an influx of calcium.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity for each anandamide concentration.
-
Plot the fluorescence response against the anandamide concentration to generate a dose-response curve.
-
Calculate the EC50 value, which represents the concentration of anandamide that produces 50% of the maximal response.
-
Conclusion
This compound's ability to engage both the G-protein coupled cannabinoid receptors and the ionotropic TRPV1 channel highlights its versatility as a signaling molecule. The distinct binding affinities, efficacies, and downstream signaling pathways associated with these interactions underscore the complexity of the endocannabinoid system and its interplay with other crucial physiological regulators. A thorough understanding of these differences is paramount for the rational design of novel therapeutics targeting these pathways for the treatment of a wide range of pathological conditions.
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision - PMC [pmc.ncbi.nlm.nih.gov]
The "Entourage Effect" in Action: A Comparative Guide to the Interactions of Arachidonamide and Other N-acylethanolamines
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the synergistic and antagonistic interactions between the endocannabinoid Arachidonamide (Anandamide or AEA) and other prominent N-acylethanolamines (NAEs) like Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA). This guide provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways.
The endocannabinoid system (ECS) is a complex network of signaling molecules, receptors, and enzymes that plays a crucial role in regulating a multitude of physiological processes. At the heart of this system is this compound (AEA), the first identified endogenous cannabinoid. However, AEA does not act in isolation. It coexists with a family of structurally related lipid amides known as N-acylethanolamines (NAEs), which can modulate its activity through a phenomenon popularly termed the "entourage effect." This guide delves into the synergistic and, to a lesser extent, antagonistic interactions between AEA and other key NAEs, providing a framework for understanding their collective impact on cellular and physiological processes.
Synergistic Interactions: Potentiating the Power of Anandamide (B1667382)
The most well-documented interactions between AEA and other NAEs are synergistic, where the combined effect of these molecules is greater than the sum of their individual effects. This potentiation occurs through several key mechanisms, including modulation of receptor activity and inhibition of metabolic degradation.
Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Channels
While AEA is a known agonist of TRPV1 channels, a receptor involved in pain sensation and inflammation, other NAEs like PEA and OEA can enhance its effects.[1] This potentiation is a classic example of the entourage effect.
Table 1: Synergistic Effects of NAEs on Anandamide-Induced TRPV1 Activation
| Interacting NAE | Concentration | Effect on Anandamide (AEA) Activity at TRPV1 | Quantitative Change | Experimental System |
| Palmitoylethanolamide (PEA) | 10 µM | Potentiation of AEA-induced vasorelaxation | Significant leftward shift in AEA dose-response curve (pEC50 increase) | Rat isolated small mesenteric arteries |
| Oleoylethanolamide (OEA) | 1 µM | Potentiation of AEA-induced vasorelaxation | Significant leftward shift in AEA dose-response curve (pEC50 from 6.5 to 7.4) | Rat isolated small mesenteric arteries[2] |
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
A primary mechanism for synergistic interaction is the competition for the primary catabolic enzyme of AEA, Fatty Acid Amide Hydrolase (FAAH).[3] NAEs such as PEA and OEA are also substrates for FAAH. By competing with AEA for degradation by FAAH, these other NAEs can increase the synaptic lifespan and effective concentration of AEA, thereby potentiating its signaling at cannabinoid and other receptors.[3]
Table 2: Comparative Inhibitory Potency of N-acylethanolamines on FAAH
| N-acylethanolamine | IC50 (FAAH Inhibition) | Notes |
| This compound (AEA) | Substrate, high affinity | The primary endocannabinoid substrate for FAAH. |
| Palmitoylethanolamide (PEA) | Substrate | Can competitively inhibit AEA degradation.[4] |
| Oleoylethanolamide (OEA) | Substrate | Can competitively inhibit AEA degradation.[4] |
Note: Direct comparative IC50 values from a single study under identical conditions are challenging to consolidate from the existing literature. The table reflects the established role of these NAEs as FAAH substrates.
Antagonistic and Other Complex Interactions
While synergistic interactions are more commonly reported, the interplay between NAEs can be more complex, with some evidence suggesting potential for antagonistic or functionally opposing effects, often mediated through distinct receptor systems.
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
OEA and PEA are well-established agonists of the nuclear receptor PPARα, a key regulator of lipid metabolism and inflammation.[5][6][7] Activation of PPARα by these NAEs can initiate signaling cascades that are distinct from and can functionally oppose some of the effects of AEA. For instance, while AEA is generally considered orexigenic (appetite-stimulating), OEA, through PPARα activation, is anorexigenic (satiety-inducing).[5][6] This represents a functional antagonism where different NAEs, produced from the same precursors, can have opposing effects on physiological processes like feeding behavior.
Table 3: Receptor Activation Profiles and Functional Outcomes
| N-acylethanolamine | Primary Receptor Targets | Key Functional Outcome | Interaction with AEA Signaling |
| This compound (AEA) | CB1, CB2, TRPV1 | Neuromodulation, appetite stimulation | |
| Oleoylethanolamide (OEA) | PPARα | Satiety, anti-inflammatory[8] | Functional antagonism on appetite. |
| Palmitoylethanolamide (PEA) | PPARα | Anti-inflammatory, analgesic[8] | Can enhance CB2 receptor expression via PPARα, indirectly influencing endocannabinoid tone.[8] |
Visualizing the Interactions: Signaling Pathways and Experimental Workflows
To better understand the complex interplay between AEA and other NAEs, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying these interactions.
Caption: Molecular pathways of synergistic and antagonistic interactions.
Caption: General experimental workflow for studying NAE interactions.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the interactions between AEA and other NAEs.
Competitive Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of NAEs to cannabinoid receptors (CB1 or CB2).
Principle: This assay measures the ability of an unlabeled NAE to compete with a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) for binding to receptors in a cell membrane preparation. The displacement of the radioligand is used to determine the inhibitory constant (Ki) of the test compound.
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO-CB1/CB2 cells or brain tissue) are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled NAE in a binding buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of the NAE that inhibits 50% of specific binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.[9][10]
In Vitro FAAH Inhibition Assay
Objective: To determine the inhibitory potency of NAEs on FAAH activity.
Principle: This fluorometric assay measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Methodology:
-
Enzyme Source: A source of FAAH, such as rat liver homogenate or recombinant FAAH, is used.
-
Reaction Mixture: The enzyme is pre-incubated with varying concentrations of the test NAE.
-
Substrate Addition: A fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) is added to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. An IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
TRPV1 Activation Assay using Calcium Imaging
Objective: To measure the ability of NAEs to activate TRPV1 channels and to assess the modulatory effects of other NAEs on AEA-induced activation.
Principle: Activation of TRPV1, a non-selective cation channel, leads to an influx of calcium ions (Ca2+) into the cell. This increase in intracellular Ca2+ can be visualized and quantified using fluorescent Ca2+ indicators.
Methodology:
-
Cell Culture and Loading: Cells expressing TRPV1 (e.g., HEK293-TRPV1 cells or primary sensory neurons) are cultured and then loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[11][12]
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.
-
Compound Application: The cells are exposed to AEA alone or in combination with another NAE (e.g., PEA or OEA).
-
Fluorescence Imaging: Changes in intracellular Ca2+ concentration are monitored by recording the fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
Data Analysis: The change in fluorescence intensity is used to generate dose-response curves and calculate EC50 values for channel activation.[13][14][15]
Conclusion
The interactions between this compound and other N-acylethanolamines are a testament to the complexity and elegance of endocannabinoid signaling. The "entourage effect," primarily driven by synergistic interactions at receptors like TRPV1 and through shared metabolic pathways, highlights the importance of considering the entire NAE profile when investigating the physiological or therapeutic effects of modulating the endocannabinoid system. Furthermore, the existence of functional antagonism, as seen with appetite regulation, underscores the nuanced and context-dependent nature of these lipid signaling molecules. A deeper understanding of these synergistic and antagonistic relationships is paramount for the rational design of novel therapeutics targeting the endocannabinoid system for a wide range of pathological conditions.
References
- 1. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [ideas.repec.org]
- 6. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 12. TRPV1 Is Activated by Both Acidic and Basic pH | Journal of Neuroscience [jneurosci.org]
- 13. TRPV1 Activation in Primary Cortical Neurons Induces Calcium-Dependent Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRPV1 modulated NLRP3 inflammasome activation via calcium in experimental subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Differentiating FAAH and MAGL Inhibitors: A Comparative Guide to their Effects on Endocannabinoid Levels
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system (ECS) presents a compelling target for therapeutic intervention in a range of physiological and pathological processes. Central to this system are the endogenous cannabinoids anandamide (B1667382) (Arachidonamide, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), whose signaling is tightly regulated by the metabolic enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively. Inhibitors of these enzymes offer a nuanced approach to augmenting endocannabinoid tone with distinct pharmacological profiles. This guide provides a comprehensive comparison of the effects of FAAH and MAGL inhibitors on AEA and 2-AG levels, supported by experimental data and detailed methodologies.
Quantitative Effects of FAAH and MAGL Inhibitors on Endocannabinoid Levels
The primary distinction between FAAH and MAGL inhibitors lies in their selective elevation of either AEA or 2-AG. FAAH inhibitors, such as URB597, have been shown to produce a significant and dose-dependent increase in brain AEA levels without affecting 2-AG concentrations. Conversely, MAGL inhibitors, exemplified by JZL184, lead to a substantial, dose-dependent elevation in brain 2-AG levels, often accompanied by a decrease in its metabolite, arachidonic acid, while leaving AEA levels unchanged.[1][2] Dual inhibition of both FAAH and MAGL results in the elevation of both endocannabinoids.[2]
The following table summarizes the quantitative changes in brain endocannabinoid levels observed in preclinical studies following the administration of selective FAAH and MAGL inhibitors.
| Inhibitor Class | Exemplar Compound | Animal Model | Tissue | Dose (mg/kg, i.p.) | Time Point | Change in AEA Levels | Change in 2-AG Levels | Reference |
| FAAH Inhibitor | URB597 | Rat | Brain | 0.1 | N/A | Increase | No significant change | [3] |
| URB597 | Rat | Plasma | 10 | 60 min | Significant increase | No significant change | [4] | |
| URB597 | Rat | Brain | 10 | 240 min | Significant increase | No significant change | [4] | |
| MAGL Inhibitor | JZL184 | Mouse | Brain | 4 - 40 | 4 h | No significant change | ~5 to 10-fold increase | [2] |
| JZL184 | Mouse | Brain | 10 | 4 h | No significant change | ~8-fold increase | ||
| JZL184 | Mouse | Brain | 40 | 4 h | No significant change | ~10-fold increase | [5] | |
| Dual FAAH/MAGL Inhibitor | JZL195 | Mouse | Brain | 40 | 4 h | ~3-fold increase | ~10-fold increase |
Endocannabinoid Signaling Pathway and Inhibitor Action
The differential effects of FAAH and MAGL inhibitors stem from their specific roles in the metabolic pathways of AEA and 2-AG. The following diagram illustrates the synthesis, degradation, and receptor interaction of these two key endocannabinoids and highlights the points of intervention for their respective inhibitors.
Experimental Protocols
The quantification of AEA and 2-AG levels in biological matrices is critical for evaluating the efficacy and selectivity of FAAH and MAGL inhibitors. The most common and robust analytical method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Tissue Sample Preparation
-
Euthanasia and Brain Extraction: Rodents are euthanized via a method that minimizes post-mortem changes in endocannabinoid levels, such as decapitation. The brain is rapidly excised and flash-frozen in liquid nitrogen to halt enzymatic activity.
-
Homogenization: The frozen brain tissue is weighed and homogenized in a cold organic solvent, typically a mixture of methanol (B129727) and chloroform, containing deuterated internal standards for AEA and 2-AG to correct for extraction efficiency and matrix effects.
-
Lipid Extraction: A liquid-liquid extraction is performed to isolate the lipid fraction containing the endocannabinoids. This is often achieved by adding water to the homogenate to create a biphasic system, followed by centrifugation to separate the organic and aqueous layers. The organic layer containing the lipids is collected.
-
Sample Concentration: The organic solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatograph. A reversed-phase C18 column is typically used to separate AEA and 2-AG from other lipid species based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is commonly employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.
-
Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for AEA, 2-AG, and their deuterated internal standards are monitored. The peak areas of the analytes are compared to those of the internal standards to calculate the absolute concentrations in the original tissue sample.[6][7][8][9]
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the in vivo effects of FAAH and MAGL inhibitors on brain endocannabinoid levels.
References
- 1. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of endocannabinoids in nematodes and human brain tissue by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Quantification of Endocannabinoids in Tissues | Springer Nature Experiments [experiments.springernature.com]
- 9. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Precision: Cross-Validating ELISA and Mass Spectrometry for Arachidonamide Quantification
For researchers, scientists, and drug development professionals navigating the complexities of endocannabinoid signaling, the accurate quantification of arachidonamide (anandamide, AEA) is paramount. Two primary analytical techniques dominate this landscape: the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The choice between the high-throughput, cost-effective ELISA and the highly specific and sensitive mass spectrometry is not always straightforward. This comparison delves into the core analytical parameters of each technique, offering a clear-eyed view of their respective strengths and limitations in the context of this compound quantification.
Quantitative Performance: A Comparative Overview
The following table summarizes the key quantitative performance metrics for both ELISA and LC-MS/MS in the context of this compound analysis. Data has been compiled from various commercially available ELISA kits and published LC-MS/MS methods.
| Parameter | ELISA (Competitive) | LC-MS/MS | General Remarks |
| Sensitivity (LLOQ) | ~0.94 - 2.47 ng/mL[1][2] | 0.03 - 1.4 ng/mL[3][4] | LC-MS/MS generally offers superior sensitivity, crucial for samples with low AEA concentrations. |
| Detection Range | ~3.13 - 200 ng/mL[2][5] | ~0.1 - 100 ng/mL (variable)[4] | Both methods can cover a wide dynamic range, but this is highly dependent on the specific assay or method. |
| Specificity | Potential for cross-reactivity with structurally related lipids.[6] | High; distinguishes between AEA and other N-acylethanolamines based on mass-to-charge ratio. | Mass spectrometry is considered the gold standard for specificity in small molecule quantification.[6] |
| Precision (%CV) | Intra-assay: <10%, Inter-assay: <12%[7] | Intra- & Inter-day: <15%[3][4] | Both methods can achieve acceptable precision with proper validation. |
| Accuracy (% Recovery) | Variable, dependent on matrix effects. | Generally high (85-115%) with the use of stable isotope-labeled internal standards.[3][4] | The use of internal standards in MS minimizes the impact of matrix effects on accuracy. |
| Sample Throughput | High (96-well plate format) | Moderate to High (dependent on LC run time and automation) | ELISA is well-suited for screening large numbers of samples. |
| Cost per Sample | Lower | Higher | ELISA kits are generally more affordable than the operational costs of an LC-MS/MS system. |
| Initial Investment | Low (plate reader) | High (LC-MS/MS instrument) | Mass spectrometry requires a significant capital investment. |
Experimental Protocols: A Glimpse into the Methodologies
The accuracy and reliability of data are intrinsically linked to the experimental protocols employed. Below are detailed methodologies for both ELISA and LC-MS/MS-based quantification of this compound.
This compound Quantification by Competitive ELISA
This protocol is based on a typical commercially available competitive ELISA kit.[2][8][9]
-
Preparation of Reagents and Samples: All reagents, standards, and samples are brought to room temperature. A standard dilution series of this compound is prepared. Biological samples (serum, plasma) may require a dilution to fall within the assay's dynamic range.
-
Assay Procedure:
-
50 µL of standard or sample is added to each well of a 96-well plate pre-coated with this compound.
-
50 µL of a biotin-conjugated anti-arachidonamide antibody is immediately added to each well. The plate is incubated for 1 hour at 37°C. During this incubation, the this compound in the sample competes with the this compound coated on the plate for binding to the limited amount of anti-arachidonamide antibody.
-
The wells are washed to remove unbound components.
-
100 µL of Avidin-Horseradish Peroxidase (HRP) conjugate is added to each well and incubated for 30 minutes at 37°C. The Avidin-HRP binds to the biotinylated antibody that is bound to the plate.
-
The wells are washed again to remove unbound Avidin-HRP.
-
90 µL of TMB substrate solution is added to each well and incubated in the dark. The HRP catalyzes the conversion of TMB to a colored product.
-
50 µL of stop solution is added to each well to terminate the reaction.
-
-
Data Analysis: The optical density (OD) of each well is measured at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by comparing their OD to the standard curve. The OD is inversely proportional to the concentration of this compound in the sample.
This compound Quantification by LC-MS/MS
This protocol is a representative example compiled from published methods for the quantification of this compound in biological matrices.[3][4][10]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of biological sample (e.g., plasma), an internal standard (e.g., this compound-d4) is added.
-
Proteins are precipitated by adding a solvent like acetonitrile (B52724).
-
The sample is then subjected to liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether to isolate the lipids, including this compound.
-
The organic phase is collected and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
The reconstituted sample is injected onto a C18 reversed-phase column.
-
This compound and the internal standard are separated from other components using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, which is operated in positive electrospray ionization (ESI+) mode.
-
The instrument is set to monitor specific mass-to-charge (m/z) transitions for this compound (e.g., precursor ion m/z 348.3 → product ion m/z 62.0) and its internal standard. This is known as Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: The peak areas of this compound and the internal standard are recorded. The concentration of this compound in the sample is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of this compound.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both ELISA and LC-MS/MS.
References
- 1. Various Species Anandamide (AEA) ELISA Kit [ABIN6953699] - Plasma, Serum [antibodies-online.com]
- 2. AEA(Anandamide) ELISA Kit [elkbiotech.com]
- 3. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afsbio.com [afsbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Endocannabinoids, Anandamide and 2-Arachidonoylglycerol, as Prognostic Markers of Sepsis Outcome and Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
A Comparative Analysis of Arachidonamide (Anandamide) Levels: A Guide for Researchers in Disease and Drug Development
An objective comparison of Arachidonamide (AEA) concentrations in healthy versus various diseased states, supported by experimental data and detailed methodologies.
This compound, an endogenous cannabinoid neurotransmitter, plays a crucial role in a multitude of physiological processes, including pain sensation, appetite, mood, and memory. Dysregulation of AEA levels has been implicated in the pathophysiology of numerous diseases. This guide provides a comparative analysis of AEA concentrations in healthy individuals versus those with specific diseases, offering valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: this compound Levels in Health and Disease
The following table summarizes quantitative data on AEA levels across various biological samples in different pathological conditions compared to healthy controls. It is important to note the variability in reported concentrations due to differences in analytical methods, sample types, and patient populations.
| Disease State | Biological Sample | Healthy Control AEA Levels | Diseased State AEA Levels | Fold Change/Observation | Citation |
| Neurodegenerative Diseases | |||||
| Alzheimer's Disease | Midfrontal Cortex | ~2.5 pmol/mg protein | ~1.5 pmol/mg protein | Decreased | |
| Temporal Cortex | ~2.0 pmol/mg protein | ~1.2 pmol/mg protein | Decreased | [1] | |
| Temporal Lobe Epilepsy | Cerebrospinal Fluid (CSF) | 11.65 ± 7.53 pmol/ml | 2.55 ± 1.78 pmol/ml | Significantly Reduced | |
| Schizophrenia (acute, antipsychotic-naive) | Cerebrospinal Fluid (CSF) | ~0.057 pmol/ml | ~0.45 pmol/ml | ~8-fold increase | [2][3] |
| Multiple Sclerosis | Cerebrospinal Fluid (CSF) | Not specified | Lower than controls | Reduced | [4] |
| Inflammatory Diseases | |||||
| Ulcerative Colitis (active) | Colonic Mucosa | 6.8 ± 1.2 mol % of total fatty acids | 12.5 ± 1.4 mol % of total fatty acids | Increased arachidonic acid composition | [5] |
| Metabolic Diseases | |||||
| Obesity | Plasma | ~0.35 ng/mL | ~0.55 ng/mL | Increased | |
| Cancer | |||||
| Colorectal Cancer | Tumor Tissue | Not directly compared | Markedly upregulated vs. adjacent non-tumor tissue | Upregulated | [6] |
| Tumor Tissue with Lymphatic Metastasis | Not applicable | Higher than non-metastatic tumors | Increased with metastasis | [6] | |
| Breast Cancer | Not specified in tissue | Not specified | Not specified | Research focuses on AEA's anti-proliferative effects | [7] |
| Glioma | Not specified in tissue | Not specified | Not specified | Research focuses on AEA's anti-carcinogenic activity | [8] |
Experimental Protocols
Accurate quantification of this compound is critical for understanding its role in health and disease. The most common and reliable method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol for AEA extraction and quantification from biological samples.
1. Sample Collection and Storage:
-
Blood: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Cerebrospinal Fluid (CSF): Collect CSF via lumbar puncture. Centrifuge to remove any cellular debris and store the supernatant at -80°C.
-
Tissue: Excise tissue samples, rinse with ice-cold saline, blot dry, and immediately snap-freeze in liquid nitrogen. Store at -80°C.
2. Lipid Extraction:
-
Liquid-Liquid Extraction (LLE): This is a common method for extracting lipids from aqueous samples like plasma and CSF.
-
To 1 mL of plasma or CSF, add a known amount of a deuterated internal standard (e.g., AEA-d8) to account for extraction losses.
-
Add 2 mL of a mixture of cold methyl formate (B1220265) and water (e.g., 1:1 v/v).
-
Vortex vigorously for 1 minute.
-
Centrifuge at a low speed (e.g., 1500 x g) for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE): This method is often used for tissue samples after homogenization.
-
Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Add a known amount of deuterated internal standard.
-
Precipitate proteins by adding a cold organic solvent like acetonitrile.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a low-polarity solvent to remove interfering substances.
-
Elute the AEA with a more polar solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the solvent under nitrogen.
-
3. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 100 µL).
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of two solvents, for example:
-
Solvent A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
The gradient will start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the lipids based on their polarity.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular weight of AEA) and a specific product ion that is formed after fragmentation in the collision cell. This provides high specificity and sensitivity.
-
Monitor the transitions for both the endogenous AEA and the deuterated internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of AEA.
-
Calculate the concentration of AEA in the sample by comparing the peak area ratio of the endogenous AEA to the internal standard against the standard curve.
-
Mandatory Visualizations
Signaling Pathways of this compound
The following diagrams illustrate the key signaling pathways involving this compound, from its synthesis and degradation to its downstream effects upon receptor binding.
Figure 1: Simplified metabolic pathway of this compound (AEA).
Figure 2: Downstream signaling of AEA via the CB1 receptor.
Experimental Workflow
The following diagram outlines a typical workflow for the quantification of this compound from biological samples.
Figure 3: General workflow for AEA quantification.
References
- 1. An amyloid β42-dependent deficit in anandamide mobilization is associated with cognitive dysfunction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cerebrospinal Anandamide Levels are Elevated in Acute Schizophrenia and are Inversely Correlated with Psychotic Symptoms [escholarship.org]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Interaction of the Endocannabinoid Anandamide and Paracannabinoid Lysophosphatidylinositol during Cell Death Induction in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Arachidonamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Arachidonamide, an endogenous cannabinoid, requires careful management throughout its lifecycle in the laboratory, including its final disposal. This guide provides essential, step-by-step procedural information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE).[1] Standard laboratory safety protocols should be strictly followed.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles to shield eyes from potential splashes.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[1][2]
-
Protective Clothing: A laboratory coat is necessary to protect clothing and skin.[1][2]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3] Facilities should be equipped with an eyewash station and a safety shower.[3][4]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or in solution) and the applicable local, state, and federal regulations.[5] As the toxicological properties of this compound have not been thoroughly investigated, it should be treated as a hazardous material.[3][6]
Disposal of Hazardous this compound Waste:
-
Waste Collection:
-
Segregation:
-
Spill Management:
-
In the event of a spill, clear the area of personnel and move upwind.[5]
-
For solid spills, dampen the material with water to prevent dusting before sweeping it into a suitable container for disposal.[5]
-
For liquid spills, absorb the material with sand, earth, or vermiculite (B1170534) and collect the absorbed product into labeled containers for disposal.[5]
-
Prevent spillage from entering drains or water courses.[2][5]
-
-
Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company for final disposal.
-
Options may include incineration at an approved site or burial in an authorized landfill.[5] Do not pour this compound waste down the drain.[2][5]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in Ethanol | ~3 mg/ml | [3] |
| Solubility in DMSO | ~20 mg/ml | [3] |
| Solubility in Water | Sparingly soluble (~0.05 mg/ml in 1:1 DMSO:PBS pH 7.2) | [3][6] |
| Storage Temperature | -20°C | [3][6] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general protocol for the disposal of hazardous laboratory chemicals should be followed. This primarily involves the collection and segregation of waste for professional disposal, as outlined in the step-by-step procedures above.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
